Azidomethyl phenyl sulfide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
azidomethylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c8-10-9-6-11-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQGRMGPIMCXSC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472767 | |
| Record name | Azidomethyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77422-70-9 | |
| Record name | Azidomethyl phenyl sulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: Unveiling a Versatile Synthetic Building Block
An In-Depth Technical Guide to the Synthesis and Characterization of Azidomethyl Phenyl Sulfide
This compound (CAS No: 77422-70-9; Molecular Formula: C₇H₇N₃S) is a valuable organic reagent recognized for its utility as a versatile building block in synthetic chemistry.[1][] Its structure, featuring a reactive azide moiety tethered to a phenylthio group, makes it particularly suitable for introducing a primary amine synthon and for constructing complex heterocyclic systems.[3][4] The foundational work by Trost and Pearson highlighted its role as a synthon for the NH₂ group, establishing its importance in the field.[3]
This technical guide provides an in-depth exploration of the synthesis and characterization of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a comprehensive understanding of the molecule's preparation and validation. The guide covers the standard laboratory synthesis, detailed characterization through modern analytical techniques, and critical safety considerations.
Section 1: Synthesis of this compound
The most reliable and commonly employed synthesis of this compound is a two-step process commencing from readily available thioanisole.[3] This method involves an initial chlorination to create a reactive intermediate, followed by a nucleophilic substitution to introduce the azide functionality.
Mechanistic Rationale
The synthetic strategy is predicated on a logical sequence of reactivity.
-
α-Chlorination: Thioanisole (phenyl methyl sulfide) is first converted to its α-chloro derivative, chloromethyl phenyl sulfide. This step utilizes a chlorinating agent like sulfuryl chloride (SO₂Cl₂). The rationale for this initial step is to transform the methyl group into a good leaving group (chloride), thereby activating the benzylic position for subsequent nucleophilic attack.
-
Nucleophilic Substitution (Sₙ2): The second step involves the reaction of chloromethyl phenyl sulfide with sodium azide (NaN₃). The azide anion (N₃⁻) acts as a potent nucleophile, displacing the chloride ion in a classic Sₙ2 reaction. Acetonitrile is an ideal solvent for this transformation as its polar aprotic nature effectively solvates the sodium cation while leaving the azide anion relatively free to perform the nucleophilic attack, leading to the formation of the final product.[3]
Experimental Workflow
The overall synthetic pathway is a streamlined process from a common starting material to the purified final product.
Detailed Synthesis Protocol
Safety First: This procedure involves hazardous materials. Perform all steps in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[5]
Step 1: Synthesis of Chloromethyl Phenyl Sulfide
-
Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice bath to maintain a low temperature.
-
Reagents: Charge the flask with thioanisole. Dissolve sulfuryl chloride (SO₂Cl₂) in a suitable inert solvent (e.g., dichloromethane) and place it in the dropping funnel.
-
Reaction: Slowly add the sulfuryl chloride solution to the stirred thioanisole. The reaction is exothermic, and maintaining a temperature at or below 5 °C is crucial to minimize the formation of side products, such as those from aromatic ring chlorination.
-
Monitoring: After the addition is complete, allow the mixture to stir and slowly warm to room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the reaction is complete, carefully quench the mixture with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Extract the organic layer with a suitable solvent, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude chloromethyl phenyl sulfide. This intermediate is often used directly in the next step without further purification.
Step 2: Synthesis of this compound
-
Setup: In a new round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium azide.
-
Reagents: Dissolve the crude chloromethyl phenyl sulfide from the previous step in acetonitrile and add it to the flask containing sodium azide.
-
Reaction: Heat the reaction mixture to a gentle reflux. The progress of the nucleophilic substitution can be monitored by TLC, observing the disappearance of the starting material.
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure to remove the acetonitrile. The resulting crude oil can be purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.[]
Safety Considerations in Synthesis
-
Sulfuryl Chloride (SO₂Cl₂): Is corrosive and reacts violently with water. It should be handled with extreme care.
-
Sodium Azide (NaN₃): Is highly toxic and can be fatal if swallowed or absorbed through the skin. It can form explosive heavy metal azides. Contact with acid liberates highly toxic hydrazoic acid gas.[5] All equipment should be decontaminated appropriately.
-
This compound: As an organic azide, it should be treated as potentially explosive, especially upon heating or shock. Avoid high temperatures during distillation and always use a safety shield. It is a combustible liquid.
Section 2: Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is critical. A combination of physical property measurements and spectroscopic analysis provides a comprehensive validation.
Physical Properties
The physical constants of this compound are key indicators of its identity and purity.
| Property | Value | Source(s) |
| CAS Number | 77422-70-9 | [1] |
| Molecular Weight | 165.22 g/mol | [1] |
| Appearance | Colorless to gold liquid | [] |
| Boiling Point | 104-105 °C / 5 mmHg | [][6] |
| Density | 1.168 g/mL at 25 °C | [6] |
| Refractive Index (n²⁰/D) | 1.5904 | [3][6] |
Spectroscopic Analysis
2.2.1. Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying functional groups. The most prominent and diagnostic feature in the IR spectrum of this compound is the strong, sharp absorption band from the azide group.
| Wavenumber (cm⁻¹) | Vibration | Intensity |
| ~2100 | Azide (N₃) asymmetric stretch (νas) | Strong, Sharp |
| ~3060 | Aromatic C-H stretch | Medium |
| ~2930 | Aliphatic C-H stretch | Weak-Medium |
| ~1580, ~1480 | Aromatic C=C stretch | Medium |
| ~740, ~690 | C-H out-of-plane bend (monosubstituted) | Strong |
The presence of the intense peak around 2100 cm⁻¹ is definitive evidence for the successful incorporation of the azide moiety.[7][8]
2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure. While a publicly available, peer-reviewed spectrum is not readily accessible, the expected chemical shifts can be reliably predicted based on the electronic environment of the protons and carbons.
¹H NMR (Predicted):
-
δ ~7.2-7.5 ppm (multiplet, 5H): These signals correspond to the five protons on the phenyl ring.
-
δ ~4.5-5.0 ppm (singlet, 2H): This singlet represents the two protons of the methylene group (-SCH₂N₃). Its downfield shift is due to the deshielding effects of both the adjacent sulfur atom and the electronegative azide group.
¹³C NMR (Predicted):
-
δ ~135-138 ppm: Quaternary carbon of the phenyl ring attached to sulfur.
-
δ ~128-130 ppm: Carbons of the phenyl ring (CH).
-
δ ~50-55 ppm: Methylene carbon (-SCH₂N₃).
2.2.3. Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides insight into the molecule's fragmentation pattern, further corroborating its structure.
-
Molecular Ion (M⁺): A peak at m/z ≈ 165 corresponding to the molecular weight of the compound [C₇H₇N₃S]⁺ is expected.
-
Key Fragmentation: A characteristic fragmentation pathway for aryl azides is the loss of a neutral nitrogen molecule (N₂), which has a mass of 28 Da.[9] This results in a prominent fragment ion.
Section 3: Handling, Storage, and Applications
Safe Handling and Storage
-
Handling: Always handle in a chemical fume hood.[5] Avoid contact with skin and eyes.[5] Keep away from heat, sparks, and open flames.[5] Ground all equipment to prevent static discharge.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[5] Recommended storage temperature is 2-8°C.[6] Keep away from incompatible materials, especially strong acids.[5]
Core Reactivity and Applications
The synthetic utility of this compound stems primarily from the reactivity of its azide group.
-
Click Chemistry: It is an excellent reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. It reacts with terminal alkynes to regioselectively form 1,4-disubstituted 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[3]
-
Amination Reagent: The molecule can be used to introduce an amino group, as the azide can be reduced to a primary amine under various conditions.[3]
Conclusion
This compound is a synthetically powerful reagent whose preparation and characterization are well within the capabilities of a standard organic chemistry laboratory. The two-step synthesis from thioanisole is efficient and reliable. A thorough characterization, combining the analysis of its physical properties with spectroscopic data from IR, NMR, and MS, provides unequivocal confirmation of the product's identity and purity. Adherence to strict safety protocols is paramount when handling the hazardous reagents and the potentially energetic final product. Its established role in click chemistry and as an aminating agent ensures its continued relevance in modern organic synthesis.
References
An In--Depth Technical Guide to Azidomethyl Phenyl Sulfide (CAS 77422-70-9): Properties, Synthesis, and Applications in Modern Organic Chemistry
Introduction
Azidomethyl phenyl sulfide, identified by CAS Number 77422-70-9, is a versatile and highly reactive organic reagent that has garnered significant attention in the fields of synthetic chemistry and drug discovery. Its unique structure, combining a reactive azide moiety with a stabilizing phenylthio group, makes it a powerful tool for introducing nitrogen-containing functionalities into complex molecules. This guide provides an in-depth exploration of its physicochemical properties, a detailed protocol for its synthesis, a mechanistic analysis of its key reactions, and critical safety information for its handling. For researchers, particularly those in pharmaceutical and materials science, understanding the capabilities of this reagent is essential for the development of novel molecular entities and efficient synthetic pathways. The thioether component is of particular interest, as sulfur-containing scaffolds are prevalent in a wide array of FDA-approved drugs, highlighting the relevance of this building block in medicinal chemistry.[1]
Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in the laboratory.
Molecular Structure and Identification
The structure of this compound features a methylene bridge connecting a phenylthio (C₆H₅S–) group and an azide (–N₃) group. This combination imparts a unique reactivity profile, which will be discussed in later sections.
Caption: Figure 1. Structure of this compound
Physical and Chemical Data
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value | Reference(s) |
| CAS Number | 77422-70-9 | [2][3] |
| Molecular Formula | C₇H₇N₃S | [2][3] |
| Molecular Weight | 165.22 g/mol | [2][3] |
| Appearance | Colorless to light-gold liquid | |
| Boiling Point | 104-105 °C / 5 mmHg | [3][4] |
| Density | 1.168 g/mL at 25 °C | [3][4] |
| Refractive Index (n²⁰/D) | 1.5904 | [3][4] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [3] |
| Synonyms | Phenylthiomethyl azide, [(Azidomethyl)thio]benzene | [3] |
| InChI Key | KIQGRMGPIMCXSC-UHFFFAOYSA-N | [2] |
| SMILES | [N-]=[N+]=NCSc1ccccc1 | [2] |
Predicted Spectroscopic Profile
Infrared (IR) Spectroscopy: The IR spectrum is expected to be dominated by the very strong, sharp absorption band of the azide group's asymmetric stretch (νₐₛ(N₃)).
-
~2100 cm⁻¹ (very strong, sharp): Asymmetric N=N=N stretch. This is the most prominent and diagnostic peak for an azide.[5][6]
-
~3060-3080 cm⁻¹ (weak-medium): Aromatic C-H stretch.
-
~2930-2960 cm⁻¹ (weak): Aliphatic C-H stretch from the methylene (-CH₂-) group.
-
~1580 cm⁻¹ & ~1480 cm⁻¹ (medium-strong): Aromatic C=C stretching vibrations.[7]
-
~1250 cm⁻¹ (medium): Symmetric N=N=N stretch, often weaker than the asymmetric stretch.
-
~740 & ~690 cm⁻¹ (strong): C-H out-of-plane bending for a monosubstituted benzene ring.[2]
¹H NMR Spectroscopy: The proton NMR spectrum should be relatively simple and highly informative.
-
δ 7.2-7.5 ppm (multiplet, 5H): Protons of the phenyl (C₆H₅) group. The exact shifts and splitting will depend on the solvent, but they will reside in the typical aromatic region.[4][8]
-
δ ~4.5-5.0 ppm (singlet, 2H): Protons of the methylene (-SCH₂N₃) group. This singlet would be deshielded due to the adjacent electron-withdrawing sulfur and azide groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide a clear fingerprint of the carbon framework.
-
δ 125-135 ppm: A set of 4 peaks corresponding to the carbons of the phenyl ring. The ipso-carbon attached to sulfur will be distinct from the ortho, meta, and para carbons.[9][10]
-
δ ~50-60 ppm: A single peak for the methylene carbon (-SCH₂N₃). Its chemical shift is influenced by the electronegativity of the adjacent sulfur and nitrogen atoms.[11]
Mass Spectrometry (Electron Ionization - EI): The mass spectrum provides crucial information about the molecular weight and fragmentation pattern.
-
Molecular Ion (M⁺): A peak at m/z = 165 is expected for the molecular ion.[12]
-
Key Fragmentation: The most prominent initial fragmentation is the loss of a dinitrogen molecule (N₂), which is characteristic of many organic azides. This would result in a significant fragment at m/z = 137 (M - 28).[13] Further fragmentation could involve the loss of the entire azidomethyl group or cleavage of the phenyl-sulfur bond.[14]
Synthesis and Purification
The most common laboratory preparation of this compound involves a two-step, one-pot procedure starting from thioanisole (methyl phenyl sulfide). This method is efficient and utilizes readily available reagents.
Synthesis Workflow
Caption: Figure 2. Synthesis of this compound
Detailed Experimental Protocol
Causality: This protocol is based on the radical chlorination of the methyl group of thioanisole, followed by a nucleophilic substitution with azide. Sulfuryl chloride is an effective reagent for the selective free-radical chlorination of activated C-H bonds, such as those adjacent to a sulfur atom. The resulting α-chloro sulfide is a potent electrophile, perfectly primed for an Sₙ2 reaction. Sodium azide serves as an excellent nucleophile, and a polar aprotic solvent like acetonitrile is chosen to enhance its nucleophilicity while readily dissolving the reactants.
Materials:
-
Thioanisole (Methyl Phenyl Sulfide)
-
Sulfuryl Chloride (SO₂Cl₂)
-
Sodium Azide (NaN₃)
-
Acetonitrile (CH₃CN), anhydrous
-
Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Chlorination: To a solution of thioanisole (1.0 eq) in anhydrous CCl₄ or CH₂Cl₂ at 0 °C under an inert atmosphere (N₂ or Ar), add sulfuryl chloride (1.0-1.1 eq) dropwise. The reaction is often initiated with a radical initiator like AIBN or by exposure to UV light and is typically complete within a few hours.
-
Work-up (Intermediate): The reaction mixture is carefully quenched with water and the organic layer is washed with saturated NaHCO₃ solution and brine. The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. Caution: The intermediate, α-chloromethyl phenyl sulfide, is a lachrymator and should be handled with extreme care in a fume hood. It is often used immediately without further purification.
-
Azide Substitution: The crude α-chloromethyl phenyl sulfide is dissolved in anhydrous acetonitrile. Sodium azide (1.2-1.5 eq) is added, and the mixture is stirred at room temperature. The reaction progress can be monitored by TLC.
-
Final Work-up and Purification: Upon completion, the reaction mixture is filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure. The residue is redissolved in an organic solvent like diethyl ether or ethyl acetate, washed with water and brine, and dried over anhydrous MgSO₄.
-
Purification: The solvent is removed, and the crude product is purified by vacuum distillation (bp 104-105 °C at 5 mmHg) behind a blast shield.[15]
Chemical Reactivity and Mechanistic Insights
This compound is a versatile reagent primarily utilized for its azide functionality in cycloadditions and as an electrophilic aminating agent.
Azide-Alkyne "Click" Cycloaddition
The azide group is a key participant in one of the most powerful reactions in modern chemistry: the Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry".[16] This reaction forms a stable 1,2,3-triazole ring, a scaffold of great importance in medicinal chemistry.
Mechanism: The reaction between an azide and a terminal alkyne can be conducted thermally, but this often requires harsh conditions and yields a mixture of 1,4- and 1,5-regioisomers. The copper(I)-catalyzed variant (CuAAC) is highly efficient, proceeds under mild, often aqueous conditions, and provides exclusively the 1,4-disubstituted triazole.[17]
Caption: Figure 3. Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Significance in Drug Development: The CuAAC reaction is exceptionally reliable and tolerant of a vast array of functional groups. This allows for the rapid synthesis of compound libraries and the late-stage functionalization of complex drug candidates. Triazole rings act as stable, rigid linkers and can serve as bioisosteres for amide bonds, often improving the pharmacokinetic properties of a molecule.[7][16]
Electrophilic Amination of Organometallics
This compound serves as an efficient electrophilic aminating agent, reacting with nucleophilic carbanions, such as those from Grignard reagents (R-MgX), to form primary amines after a hydrolysis step.[18]
Mechanism and Rationale: This reaction provides a powerful alternative to traditional amination methods.[19] The Grignard reagent attacks the terminal, electrophilic nitrogen of the azide. This forms a triazene intermediate. The phenylthio group is crucial here; it stabilizes the molecule and acts as a good leaving group in subsequent steps. The resulting triazene can be hydrolyzed under mild acidic conditions to yield the corresponding primary amine.
Caption: Figure 4. Electrophilic Amination using this compound
Field-Proven Insight: This method is particularly valuable for synthesizing sterically hindered anilines or amines where traditional Sₙ2 reactions with ammonia equivalents would fail.[18] The regiochemistry is dictated by the position of the organometallic species, allowing for the preparation of isomers that are difficult to access via electrophilic aromatic substitution.[18][20]
Handling, Storage, and Safety
Organic azides are energetic compounds and must be handled with appropriate caution.[11] Their reactivity is what makes them useful, but it also presents potential hazards.
Hazard Profile
| Hazard Statement | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
| (Unclassified) | Potential for explosive decomposition with heat or shock |
Safe Handling and Storage Protocols
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile is suitable), and chemical safety goggles. Work should be conducted in a certified chemical fume hood.[21]
-
Avoiding Shock and Heat: Low molecular weight organic azides can be sensitive to shock and heat. Avoid using metal spatulas for transfers; plastic or ceramic spatulas are recommended.[22] Distillation must be performed at reduced pressure and temperatures kept below 110 °C, always behind a blast shield.[15]
-
Chemical Incompatibilities: Azides are incompatible with strong acids (can form highly toxic and explosive hydrazoic acid), strong bases, and strong oxidizing agents. Avoid contact with metals like copper, lead, and mercury, which can form highly sensitive metal azides.[22] Halogenated solvents like dichloromethane should be avoided in reactions with azides, as they can form dangerously unstable diazidomethane.
-
Storage: Store this compound in a tightly sealed, amber-colored container under an inert atmosphere (nitrogen or argon). It should be kept refrigerated at 2-8 °C and away from light and heat sources.[3]
-
Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container. Never mix azide waste with acidic waste streams.[21]
Applications in Research and Drug Development
The unique reactivity of this compound makes it a valuable building block in programs focused on discovering and developing new therapeutic agents.
-
Synthesis of Bioactive Heterocycles: The azide functionality is a gateway to a vast range of nitrogen-containing heterocycles. Its most prominent use is in the synthesis of 1,2,3-triazoles via click chemistry, which are found in numerous bioactive compounds, including antivirals, antibacterials, and kinase inhibitors.
-
Role of the Thioether Moiety: The phenyl sulfide group is more than just a stabilizing appendage. Thioethers are a common structural motif in pharmaceuticals, representing about 8.8% of sulfur-containing drugs. They can influence a molecule's conformation, lipophilicity, and metabolic profile. Furthermore, the sulfur atom can be oxidized to the corresponding sulfoxide and sulfone, providing analogues with different polarity and hydrogen-bonding capabilities, a common strategy in lead optimization.[9]
-
Complex Molecule Synthesis: As an efficient aminating reagent, it has been used in the total synthesis of complex natural products and their analogues, such as intermediates for ergot alkaloids and the antibiotic streptovaricin D.[18] This demonstrates its utility in constructing intricate molecular architectures where the precise introduction of a nitrogen atom is critical.
Conclusion
This compound (CAS 77422-70-9) is a reagent of significant utility for the modern synthetic chemist. Its dual functionality allows for reliable participation in high-value transformations such as copper-catalyzed click chemistry and electrophilic amination. While its energetic nature demands rigorous safety protocols, its strategic application enables the efficient construction of complex nitrogenous compounds and thioethers, both of which are privileged scaffolds in drug design and materials science. This guide serves as a comprehensive resource for researchers looking to harness the synthetic potential of this powerful chemical tool.
References
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. BENZYL PHENYL SULFIDE(831-91-4) 13C NMR spectrum [chemicalbook.com]
- 7. Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. csustan.edu [csustan.edu]
- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. Fragmentation Pattern of Mass Spectrometry | PDF [slideshare.net]
- 16. mdpi.com [mdpi.com]
- 17. Systematic Comparison of Sets of 13C NMR Spectra That Are Potentially Identical. Confirmation of the Configuration of a Cuticular Hydrocarbon from the Cane Beetle Antitrogus parvulus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. rsc.org [rsc.org]
- 19. rsc.org [rsc.org]
- 20. rsc.org [rsc.org]
- 21. rsc.org [rsc.org]
- 22. Visualizer loader [nmrdb.org]
A Technical Guide to the Mechanistic Versatility of Azidomethyl Phenyl Sulfide in Modern Organic Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) is a multifaceted reagent in organic synthesis, prized for the unique and potent reactivity imparted by its dual functional handles: the azide and the phenylthio groups. While its primary role is often associated with "click chemistry," its utility extends far beyond, serving as a versatile synthon for introducing crucial nitrogen-containing functionalities. This guide delves into the core mechanisms of action of this compound, providing field-proven insights into its application, from cycloaddition reactions to its foundational role as an electrophilic aminating agent. By understanding the causality behind its reactivity, researchers can fully leverage this powerful tool for the synthesis of complex molecular architectures.
Part 1: Foundational Knowledge: Synthesis, Properties, and Handling
A thorough understanding of the reagent's preparation, physical characteristics, and safety profile is paramount for its effective and safe implementation in any synthetic workflow.
Synthesis and Physicochemical Properties
The standard laboratory preparation of this compound is a robust two-step process commencing from the readily available thioanisole.[1][2] The procedure involves an initial α-chlorination followed by a nucleophilic substitution.
Experimental Protocol: Laboratory Synthesis of this compound [1][2]
-
Step 1: α-Chlorination of Thioanisole.
-
To a solution of thioanisole (1.0 eq) in a dry, inert solvent such as carbon tetrachloride, add sulfuryl chloride (SO₂Cl₂) (1.1 eq) dropwise at 0 °C.
-
Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Upon completion, carefully remove the solvent under reduced pressure to yield the crude α-chloro sulfide intermediate, chloromethyl phenyl sulfide. Use this intermediate directly in the next step without further purification.
-
-
Step 2: Azide Substitution.
-
Dissolve the crude chloromethyl phenyl sulfide in a polar aprotic solvent like acetonitrile.
-
Add sodium azide (NaN₃) (1.5 eq) to the solution.
-
Heat the mixture to reflux (approximately 80-85 °C) and stir for 3-4 hours until the reaction is complete (monitored by TLC).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford this compound as a colorless to pale gold liquid.
-
Data Presentation: Physicochemical Properties
| Property | Value | Reference(s) |
| CAS Number | 77422-70-9 | [1] |
| Molecular Formula | C₇H₇N₃S | [1][3] |
| Molecular Weight | 165.22 g/mol | [1][3] |
| Appearance | Colorless to pale gold liquid | [2][] |
| Boiling Point | 104-105 °C at 5 mmHg | [1][5] |
| Density | ~1.168 g/mL at 25 °C | [1][5] |
| Refractive Index (n²⁰/D) | 1.5904 | [1] |
| Storage Conditions | 2-8 °C, under inert atmosphere | [6] |
Critical Safety and Handling Protocols
The utility of this compound is matched by its potential hazards. Strict adherence to safety protocols is non-negotiable.
-
Explosion Hazard : Like many low molecular weight organic azides, this compound can decompose vigorously, and potentially explosively, upon heating or shock.[2] Distillation must be performed behind a blast shield at reduced pressure, keeping the bath temperature below 110 °C.[2]
-
Toxicity : The compound is harmful if swallowed, inhaled, or in contact with skin.[7] It is a skin and eye irritant.[7][8]
-
Handling : Always handle this reagent in a well-ventilated chemical fume hood.[7] Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]
-
Incompatibilities : Avoid contact with strong acids, bases, and oxidizing agents.[2]
-
Reaction Byproducts : Reactions involving this reagent, particularly with organometallics, can form triazene intermediates, some of which are known carcinogens.[2] The sulfur-containing byproducts are often associated with a strong, disagreeable odor. Rinsing glassware with bleach can mitigate this.[2]
Part 2: The Core Mechanisms of Action
The synthetic power of this compound stems from its ability to engage in distinct, mechanistically diverse transformations, primarily leveraging the reactivity of the azide group or utilizing the entire molecule as a synthetic equivalent for aminomethyl synthons.
The Azide Moiety: A Linchpin for Cycloadditions
The terminal azide functionality makes this compound an excellent substrate for [3+2] cycloaddition reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]
Mechanism: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction provides a highly efficient and regioselective route to 1,4-disubstituted 1,2,3-triazoles. The catalytic cycle begins with the formation of a copper(I) acetylide intermediate from a terminal alkyne. This intermediate then coordinates with the azide of this compound. A subsequent intramolecular cyclization and rearomatization sequence yields the stable triazole ring and regenerates the copper(I) catalyst. This pathway is favored due to its high reliability, mild reaction conditions, and tolerance of a wide range of functional groups.
Caption: The catalytic cycle of the CuAAC reaction using this compound.
Beyond copper catalysis, ruthenium-based systems can be employed to access the alternative 1,5-disubstituted triazole regioisomer, providing complementary synthetic control.[9]
A Synthon for Electrophilic Amination: The Trost-Pearson Protocol
The foundational work by Trost and Pearson established this compound as a synthetic equivalent of the ⁺CH₂NH₂ synthon, enabling the electrophilic amination of nucleophiles.[1][10] This is particularly effective with organometallic reagents like Grignard reagents.
Mechanism: Amination of Grignard Reagents
The reaction proceeds via the addition of the organomagnesium compound across the N₂-N₃ bond of the azide, forming a transient triazene intermediate.[1] This intermediate is not isolated but is directly subjected to reduction (e.g., with lithium aluminum hydride) or hydrolysis to cleave the N-N bonds, ultimately liberating the desired primary amine. The phenylthiomethyl group serves as a crucial activating and stabilizing group that is cleaved during the workup.
Caption: Electrophilic amination of a Grignard reagent using this compound.
Experimental Protocol: Amination of a Grignard Reagent [2]
-
Prepare the Grignard reagent (R-MgX) from the corresponding alkyl/aryl halide and magnesium turnings in dry THF or diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve this compound (1.0 eq) in dry THF and cool the solution to -78 °C.
-
Slowly add the prepared Grignard reagent (1.1 eq) to the solution of this compound. Maintain the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
Caution: The following step involves a highly reactive reducing agent. Prepare a slurry of lithium aluminum hydride (LiAlH₄) (2.0 eq) in dry THF in another flask under an inert atmosphere.
-
Transfer the triazene-containing reaction mixture via cannula into the LiAlH₄ slurry at 0 °C.
-
Allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).
-
Filter the resulting salts and wash thoroughly with an organic solvent.
-
Concentrate the filtrate and purify the crude product by chromatography or distillation to obtain the primary amine.
The Phenylthio Group: An Activatable Handle for Further Transformations
The phenylthio group is not merely a spectator. Its presence allows for further chemical manipulation, expanding the reagent's utility.
Mechanism: Staudinger Reaction
This compound readily participates in the Staudinger reaction. The azide reacts with a phosphine (e.g., triphenylphosphine) to form a phosphazide, which then loses dinitrogen (N₂) to generate a highly reactive aza-ylide intermediate. This intermediate can be trapped with an electrophile, most commonly a carbonyl compound or, in the case of the "traceless" Staudinger ligation, an intramolecular ester, to form a new amide bond. This transformation provides a mild and efficient route to amides from azides.[9]
Caption: The Staudinger reaction of this compound to form an amine.
Additionally, the sulfide can be oxidized to the corresponding sulfoxide or sulfone.[2] This modification dramatically alters the electronic properties of the molecule, turning the phenylsulfonylmethyl group into an excellent leaving group or a component of other named reactions, such as the Julia-Kocienski olefination.[]
Conclusion
This compound is a testament to the power of multifunctional reagents in organic chemistry. Its mechanisms of action are diverse and robust, offering reliable pathways for molecular construction. As a key player in cycloaddition reactions, it enables the rapid assembly of complex heterocyclic scaffolds. As a synthon for electrophilic amination, it provides a direct route to primary amines from organometallic precursors. Finally, the inherent reactivity of both the azide and the activatable phenylthio group ensures its continued relevance and application in the synthesis of novel compounds for research, materials science, and drug development. A comprehensive understanding of these underlying mechanisms is the key to unlocking its full synthetic potential.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. pfaltzandbauer.com [pfaltzandbauer.com]
- 8. fishersci.com [fishersci.com]
- 9. Phenylthiomethyl Glycosides: Convenient Synthons for the Formation of Azidomethyl and Glycosylmethyl Glycosides and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Versatile Synthon: A Deep Dive into Azidomethyl Phenyl Sulfide for Primary Amine Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of organic synthesis, the strategic introduction of a primary amine (NH2) group is a cornerstone of molecular design, particularly in the development of pharmaceuticals and other bioactive compounds. The quest for efficient and versatile reagents that can act as a synthetic equivalent, or "synthon," for the NH2 group has led to the development of numerous methodologies. Among these, azidomethyl phenyl sulfide has emerged as a powerful and versatile tool, offering a unique combination of stability, reactivity, and broad functional group tolerance. This technical guide provides a comprehensive overview of this compound, from its fundamental principles to its practical applications, empowering researchers to leverage its full potential in their synthetic endeavors.
The Genesis and Physicochemical Profile of a Powerful Synthon
This compound, with the chemical formula C7H7N3S, is an organosulfur compound featuring a phenylthio group attached to an azidomethyl moiety.[1][2] This unique structural arrangement underpins its utility as an effective electrophilic aminating agent.
Synthesis and Physicochemical Properties
The standard laboratory preparation of this compound is a two-step process commencing with thioanisole. The initial step involves the chlorination of thioanisole using sulfuryl chloride to yield an α-chloro sulfide intermediate.[3] This intermediate is then subjected to a nucleophilic substitution reaction with sodium azide in a suitable solvent like acetonitrile to afford the final product.[3]
Table 1: Physicochemical Properties of this compound [4][][6]
| Property | Value |
| CAS Number | 77422-70-9 |
| Molecular Formula | C7H7N3S |
| Molecular Weight | 165.22 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | 104-105 °C at 5 mmHg |
| Density | 1.168 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.5904 |
| Storage Temperature | 2-8°C |
The Core Reactivity: A Gateway to Primary Amines
The power of this compound as an NH2 synthon lies in its ability to react with a wide range of carbon nucleophiles. The reaction proceeds via the nucleophilic attack at the methylene carbon, displacing the phenylthio group and forming a new carbon-azide bond. The resulting azide can then be readily reduced to the desired primary amine.
Caption: General reaction pathway for primary amine synthesis.
Reaction with Organometallic Reagents
This compound reacts cleanly with a variety of organometallic reagents, including Grignard reagents (RMgX) and organolithium reagents (RLi).[7][8] This provides a direct and efficient route for the amination of aryl, vinyl, and alkyl systems. The reaction is particularly useful for the synthesis of sterically hindered amines, which can be challenging to prepare using traditional methods.
Reaction with Enolates and Other Carbon Nucleophiles
The electrophilicity of this compound extends to softer carbon nucleophiles such as enolates derived from ketones, esters, and other carbonyl compounds. This allows for the direct α-amination of these substrates, providing access to valuable α-amino acid derivatives and other nitrogen-containing building blocks.
Experimental Protocols: A Practical Guide
The successful application of this compound hinges on robust and reproducible experimental procedures. This section provides detailed protocols for its synthesis and a general procedure for its use in amination reactions.
Synthesis of this compound
Materials:
-
Chloromethyl phenyl sulfide
-
Sodium azide (NaN3)
-
Anhydrous acetonitrile (CH3CN)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware with reflux condenser
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add chloromethyl phenyl sulfide (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the sulfide.
-
Carefully add sodium azide (1.1-1.5 eq) to the stirred solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by vacuum distillation to afford pure this compound.
General Procedure for the Amination of a Grignard Reagent
Materials:
-
Aryl or alkyl halide
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
This compound
-
Lithium aluminum hydride (LiAlH4) or other suitable reducing agent
-
Aqueous workup solutions (e.g., saturated NH4Cl, HCl)
Procedure:
Step 1: Formation of the Grignard Reagent
-
In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent from the corresponding halide and magnesium turnings in anhydrous ether or THF.
Step 2: Reaction with this compound
-
Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.
-
Slowly add a solution of this compound (0.8-1.0 eq) in anhydrous ether or THF to the stirred Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction by TLC.
Step 3: Reduction of the Azide
-
Cool the reaction mixture to 0 °C.
-
Carefully add a solution or suspension of a suitable reducing agent (e.g., LiAlH4 in THF) to the reaction mixture.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until the azide is fully consumed (monitored by TLC or IR spectroscopy).
-
Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water (Fieser workup).
-
Filter the resulting precipitate and wash with an organic solvent.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude amine by column chromatography or distillation.
Safety First: Handling Organic Azides
Organic azides are energetic compounds and must be handled with appropriate safety precautions to mitigate the risk of explosive decomposition.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate gloves.
-
Fume Hood and Blast Shield: All manipulations of this compound and other organic azides should be performed in a well-ventilated fume hood, preferably behind a blast shield.
-
Avoid Heat, Shock, and Friction: Do not heat organic azides unnecessarily. Avoid grinding or subjecting them to shock or friction.
-
Metal Spatulas: Do not use metal spatulas to handle azides, as this can lead to the formation of shock-sensitive heavy metal azides. Use plastic or ceramic spatulas instead.
-
Scale: Whenever possible, work with small quantities of the reagent.
-
Quenching: Unreacted azide-containing solutions should be carefully quenched with a reducing agent (e.g., sodium nitrite under acidic conditions) before disposal.
A Comparative Perspective: this compound in the Landscape of NH2 Synthons
This compound offers several advantages over other electrophilic aminating agents.
Table 2: Comparison of Common Electrophilic Aminating Agents
| Reagent | Advantages | Disadvantages |
| This compound | Stable, versatile, reacts with a wide range of nucleophiles, product is a stable azide. | Azide functionality requires a separate reduction step; potential for explosive decomposition. |
| O-Acyl Hydroxylamines | Direct formation of N-acylated amines. | Can be unstable; may require specific activation. |
| Oxaziridines | Direct amination to the amine. | Can be difficult to prepare; may have limited substrate scope. |
| Azodicarboxylates | Effective for α-amination of carbonyls. | Often requires subsequent deprotection steps to reveal the primary amine. |
The choice of the optimal NH2 synthon will ultimately depend on the specific substrate, desired product, and overall synthetic strategy. However, the broad applicability and predictable reactivity of this compound make it a valuable and often preferred choice for the introduction of a primary amine group.
Conclusion: A Powerful Tool for Modern Synthesis
This compound has firmly established itself as a cornerstone reagent in the synthetic chemist's toolbox. Its ability to act as a reliable and versatile synthon for the primary amine group, coupled with its compatibility with a wide array of nucleophiles, makes it an indispensable tool for the construction of complex molecules. By understanding its synthesis, reactivity, and, most importantly, the necessary safety precautions, researchers can confidently employ this powerful reagent to accelerate their progress in drug discovery and the broader field of organic synthesis.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. This compound 95 77422-70-9 [sigmaaldrich.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Mechanochemistry strikes again – A facile means for generating organolithium molecules | EurekAlert! [eurekalert.org]
Azidomethyl Phenyl Sulfide: A Comprehensive Technical Guide to Stability and Storage
For researchers, scientists, and drug development professionals, the reliable performance of reagents is paramount. Azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) has emerged as a versatile building block in organic synthesis, notably in the realm of click chemistry and as a synthon for primary amines.[1] However, the inherent reactivity of the azide functional group necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and, crucially, laboratory safety. This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for this compound, grounded in established chemical principles and practical, field-proven insights.
The Chemical Nature and Inherent Reactivity of this compound
This compound is a low molecular weight organic azide. The stability of such compounds is largely dictated by the energetic azide moiety (–N₃). This functional group is prone to the extrusion of dinitrogen (N₂), a thermodynamically highly favorable process that can be initiated by thermal, photochemical, or mechanical energy.[2] The general rule of thumb for the stability of organic azides is related to the ratio of carbon and oxygen atoms to nitrogen atoms; a higher ratio generally imparts greater stability.[3]
The decomposition of organic azides typically proceeds through the formation of a highly reactive nitrene intermediate.[4] In the case of this compound, thermal or photochemical activation leads to the loss of N₂ and the generation of phenylthiomethylnitrene. This transient species can then undergo various reactions, including intramolecular rearrangements or intermolecular reactions with other species in the reaction mixture.
A plausible decomposition pathway for a similar compound, azidomethyl methyl sulfide, has been investigated and suggests that upon UV photodecomposition, the initially formed nitrene can lead to the formation of S-methyl-N-sulfenylmethanimine via a transient S-methylthiaziridine.[5] This provides a mechanistic framework for understanding the potential decomposition products of this compound.
Recommended Storage Conditions for Maintaining Integrity
To mitigate the risk of decomposition and ensure the long-term viability of this compound, adherence to stringent storage protocols is essential. The following conditions are recommended based on supplier data and the known chemistry of organic azides.[2][6][7]
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Refrigeration significantly reduces the rate of thermal decomposition. Storing at lower temperatures minimizes the kinetic energy of the molecules, making the extrusion of N₂ less likely. |
| Atmosphere | Inert (e.g., Nitrogen or Argon) | While many organic azides are stable in the presence of air, storage under an inert atmosphere prevents potential oxidative side reactions and minimizes exposure to atmospheric moisture, which could potentially lead to hydrolysis under certain conditions. |
| Light | Amber or Opaque Container | Organic azides can be sensitive to light.[5] Photochemical decomposition can occur upon exposure to UV or even ambient laboratory light. An amber or opaque container is crucial to prevent photodegradation. |
| Container | Tightly Sealed Glass Bottle | A tightly sealed container prevents the ingress of moisture and oxygen. Glass is an inert material that is compatible with this compound. |
Long-Term Storage Considerations: For extended storage periods, it is advisable to aliquot the reagent into smaller, single-use quantities. This practice minimizes the number of freeze-thaw cycles and reduces the exposure of the bulk material to the atmosphere each time it is used. While there is no definitive published long-term stability study for this compound at 2-8°C, adhering to these best practices will maximize its shelf life.
Thermal Stability Profile
It has been noted that similar low molecular weight organic azides can decompose, with the evolution of nitrogen gas, at temperatures around 120°C.[5] This underscores the importance of avoiding high temperatures during handling and purification.
Key Thermal Stability Parameters (Estimated and Inferred):
| Parameter | Value/Recommendation | Source/Rationale |
| Decomposition Temperature | ~120°C (for similar compounds) | [5] |
| Maximum Distillation Temperature | < 110°C (under reduced pressure) | [5] |
| Flash Point | 108 °C (closed cup) | [2] |
It is imperative to perform any distillations of this compound behind a blast shield and at reduced pressure to keep the temperature well below the decomposition point.
Photochemical Stability
Organic azides are known to be susceptible to photochemical decomposition.[5] The energy from ultraviolet (UV) or even visible light can be sufficient to induce the cleavage of the N-N₂ bond, leading to the formation of the corresponding nitrene.
While a specific quantum yield for the photodegradation of this compound has not been reported, a study on the closely related azidomethyl methyl sulfide demonstrated its decomposition upon UV irradiation.[5] This strongly suggests that this compound is also light-sensitive.
Practical Implications:
-
Reaction Setup: When using this compound in photochemical reactions where it is not the intended photo-absorber, it is crucial to shield the reaction vessel from ambient light.
-
Storage: As previously mentioned, storage in an amber or opaque container is non-negotiable.[5]
Chemical Compatibility and Incompatibilities
Understanding the chemical compatibility of this compound is essential for safe handling and for preventing unintended reactions.
Incompatible Substances:
-
Strong Acids: Contact with strong acids can lead to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive.
-
Strong Bases: Strong bases can promote decomposition or other unintended reactions.
-
Strong Oxidizing Agents: Oxidizing agents can react violently with the azide functional group.
Compatible Solvents (with precautions):
This compound is commonly used in a variety of organic solvents. However, the stability in these solvents can be influenced by factors such as purity, water content, and storage conditions.
-
Commonly Used Solvents: Tetrahydrofuran (THF), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO) are frequently employed in reactions involving this compound, such as click chemistry.[8]
-
Solvent Purity: It is crucial to use dry, high-purity solvents, as impurities can potentially catalyze decomposition. For instance, the stability of some compounds in DMSO can be affected by the presence of water.[9]
Experimental Protocols: Best Practices for Handling and Use
The following protocols outline best practices for handling this compound in a research setting. These are designed to be self-validating systems that prioritize safety and experimental integrity.
Protocol for Aliquoting and Storing this compound
Objective: To safely aliquot and store the reagent to maintain its stability and minimize the risk of contamination and degradation.
Materials:
-
This compound (as received)
-
Inert atmosphere glovebox or Schlenk line
-
Dry, nitrogen-flushed amber glass vials with PTFE-lined caps
-
Dry, clean syringes and needles
Procedure:
-
Inert Atmosphere: Perform all manipulations under a dry, inert atmosphere (nitrogen or argon).
-
Temperature Equilibration: Allow the stock bottle of this compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Aliquoting: Using a dry syringe, carefully transfer the desired volume of this compound into pre-labeled, nitrogen-flushed amber vials.
-
Sealing: Securely cap the vials. For added security, the caps can be wrapped with Parafilm.
-
Storage: Store the aliquoted vials at 2-8°C in a designated, clearly labeled secondary container.
Protocol for a Typical Click Reaction using this compound
Objective: To provide a general, safety-conscious protocol for a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Materials:
-
This compound
-
Alkyne-containing substrate
-
Copper(I) source (e.g., CuI, CuSO₄/sodium ascorbate)
-
Ligand (e.g., TBTA)
-
Degassed solvent (e.g., DMSO/water, THF)
-
Reaction vessel (e.g., Schlenk flask)
Procedure:
-
Reagent Preparation: Dissolve the alkyne substrate, copper catalyst, and ligand in the degassed solvent in the reaction vessel under an inert atmosphere.
-
Addition of Azide: Slowly add the this compound to the reaction mixture via syringe.
-
Reaction Monitoring: Stir the reaction at the desired temperature and monitor its progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Quenching: Upon completion, the reaction can be quenched by the addition of a suitable reagent. For small-scale reactions, dilution with a solvent followed by aqueous workup is common. For larger-scale reactions or to destroy excess azide, a cautious addition of a reducing agent like triphenylphosphine can be considered (this should be done with care as the reaction is exothermic).
Visualizing Stability and Decomposition
Key Factors Influencing Stability
The following diagram illustrates the primary factors that can negatively impact the stability of this compound.
Caption: Key external factors that can initiate the decomposition of this compound.
Proposed Photochemical Decomposition Pathway
This diagram outlines a plausible pathway for the photochemical decomposition of this compound, based on the mechanism proposed for a similar sulfide.[5]
Caption: A simplified representation of the proposed photochemical decomposition pathway.
Conclusion and Best Practices Summary
This compound is a valuable reagent whose utility is directly linked to its proper handling and storage. While inherently energetic, it can be used safely and effectively when its stability profile is respected.
Key Takeaways for Researchers:
-
Always Store Cold and Dark: The primary storage condition is 2-8°C in an amber, tightly sealed container, preferably under an inert atmosphere.
-
Avoid Heat: Be mindful of the potential for thermal decomposition, especially during purification. Keep temperatures below 110°C.
-
Chemical Incompatibilities are Critical: Avoid contact with strong acids, bases, and oxidizing agents.
-
Handle with Care: While not found to be shock-sensitive to a hammer strike, it is prudent to handle all organic azides with care, avoiding mechanical shock.[5]
-
Work Clean: Use pure, dry solvents to avoid introducing contaminants that could catalyze decomposition.
By adhering to the principles and protocols outlined in this guide, researchers can confidently and safely incorporate this compound into their synthetic workflows, ensuring the integrity of their experiments and the safety of their laboratory environment.
References
- 1. cpsm.kpi.ua [cpsm.kpi.ua]
- 2. This compound 95 77422-70-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. scientificlabs.com [scientificlabs.com]
- 8. interchim.fr [interchim.fr]
- 9. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Data of Azidomethyl Phenyl Sulfide: A Technical Guide
Introduction
Azidomethyl phenyl sulfide (CAS No. 77422-70-9) is a versatile organic reagent with significant applications in synthetic chemistry, particularly in the construction of complex nitrogen-containing molecules and in click chemistry. Its utility as a synthon for the aminomethyl group has been well-established. A thorough understanding of its spectroscopic properties is paramount for researchers in organic synthesis and drug development to ensure reaction monitoring, quality control, and structural elucidation of derived products. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, grounded in established spectroscopic principles.
Molecular Structure and Key Features
This compound possesses a unique combination of functional groups: a phenylthio moiety and an azidomethyl group. This structure dictates its characteristic spectroscopic signatures.
Figure 1: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about its molecular framework.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is characterized by signals corresponding to the aromatic protons of the phenyl group and the methylene protons adjacent to the sulfur and azide functionalities.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.20 - 7.50 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| 4.52 | Singlet | 2H | Methylene protons (SCH₂) |
Expertise & Experience: The aromatic protons typically appear as a complex multiplet in the downfield region (7.20-7.50 ppm) due to the electron-withdrawing nature of the sulfide group and the complex splitting patterns. The methylene protons (SCH₂) are deshielded by the adjacent sulfur atom and the azide group, resulting in a characteristic singlet at approximately 4.52 ppm. The singlet nature of this peak is due to the absence of adjacent protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~125.0 - 135.0 | Aromatic carbons (C₆H₅) |
| 56.3 | Methylene carbon (SCH₂) |
Expertise & Experience: The aromatic carbons resonate in the typical downfield region. The exact chemical shifts of the individual aromatic carbons (ipso, ortho, meta, para) would require more detailed spectral analysis or computational prediction. The methylene carbon, flanked by the sulfur and azide groups, is observed at approximately 56.3 ppm. This chemical shift is influenced by the electronegativity of the neighboring sulfur and nitrogen atoms.
Experimental Protocol: Acquiring NMR Spectra
A standard protocol for obtaining high-quality NMR spectra of this compound is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity and resolution.
-
Tune the probe for the appropriate nucleus (¹H or ¹³C).
-
-
¹H NMR Acquisition:
-
Acquire a single scan to check for signal intensity.
-
Set the appropriate spectral width, acquisition time, and relaxation delay. For quantitative measurements, a longer relaxation delay is necessary.
-
Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled experiment is standard to simplify the spectrum to singlets for each carbon.
-
Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 128 or more) is generally required.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
-
Integrate the signals in the ¹H NMR spectrum.
-
An In-Depth Technical Guide to the Safe Handling of Azidomethyl Phenyl Sulfide
Prepared for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the safety protocols and handling precautions for Azidomethyl phenyl sulfide. As a Senior Application Scientist, this guide moves beyond a simple recitation of safety data sheet (SDS) points to offer a deeper, causality-driven understanding of the hazards associated with this reagent and the rationale behind the recommended handling procedures. The protocols described herein are designed as self-validating systems to ensure the highest degree of safety and experimental integrity.
Compound Identification and Physicochemical Properties
This compound (CAS No. 77422-70-9) is an organic azide utilized in synthetic chemistry, notably as a building block in "click chemistry" reactions.[1] Its structure incorporates both an azide functional group and a phenyl sulfide moiety, each contributing to its reactivity and hazard profile. A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| Chemical Formula | C₆H₅SCH₂N₃ | [1] |
| Molecular Weight | 165.22 g/mol | [1] |
| CAS Number | 77422-70-9 | [1] |
| Appearance | Not specified, likely a liquid | |
| Density | 1.168 g/mL at 25 °C | [1] |
| Boiling Point | 104-105 °C at 5 mmHg | [1] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.5904 | [1] |
| Storage Temperature | 2-8°C | [1] |
Hazard Identification and Comprehensive Risk Assessment
The primary hazards of this compound stem from the energetic nature of the azide group and its inherent toxicity. A dual-pronged risk assessment focusing on both toxicological and physical-reactivity dangers is mandatory.
Toxicological Hazards: A Cyanide-Class Toxin
Organic azides, as a class, present a significant toxicological risk. The azide anion (N₃⁻) is a potent inhibitor of cytochrome oxidase, an iron-containing respiratory enzyme, effectively halting cellular respiration in a manner analogous to cyanide.[2][3] This can lead to cellular asphyxiation.
-
Routes of Exposure: Inhalation of vapors, skin absorption, and ingestion are all potential routes of exposure.[4] The azide ion is readily absorbed through the skin.[5]
-
Symptoms of Exposure: Acute exposure to azides can provoke a rapid onset of symptoms, including rapid breathing, dizziness, headache, nausea, vomiting, rapid heart rate, and skin burns.[2][4] Severe exposure may lead to convulsions, low blood pressure, loss of consciousness, and respiratory failure, which can be fatal.[4]
Physical & Reactivity Hazards: The Explosive Potential of Organic Azides
All organic azides are potentially explosive and can decompose violently with the input of energy from external sources such as heat, light, friction, shock, or pressure.[6][7][8] The stability of a specific organic azide is critically dependent on its molecular structure.
Stability Assessment for this compound (C₇H₇N₃S):
Two key empirical rules help in assessing the stability of this molecule:
-
Carbon-to-Nitrogen Ratio (C/N): This ratio helps predict the sensitivity of an organic azide. For this compound, the ratio is calculated as follows:
-
Number of Carbon atoms = 7
-
Number of Nitrogen atoms = 3
-
C/N Ratio = 7/3 ≈ 2.33
-
Interpretation: Organic azides with a C/N ratio between 1 and 3 can often be synthesized but are considered potentially unstable. They should not be stored in pure form in large quantities and are best handled as dilute solutions (≤1 M) stored at low temperatures.[6][9]
-
-
The "Rule of Six": This guideline suggests that having at least six carbon atoms (or other similarly sized atoms) for each energetic functional group (like an azide) provides sufficient "ballast" to render the compound relatively safe to handle.[6]
-
Interpretation: this compound has 7 carbons for one azide group, satisfying this rule. However, the more conservative C/N ratio indicates that significant precautions are still necessary.
-
Incompatible Materials
The reactivity of the azide group makes this compound incompatible with a wide range of common laboratory chemicals. Contact with these substances can lead to the formation of highly toxic or dangerously explosive compounds.
| Incompatible Material Class | Specific Examples | Result of Incompatibility | Source |
| Acids | Hydrochloric acid, Sulfuric acid | Formation of hydrazoic acid (HN₃), a highly toxic and explosive gas. | [2][10] |
| Heavy Metals & their Salts | Copper, lead, mercury, zinc, brass fittings, metal spatulas | Formation of highly shock-sensitive and explosive heavy metal azides. | [6][8][10][11] |
| Halogenated Solvents | Dichloromethane (DCM), Chloroform | Can form extremely unstable di- and tri-azidomethane compounds. | [5][6][7][8] |
| Strong Oxidizing Agents | Nitric acid, Peroxides | Violent, potentially explosive reactions. | |
| Other Reagents | Carbon disulfide (CS₂), Bromine, Dimethyl sulfate | Can produce violently decomposable compounds. | [8][12] |
Safe Handling Protocols and Engineering Controls
A multi-layered approach combining engineering controls, personal protective equipment, and meticulous work practices is essential for mitigating the risks associated with this compound.
Mandatory Engineering Controls
The principle of "as low as reasonably achievable" (ALARA) exposure must be applied.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted within a certified chemical fume hood to contain toxic vapors and potential aerosols.[5][13]
-
Blast Shield: Given the explosive potential highlighted by the C/N ratio analysis, the use of a portable blast shield inside the fume hood is required for all reactions involving this compound.[5][11] The sash of the fume hood should also be kept at the lowest possible position.
Personal Protective Equipment (PPE)
Appropriate PPE is the final barrier of defense and must be worn at all times.
| PPE Category | Specification | Rationale | Source |
| Body Protection | Flame-resistant lab coat | Protects against splashes and provides a layer of fire resistance. | [5] |
| Hand Protection | Double-gloving with nitrile gloves (min. 0.11mm thickness). For larger scales or higher risk of contact, a Silver Shield™ glove underneath the outer nitrile glove is recommended. | Protects against skin absorption of this highly toxic compound. | [5][14][15] |
| Eye Protection | ANSI Z87.1-compliant chemical safety goggles and a full-face shield. | Protects against splashes and potential explosive decomposition. | [5][12] |
Standard Operating Procedure for Handling
The following workflow must be adhered to for all operations involving this compound. The causality is clear: every step is designed to minimize energy input (heat, friction, shock) and prevent contact with incompatible materials.
Caption: Step-by-step workflow for handling this compound.
Storage and Waste Management
Improper storage or disposal of azides can lead to catastrophic incidents. These protocols are non-negotiable.
Storage Protocol
-
Temperature: Store in a refrigerator at the recommended 2-8°C.[1] All organic azides must be stored below room temperature and in darkness.[7]
-
Container: Use tightly sealed containers, preferably plastic or amber glass.[6] Ensure lids are not made of metal.[5]
-
Location: Store in a designated, clearly labeled area for azides. The storage location must be separate from incompatible materials, especially acids and metals.[16]
-
Labeling: All containers must be clearly labeled with the compound name and a warning of its toxic and explosive hazards.
Waste Disposal and Decontamination
Azide waste is considered extremely hazardous and must be handled with the utmost care.[5]
-
NEVER Down the Drain: Under no circumstances should this compound or any azide-containing solution be poured down the drain. It can react with lead or copper pipes to form highly explosive metal azides.[10][12][14]
-
Segregation is Key: All waste streams contaminated with azides (including solvents, reaction mixtures, contaminated paper towels, gloves, and pipette tips) must be collected in a dedicated, clearly labeled, non-metal hazardous waste container.[5][6][17] This waste must be kept separate from all other waste streams, especially acidic waste.[5][17]
-
Decontamination/Quenching: For deactivating residual amounts in reaction flasks, a carefully controlled quenching procedure can be used. A common method involves the slow, portion-wise addition of a freshly prepared solution of sodium nitrite in dilute acid (e.g., 20% sodium nitrite in dilute HCl) to the azide solution, which must be done in a fume hood with vigorous stirring.[14][16] This reaction produces toxic nitrogen oxide gases and must be performed by trained personnel with extreme caution.
-
Professional Disposal: All sealed azide waste containers must be disposed of through a licensed hazardous waste disposal program.[6][18]
Caption: Decision process for the safe management of azide-containing waste.
Emergency Procedures
Immediate and correct response to an emergency can prevent serious injury.
Accidental Exposure
-
Skin Contact: Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[14][15]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14][18]
-
Inhalation: Move the affected person to fresh air immediately. Seek immediate medical attention.[14][15]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[14][16]
-
Action for Responders: Always provide the Safety Data Sheet (SDS) to the medical team.[14]
Spill Response
-
Small Spill (contained within a fume hood):
-
Alert others in the immediate area.
-
Wearing full PPE, cover the spill with an inert absorbent material like sand or vermiculite (do not use combustible materials).[12][15]
-
Carefully sweep up the absorbed material using non-metal, non-sparking tools and place it in the designated azide waste container.[12][15]
-
Wipe the spill area thoroughly with a cloth dampened with a basic soap and water solution (pH > 9).[14][16] Place the cloth in the azide waste container.
-
-
Large Spill (outside of a fume hood or unmanageable):
-
Do NOT attempt to clean it up.[5]
-
Evacuate the area immediately, alerting all personnel.[5][15]
-
Close the laboratory doors and prevent entry.
-
Call emergency responders (e.g., 911) and your institution's Environmental Health & Safety (EH&S) department.[5][15]
-
Remain at a safe distance to provide information to the emergency response team.
-
References
- 1. This compound 95 77422-70-9 [sigmaaldrich.com]
- 2. research.wayne.edu [research.wayne.edu]
- 3. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. ucd.ie [ucd.ie]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. uvic.ca [uvic.ca]
- 10. ChemNote: Azides | ChemSee [chemsee.com]
- 11. ehs.wisc.edu [ehs.wisc.edu]
- 12. safety.duke.edu [safety.duke.edu]
- 13. uthsc.edu [uthsc.edu]
- 14. chemistry.unm.edu [chemistry.unm.edu]
- 15. campus.kennesaw.edu [campus.kennesaw.edu]
- 16. - Division of Research Safety | Illinois [drs.illinois.edu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ehs.yale.edu [ehs.yale.edu]
Azidomethyl Phenyl Sulfide: A Comprehensive Technical Guide to its Discovery, Synthesis, and Application as a Versatile Aminating Reagent
Abstract
This technical guide provides an in-depth exploration of azidomethyl phenyl sulfide, a pivotal reagent in modern organic synthesis. From its initial discovery and the historical context of its development to detailed synthetic protocols and a thorough examination of its diverse applications, this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The guide emphasizes the practical utility of this compound as a robust synthon for the primary amino group (NH2), detailing its role in the amination of organometallics, the construction of nitrogen-containing heterocycles, and its application in the total synthesis of complex natural products. Mechanistic insights, safety protocols, and detailed characterization data are provided to ensure both a theoretical understanding and a practical, safe application of this versatile reagent.
Introduction: The Quest for a Stable Amino Group Synthon
The introduction of a primary amino group is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and materials. Historically, direct amination methods have often been plagued by challenges such as harsh reaction conditions, low functional group tolerance, and the use of hazardous reagents. This necessitated the development of "synthons," or synthetic equivalents, for the amino group that could be introduced under mild conditions and later unmasked to reveal the desired functionality.
It was within this context that this compound emerged as a groundbreaking solution. First introduced by Barry M. Trost and William H. Pearson in their seminal 1981 publication in the Journal of the American Chemical Society, this reagent was ingeniously designed to serve as a stable, easy-to-handle, and versatile electrophilic aminating agent.[1] The azide functionality provides a masked form of the amino group, while the phenylthio moiety serves as a crucial activating and stabilizing group. This guide will delve into the history, synthesis, and multifaceted applications of this indispensable synthetic tool.
Discovery and Historical Context
The development of this compound by Trost and Pearson was a direct response to the need for a more reliable and broadly applicable method for the electrophilic amination of carbanions.[1] At the time, existing methods often suffered from limitations that restricted their synthetic utility. The genius of Trost and Pearson's design lay in the unique combination of the azide and the phenylthio group on a single methylene carbon.
The phenylthio group serves a dual purpose: it stabilizes an adjacent carbanion through sulfur's ability to accept electron density into its d-orbitals, and it can act as a leaving group in subsequent transformations. The azide group, a well-established precursor to amines, is relatively stable and unreactive towards many common reagents, allowing for its chemoselective introduction into complex molecules. The initial report by Trost and Pearson demonstrated the reagent's efficacy in the amination of Grignard reagents, showcasing its potential as a robust and versatile tool for C-N bond formation.[1]
Synthesis and Characterization
This compound is prepared in a straightforward two-step sequence starting from the readily available thioanisole. The synthesis is amenable to laboratory scale and provides the product in good yield.
Synthesis of the Intermediate: Chloromethyl Phenyl Sulfide
The first step involves the α-chlorination of thioanisole using sulfuryl chloride. This reaction proceeds via a free-radical mechanism.
Experimental Protocol: Synthesis of Chloromethyl Phenyl Sulfide
-
To a solution of thioanisole (1.0 eq) in a dry, inert solvent such as dichloromethane or carbon tetrachloride, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sulfuryl chloride (1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C. The addition is exothermic, and careful temperature control is crucial to minimize side reactions.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates complete consumption of the starting material.
-
The reaction mixture is then carefully quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure, and the crude chloromethyl phenyl sulfide is purified by vacuum distillation.
Characterization of Chloromethyl Phenyl Sulfide:
-
Appearance: Clear, colorless to pale yellow liquid.
-
Boiling Point: 66 °C at 0.2 mmHg.[2]
-
Density: 1.184 g/mL at 25 °C.[2]
-
Refractive Index: n20/D 1.594.[2]
Synthesis of this compound
The second step is a nucleophilic substitution of the chloride in chloromethyl phenyl sulfide with an azide anion.
Experimental Protocol: Synthesis of this compound
-
In a round-bottom flask, dissolve chloromethyl phenyl sulfide (1.0 eq) in a polar aprotic solvent such as acetonitrile or DMF.
-
Add sodium azide (1.1-1.5 eq) to the solution.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, the reaction mixture is poured into water and extracted with an organic solvent such as diethyl ether or ethyl acetate.
-
The combined organic layers are washed with water and brine to remove any remaining sodium azide and DMF.
-
The organic layer is then dried over anhydrous sodium sulfate.
-
After filtration, the solvent is removed under reduced pressure to afford the crude product.
-
Purification is achieved by vacuum distillation to yield pure this compound.
Characterization of this compound:
| Property | Value | Reference |
| CAS Number | 77422-70-9 | |
| Molecular Formula | C7H7N3S | |
| Molecular Weight | 165.22 g/mol | |
| Appearance | Colorless to light-gold liquid | |
| Boiling Point | 104-105 °C at 5 mmHg | |
| Density | 1.168 g/mL at 25 °C | |
| Refractive Index | n20/D 1.5904 |
-
¹H NMR (CDCl₃): The spectrum is expected to show a singlet for the methylene protons (SCH₂N₃) and multiplets for the aromatic protons of the phenyl group.
-
¹³C NMR (CDCl₃): The spectrum will show a signal for the methylene carbon and signals for the aromatic carbons.
-
IR Spectroscopy: A characteristic strong absorption band for the azide group (N₃) is observed in the region of 2100 cm⁻¹.[3][4][5]
Synthetic Applications
The utility of this compound stems from its ability to act as a versatile synthon for the primary amino group. Its applications are broad, ranging from the amination of simple organometallic reagents to the synthesis of complex nitrogen-containing heterocycles and natural products.
Electrophilic Amination of Organometallic Reagents
One of the primary applications of this compound is the electrophilic amination of organometallic reagents, particularly Grignard and organolithium reagents. The reaction proceeds through the formation of a triazene intermediate, which upon reductive workup, yields the corresponding primary amine.
Application in Natural Product Synthesis: The Case of Gabaculine
A notable example of the power of this methodology is its application in the total synthesis of (-)-Gabaculine, a potent inhibitor of GABA transaminase. The synthesis developed by Trost and colleagues utilized this compound to introduce the key amino group into a cyclohexadienyl ring system, demonstrating the reagent's compatibility with sensitive functional groups and its utility in the construction of biologically active molecules.
Synthesis of Nitrogen-Containing Heterocycles
This compound is a valuable precursor for the synthesis of a variety of nitrogen-containing heterocycles. The azide functionality can participate in cycloaddition reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[6][7][8] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles, which are important scaffolds in medicinal chemistry and materials science.[9][10]
Furthermore, the azide group can undergo intramolecular cyclizations or be transformed into other nitrogen functionalities that can then be incorporated into heterocyclic ring systems.
Safety and Handling
As with all organic azides, this compound should be handled with caution.
-
Thermal Stability: Organic azides of low to moderate molecular weight can be thermally sensitive and may decompose vigorously, and in some cases explosively, upon heating. Distillation should always be performed behind a blast shield at reduced pressure and at temperatures below 110 °C.
-
Shock Sensitivity: While neat this compound has been reported to not detonate upon being struck with a hammer, it is prudent to avoid mechanical shock.
-
Incompatible Materials: Avoid contact with strong acids, strong bases, and potent oxidizing agents.
-
Toxicity: The reagent itself has a disagreeable odor. More importantly, when used in the amination of organomagnesium reagents, intermediate triazenes are formed. Certain triazenes are known to be carcinogenic, and therefore, these reactions should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Storage: It is recommended to store this compound under a nitrogen atmosphere in an amber bottle in a refrigerator.
Conclusion
Since its introduction by Trost and Pearson, this compound has firmly established itself as an indispensable tool in the arsenal of synthetic organic chemists. Its straightforward synthesis, relative stability, and remarkable versatility as a primary amino group synthon have enabled countless applications in the synthesis of complex molecules. From the fundamental transformation of introducing an amino group to the construction of intricate heterocyclic frameworks and the total synthesis of natural products, the impact of this reagent is undeniable. As the demand for efficient and selective synthetic methodologies continues to grow, the legacy and utility of this compound are certain to endure, inspiring the development of new reagents and strategies for the challenges that lie ahead in chemical synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cas 7205-91-6,CHLOROMETHYL PHENYL SULFIDE | lookchem [lookchem.com]
- 3. chempap.org [chempap.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Click Chemistry [organic-chemistry.org]
- 7. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Click chemistry - Wikipedia [en.wikipedia.org]
- 9. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 10. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Theoretical studies on "Azidomethyl phenyl sulfide" reactivity
An In-Depth Technical Guide to the Reactivity of Azidomethyl Phenyl Sulfide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (C₆H₅SCH₂N₃) is a versatile bifunctional reagent that has garnered significant interest in organic synthesis and medicinal chemistry. Its unique structure, incorporating both a reactive azide moiety and a phenyl sulfide group, allows it to serve as a linchpin in complex molecular architectures. This guide provides a comprehensive theoretical and practical examination of its reactivity. We will explore its role as a precursor to highly reactive nitrene intermediates, its utility in [3+2] cycloaddition reactions—most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry"—and its participation in nucleophilic processes. By synthesizing mechanistic insights with field-proven protocols, this document aims to serve as an authoritative resource for professionals leveraging this powerful chemical tool.
Introduction and Physicochemical Profile
This compound, also known by synonyms such as phenylthiomethyl azide or [(azidomethyl)thio]benzene, is an organosulfur compound identified by CAS Number 77422-70-9.[1][2] Its molecular structure features a delicate balance of functional groups: the azide provides a gateway to nitrogen-containing heterocycles and nitrene chemistry, while the phenyl sulfide group modulates the electronic properties and can be a site for further synthetic transformations, such as oxidation.[3] This duality makes it a valuable building block in synthetic organic chemistry and for creating sophisticated molecular architectures.[1]
The foundational work on this compound as a synthon for the aminomethyl group (⁻CH₂NH₂) was established in 1981, highlighting its early importance in synthetic methodology.[1] Since then, its applications have expanded considerably, particularly with the advent of click chemistry.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 77422-70-9 | [1][4] |
| Molecular Formula | C₇H₇N₃S | [1][] |
| Molecular Weight | 165.22 g/mol | [1][4][] |
| Boiling Point | 104-105 °C at 5 mmHg | [6][7] |
| Density | 1.168 g/mL at 25 °C | [6][7] |
| Refractive Index (n²⁰/D) | 1.5904 | [6][7] |
| Storage Temperature | 2-8°C | [4] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [8] |
Synthesis of this compound
The laboratory-scale synthesis of this compound is a robust and well-established two-step procedure commencing from thioanisole (phenyl methyl sulfide).[1] The causality behind this approach lies in the targeted activation of the methyl group adjacent to the sulfur atom, making it susceptible to nucleophilic substitution.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Two-Step Synthesis
Step 1: α-Chlorination of Thioanisole
-
Rationale: Sulfuryl chloride (SO₂Cl₂) is chosen as the chlorinating agent because it provides a controlled source of electrophilic chlorine that selectively functionalizes the alpha-position of the sulfide without significant aromatic ring chlorination under appropriate conditions.
-
Procedure:
-
To a solution of thioanisole in a dry, inert solvent (e.g., carbon tetrachloride or dichloromethane) cooled to 0°C, add sulfuryl chloride dropwise with stirring.
-
Maintain the temperature at 0°C during the addition.
-
After the addition is complete, allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude chloromethyl phenyl sulfide intermediate. This intermediate is often used directly in the next step without further purification due to its reactivity.
-
Step 2: Nucleophilic Substitution with Sodium Azide
-
Rationale: The chloride atom in the α-chloro sulfide is an excellent leaving group. Sodium azide (NaN₃) serves as a potent nucleophile, readily displacing the chloride to form the desired product. Acetonitrile is a common solvent choice due to its ability to dissolve sodium azide and its suitable polarity for SN2 reactions.
-
Procedure:
-
Dissolve the crude chloromethyl phenyl sulfide in acetonitrile.
-
Add sodium azide to the solution and heat the mixture to reflux.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like diethyl ether, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
The final product, this compound, can be purified by vacuum distillation.[1][7]
-
Core Reactivity Profiles
The chemical behavior of this compound is dominated by the azide functional group, which dictates its participation in several key transformations.
Figure 2: Major reactivity pathways of this compound.
[3+2] Cycloaddition: The "Click Chemistry" Handle
The most prominent application of this compound is in [3+2] cycloaddition reactions, the cornerstone of "click chemistry".[9] This class of reactions is prized for its high efficiency, stereospecificity, mild reaction conditions, and tolerance of a wide variety of functional groups.[10]
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the coupling of an azide with a terminal alkyne to regioselectively produce a 1,4-disubstituted 1,2,3-triazole.[10] This transformation is not a true concerted cycloaddition but proceeds through a stepwise mechanism involving copper acetylide intermediates. The copper(I) catalyst dramatically accelerates the reaction by a factor of 10⁷ to 10⁸ compared to the uncatalyzed thermal Huisgen cycloaddition, which often yields a mixture of 1,4- and 1,5-regioisomers.[10] this compound is an excellent substrate for this reaction, enabling the stable introduction of a "phenylthiomethyl" group into a target molecule.[1]
Protocol: General Procedure for CuAAC
-
Rationale: A copper(I) source is essential. While Cu(I) salts like CuI can be used directly, it is common to generate the active Cu(I) catalyst in situ from a more stable Cu(II) precursor (e.g., CuSO₄) using a reducing agent like sodium ascorbate. This ensures a constant, low concentration of the active catalyst, minimizing side reactions.
-
Procedure:
-
In a suitable solvent (e.g., a mixture of t-butanol and water, or DMF), dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq).
-
Add sodium ascorbate (0.1-0.3 eq) from a freshly prepared aqueous solution.
-
Add copper(II) sulfate pentahydrate (0.01-0.05 eq).
-
Stir the reaction mixture vigorously at room temperature. The reaction is often complete within a few hours.
-
Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) followed by standard workup and purification by column chromatography or recrystallization.
-
This methodology has been used to create triazole-bridged structures for incorporation into more complex systems like metallophthalocyanine complexes.[1]
Nitrene Precursor Reactivity
Organic azides are well-established precursors for nitrenes, which are highly reactive, electron-deficient nitrogen species.[11][12] Upon thermal or photochemical activation, this compound can extrude a molecule of dinitrogen (N₂) to generate the corresponding phenylthiomethylnitrene. The release of gaseous N₂ is the thermodynamic driving force for this process.[11][13]
C₆H₅SCH₂N₃ —(Δ or hν)→ [C₆H₅SCH₂N] + N₂
The fate of the resulting nitrene is dictated by the reaction environment. Typical reactions of nitrenes include:
-
C-H Bond Amination/Insertion: The nitrene can insert into C-H bonds, a powerful transformation for direct C-N bond formation.
-
Aziridination: Reaction with alkenes to form three-membered aziridine rings.
-
Rearrangement: Intramolecular rearrangements can occur to yield more stable products.
Mechanistic Insights from Photodecomposition Studies
While detailed studies on phenylthiomethylnitrene are limited, research on the closely related azidomethyl methyl sulfide (AMMS) provides critical insights.[14][15] UV photodecomposition of AMMS at low temperatures (10 K) does not lead directly to a stable nitrene. Instead, it proceeds through a complex mechanism involving:
-
N₂ Elimination: The initial photochemical step is the expected elimination of dinitrogen to form a singlet nitrene.
-
Conical Intersection: The reaction's key step is governed by a conical intersection on the potential energy surfaces (S₂/S₁), which facilitates the evolution of the transient nitrene.[14]
-
Rearrangement: The nitrene rapidly rearranges to a transient S-methylthiaziridine, which further evolves into the observed product, S-methyl-N-sulfenylmethanimine.[14][15]
These findings suggest that the reactivity of the nitrene derived from this compound is likely to be complex and heavily influenced by the presence of the adjacent sulfur atom, which can participate in intramolecular processes.
Reactions with Nucleophiles
The azide group in this compound can also react with certain nucleophiles. When treated with organomagnesium compounds (Grignard reagents), it can form intermediate triazenes.[1] This reactivity pathway is distinct from cycloadditions and nitrene formation and offers an alternative route for functionalization.
Mechanistic investigations into the reduction of aryl azides by hydrogen sulfide (H₂S) show that the active nucleophile is the hydrosulfide anion (HS⁻), which attacks the terminal nitrogen of the azide.[16] This leads to an intermediate that can be further attacked by a second equivalent of HS⁻ to release N₂ and the corresponding amine.[16] While not a primary application, this underlying reactivity with strong nucleophiles should be considered when planning synthetic routes.
Applications in Drug Development and Materials Science
The dual reactivity of this compound makes it a valuable tool for professionals in drug development and materials science.
-
Bioorthogonal Chemistry: The azide group allows for the use of this reagent in bioorthogonal "click" reactions. A molecule or surface functionalized with an alkyne can be selectively and efficiently labeled using this compound under biological conditions, a technique used in chemical biology for imaging and tracking.
-
Drug Discovery: The 1,2,3-triazole core formed via click chemistry is a known bioisostere for amide bonds and is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities. This compound provides a direct route to introduce a flexible, sulfur-containing side chain (phenylthiomethyl) onto this scaffold.
-
Materials Science: The ability to form stable triazole linkages is exploited in materials science for creating polymers, functionalizing surfaces, and synthesizing complex molecular architectures with potential applications in electronics and sensor technology.[1]
Safety and Handling
This compound is a combustible liquid and, like many organic azides, should be handled with caution due to its potential for energetic decomposition.[7] It is classified as a substance where heating may cause a fire.[8]
-
Handling: Always handle in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a refrigerator at 2-8°C, away from heat and sources of ignition.[4]
-
Thermal Stability: While some organic azides are highly unstable, related compounds like azidodifluoromethyl phenyl sulfone have shown no signs of decomposition when heated to 100°C for 1 hour.[17] However, the thermal stability of each azide should be assessed on a case-by-case basis, and heating should be performed with care, preferably behind a blast shield.
Conclusion and Future Outlook
This compound stands out as a reagent of significant synthetic utility. Its reactivity is primarily governed by the azide functional group, which enables its participation in the highly reliable copper-catalyzed azide-alkyne cycloaddition and serves as a precursor to reactive nitrene intermediates. The interplay between these reactivity modes, modulated by the phenyl sulfide moiety, provides chemists with a powerful platform for molecular construction.
Future theoretical and experimental studies will likely focus on further elucidating the complex reactivity of the derived phenylthiomethylnitrene, particularly in developing catalytic, enantioselective nitrene transfer reactions.[13] Additionally, its application in strain-promoted azide-alkyne cycloaddition (SPAAC) for metal-free bio-conjugation represents a promising area for expansion. As the demand for efficient and modular synthetic methods grows, the strategic application of bifunctional reagents like this compound will continue to be a cornerstone of innovation in chemical science.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 4. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. scientificlabs.com [scientificlabs.com]
- 7. Cas 77422-70-9,this compound | lookchem [lookchem.com]
- 8. echemi.com [echemi.com]
- 9. Click chemistry - Wikipedia [en.wikipedia.org]
- 10. Click Chemistry [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Asymmetric Nitrene Transfer Reactions: Sulfimidation, Aziridination and C–H Amination Using Azide Compounds as Nitrene Precursors | Scilit [scilit.com]
- 14. Insights into the Photodecomposition of Azidomethyl Methyl Sulfide: A S2/S1 Conical Intersection on Nitrene Potential Energy Surfaces Leading to the Formation of S-Methyl- N-sulfenylmethanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Insights into the Photodecomposition of Azidomethyl Methyl Sulfide: A S2/S1 Conical Intersection on Nitrene Potential Energy Surfaces Leading to the Formation of S-Methyl-N-sulfenylmethanimine. | Sigma-Aldrich [sigmaaldrich.com]
- 16. Mechanistic Insights into the H2S-Mediated Reduction of Aryl Azides Commonly Used in H2S Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
Azidomethyl Phenyl Sulfide: A Comprehensive Guide to Solubility in Common Organic Solvents
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) is a versatile bifunctional reagent that has garnered significant interest in synthetic chemistry. Its utility is most pronounced in the realm of "click chemistry," where the azide moiety serves as a key handle for forging new carbon-heteroatom bonds with high efficiency and selectivity.[1] Furthermore, it acts as a valuable synthon for the introduction of the amino group (NH₂) in various organic transformations.[2][3] For researchers in medicinal chemistry and materials science, harnessing the full synthetic potential of this reagent is critically dependent on a thorough understanding of its fundamental physicochemical properties, paramount among which is its solubility.
This technical guide provides a detailed exploration of the solubility characteristics of this compound. Moving beyond a simple tabulation of data, this document elucidates the underlying molecular principles that govern its solubility, offers a predictive framework based on solvent properties, and furnishes a robust, step-by-step protocol for empirical verification. The insights contained herein are designed to empower scientists to make informed decisions in experimental design, from reaction setup and solvent selection to purification and formulation.
Molecular Profile and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for predicting its behavior in solution. This compound is a liquid at room temperature with a relatively high boiling point and a density greater than water.[3][4] Its key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | |
| Molecular Weight | 165.22 g/mol | [5] |
| Appearance | Colorless to light-gold liquid | [3] |
| Density | 1.168 g/mL at 25 °C | [3][4] |
| Boiling Point | 104-105 °C at 5 mmHg | [3][4] |
| Refractive Index (n²⁰/D) | 1.5904 | [3][4] |
| Flash Point | 108 °C (226.4 °F) - closed cup | |
| Storage Temperature | 2-8°C | [4] |
Theoretical Solubility Assessment: A Structure-Based Rationale
The principle of "like dissolves like" is the cornerstone of solubility prediction.[6] The solubility of a solute in a solvent is maximized when their intermolecular forces are similar in nature and magnitude. By dissecting the structure of this compound, we can infer its solubility profile across a spectrum of common organic solvents.
The molecule comprises three key structural features:
-
Phenyl Ring (C₆H₅-) : This bulky, nonpolar aromatic ring is the dominant feature. It readily engages in van der Waals forces and π-stacking interactions, suggesting strong affinity for nonpolar and aromatic solvents like toluene, hexane, and diethyl ether.
-
Thioether Linkage (-S-) : The sulfide group is less polar than an ether oxygen but does introduce some polar character through its lone pairs of electrons. It can participate in dipole-dipole interactions.
-
Azidomethyl Group (-CH₂N₃) : The azide functional group is a significant contributor to the molecule's polarity. The linear azide group possesses a considerable dipole moment, enabling dipole-dipole interactions with polar solvents.
The calculated XLogP3 value of ~2.5 further indicates a predominantly lipophilic (oil-loving) character.[5] This suggests that while the azide group provides a polar anchor, the overall molecule will be more soluble in organic solvents than in water.
Based on this structural analysis, we can predict the following solubility behavior:
-
High Solubility is expected in solvents that are either nonpolar or moderately polar and can effectively solvate the phenyl ring. This includes aromatic hydrocarbons, chlorinated solvents, and ethers.
-
Moderate Solubility is likely in polar aprotic solvents that can interact with the azide group's dipole.
-
Low to Insoluble behavior is predicted in highly polar protic solvents like water, where the molecule cannot effectively disrupt the strong hydrogen-bonding network of the solvent.
Predicted Solubility Profile
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Moderate to High | Strong van der Waals interactions with the phenyl ring dominate. |
| Nonpolar Aromatic | Toluene, Benzene | High | Excellent solvation of the phenyl ring through π-stacking and van der Waals forces. |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Solvents effectively solvate the entire molecule. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Balance of nonpolar and polar character accommodates both the phenyl and azido groups. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Moderate to High | Polar aprotic nature interacts well with the azide group. |
| Esters | Ethyl Acetate | Moderate to High | Similar polarity profile to ketones. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Moderate | Strong dipoles can solvate the azide group, but may be less effective for the phenyl ring. |
| Alcohols | Methanol, Ethanol | Low to Moderate | The solvent's hydrogen-bonding network is not easily disrupted by the solute. |
| Aqueous | Water | Insoluble | The large nonpolar phenyl group makes the molecule hydrophobic. |
Experimental Protocol for Solubility Determination
Theoretical predictions require empirical validation. The following protocol provides a reliable, systematic method for determining the qualitative and semi-quantitative solubility of this compound. This self-validating workflow ensures accurate and reproducible results.
Materials and Equipment
-
This compound (95% or higher purity)
-
Selected organic solvents (analytical grade)
-
Calibrated positive displacement micropipette (10-100 µL)
-
Vortex mixer
-
Small glass vials (e.g., 1-dram) with caps
-
Analytical balance (for semi-quantitative analysis)
-
Personal Protective Equipment (PPE): safety goggles, nitrile gloves, lab coat
Experimental Workflow Diagram
Caption: Experimental workflow for qualitative solubility determination.
Step-by-Step Methodology
This procedure is based on adding a known volume of the liquid solute to a fixed volume of solvent. A common operational definition for "soluble" is when at least 30 mg of solute dissolves in 1 mL of solvent. Given the density of this compound (1.168 g/mL), adding 10 µL (~11.7 mg) to 1 mL of solvent provides a conservative initial test.
-
Preparation : Label a series of clean, dry glass vials, one for each solvent to be tested.
-
Solvent Addition : Accurately dispense 1.0 mL of the first test solvent into the corresponding vial.
-
Solute Addition : Using a calibrated micropipette, add 10 µL of this compound directly into the solvent.
-
Mixing : Securely cap the vial and vortex the mixture vigorously for 60 seconds to ensure adequate mixing and to overcome any kinetic barriers to dissolution.[7]
-
Observation : Allow the vial to stand for 2-3 minutes. Visually inspect the solution against a well-lit background.
-
Record : Record the observation for the solvent.
-
Repeat : Repeat steps 2-6 for each solvent to be tested.
For a more quantitative assessment, a serial addition approach can be used, where small aliquots of the solute are added until saturation is reached, with the total mass/volume recorded.
Data Interpretation and Practical Applications
The solubility data generated is invaluable for several key applications in a research and development setting:
-
Reaction Chemistry : Choosing an appropriate solvent that dissolves all reactants is crucial for achieving optimal reaction rates and yields. For reactions involving this compound and a nonpolar reagent, toluene or dichloromethane would be excellent choices.
-
Purification : Solubility differences are the basis for purification techniques.
-
Crystallization : To recrystallize a solid product from a reaction involving this reagent, an ideal solvent system would be one in which the product is soluble at high temperatures but insoluble at low temperatures, while impurities (including any unreacted this compound) remain soluble.
-
Liquid-Liquid Extraction : If a reaction is performed in an aqueous medium, the product can be extracted using an immiscible organic solvent in which this compound is highly soluble, such as ethyl acetate or dichloromethane.
-
-
Chromatography : In column chromatography, solvent selection for the mobile phase is critical. Understanding the solubility helps in choosing an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to achieve effective separation.
-
Drug Development : For formulation studies, knowing the solubility in various pharmaceutically acceptable solvents is a prerequisite for developing stable and bioavailable drug delivery systems.
Safety and Handling Considerations
This compound, like many organic azides of moderate molecular weight, should be handled with care.
-
Thermal Stability : Heat or shock can potentially cause vigorous, possibly explosive, decomposition with the evolution of nitrogen gas. Distillations should always be performed behind a blast shield, under reduced pressure, and at temperatures below 110 °C.[3]
-
Chemical Incompatibility : The compound is incompatible with strong acids, bases, and oxidizing agents.[3]
-
Personal Protective Equipment : Always handle this compound in a well-ventilated fume hood while wearing appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Waste Disposal : Dispose of waste in accordance with local, state, and federal regulations. Glassware can be rinsed with bleach to mitigate the disagreeable odor associated with sulfur compounds.[3]
Conclusion
This compound is a reagent of considerable synthetic value. A comprehensive understanding of its solubility is not merely academic but a practical necessity for its effective and safe utilization. This guide has provided a framework for predicting and verifying its solubility based on its molecular structure. The dominant nonpolar phenyl group renders it highly soluble in nonpolar and moderately polar organic solvents such as toluene, dichloromethane, and THF, while the polar azide group allows for moderate solubility in polar aprotic solvents. Its insolubility in water is a key characteristic to be leveraged in purification schemes. By applying the principles and protocols outlined herein, researchers can confidently select optimal solvent systems, enhancing the efficiency, reproducibility, and safety of their chemical endeavors.
References
Introduction to "Azidomethyl phenyl sulfide" for graduate students
An In-Depth Technical Guide to Azidomethyl Phenyl Sulfide for Advanced Research
Authored by a Senior Application Scientist
This guide provides graduate students, researchers, and professionals in drug development with a comprehensive understanding of this compound. We will move beyond simple definitions to explore its synthesis, mechanistic behavior, and pivotal applications, grounding our discussion in established scientific principles and field-proven methodologies.
Introduction: A Versatile Reagent at the Nexus of Chemistry and Biology
This compound, also known as phenylthiomethyl azide, is a bifunctional organic compound featuring two highly valuable reactive groups: an azide (-N₃) and a phenyl thioether (-S-Ph).[1] This unique structure positions it as a powerful tool in modern synthetic chemistry, particularly in the realm of bioconjugation and materials science.
The azide group is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, reliability, and biocompatibility.[2][3] It allows for the precise and robust formation of triazole rings through cycloaddition reactions with alkynes. Simultaneously, the phenyl sulfide moiety is not merely a passive linker; it offers a stable, lipophilic component that can be chemically modified, for instance, through oxidation to sulfoxide or sulfone, thereby tuning the properties of the final molecule.[4][5][6] This dual functionality makes this compound an indispensable reagent for researchers aiming to construct complex molecular architectures with precision and control.
Core Properties and Safe Handling
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in any experimental setting.
Physicochemical Data
The key properties of this compound are summarized below for quick reference.
| Property | Value | Source(s) |
| Chemical Formula | C₇H₇N₃S | [1][7] |
| Molecular Weight | 165.22 g/mol | [1][7] |
| CAS Number | 77422-70-9 | [1][8] |
| Appearance | Colorless to gold liquid | [] |
| Density | 1.168 g/mL at 25 °C | [8] |
| Boiling Point | 104-105 °C at 5 mmHg | [8] |
| Refractive Index | n20/D 1.5904 | [8] |
| Storage Temperature | 2-8°C | [8] |
Safety and Handling: A Self-Validating Protocol
Trustworthiness in the lab begins with safety. This compound is a combustible liquid and requires careful handling to mitigate risks. Adherence to the following protocol ensures a self-validating system of safety.
-
Engineering Controls : Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors.[10] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Standard PPE includes chemical-resistant gloves (e.g., nitrile), splash-proof goggles or a face shield, and a lab coat.[10] For operations with a higher risk of aerosolization, a multi-purpose combination respirator cartridge is recommended.
-
Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources.[10] Recommended storage temperature is between 2-8°C.[8]
-
Spill & Disposal : In case of a spill, absorb the material with an inert substance like vermiculite or sand and transfer it to a sealed container for chemical waste disposal.[10] Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.
Synthesis of this compound
The most direct and common synthesis of this compound involves a nucleophilic substitution reaction. The rationale is to combine a readily available electrophile containing the chloromethyl phenyl sulfide backbone with a potent azide nucleophile.
Reaction Principle
The synthesis proceeds via an Sₙ2 mechanism where the azide anion (N₃⁻), typically from sodium azide, displaces the chloride atom from chloromethyl phenyl sulfide. Thiophenol is the precursor to chloromethyl phenyl sulfide.[11] The choice of a polar aprotic solvent like DMF or DMSO is crucial as it solvates the cation (Na⁺) while leaving the azide anion highly reactive, thus accelerating the reaction rate.
Generalized Synthetic Protocol
-
Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve chloromethyl phenyl sulfide in anhydrous DMF.
-
Reagent Addition : Add a stoichiometric excess (typically 1.2-1.5 equivalents) of sodium azide (NaN₃) to the solution in portions to control any potential exotherm.
-
Reaction : Stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up : Once the reaction is complete, quench the mixture by carefully pouring it into cold water. Extract the aqueous layer multiple times with an organic solvent such as diethyl ether or ethyl acetate.
-
Purification : Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄). After filtering, the solvent is removed under reduced pressure. The crude product is then purified, typically by vacuum distillation, to yield pure this compound.[8]
Core Applications & Mechanistic Insights
The utility of this compound stems from its azide functionality, which serves as a handle for "click" reactions. This has profound implications in drug discovery, diagnostics, and materials science.
The Cornerstone Application: Click Chemistry
"Click chemistry" describes a category of reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts.[2][3] The premier example is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,4-disubstituted 1,2,3-triazole ring.[12][13]
In this context, this compound is an excellent azide-containing building block. The reaction is exceptionally reliable and orthogonal to most functional groups found in biological systems, meaning it proceeds with high specificity without interfering with native biological chemistry.[2][3]
Caption: Workflow of the CuAAC "Click" Reaction.
Bioconjugation in Drug Development
Bioconjugation is the chemical linking of two molecules, where at least one is a biomolecule, such as a protein or antibody.[14] This strategy is central to creating advanced therapeutics like Antibody-Drug Conjugates (ADCs) and targeted imaging agents.[15]
This compound is used to link a payload (e.g., a drug, a dye) to a biomolecule. Typically, the biomolecule is first modified to contain a terminal alkyne. Then, a payload attached to the phenyl sulfide moiety of our reagent is "clicked" onto the biomolecule using the CuAAC reaction. The resulting triazole linker is exceptionally stable in physiological conditions.
Caption: Bioconjugation strategy using click chemistry.
Key Experimental Protocols
The following protocols provide a starting point for utilizing this compound in a research setting. They must be adapted and optimized based on the specific substrate and desired outcome.
Protocol: General Procedure for CuAAC Reaction
This protocol describes a typical lab-scale click reaction.
-
Setup : In a vial, dissolve the terminal alkyne (1.0 eq) and this compound (1.1 eq) in a 1:1 mixture of t-butanol and water.
-
Catalyst Preparation : In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water. In another vial, prepare a solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 eq) in water.
-
Reaction Initiation : Add the sodium ascorbate solution to the main reaction mixture, followed by the copper(II) sulfate solution. The solution should change color, indicating the formation of the Cu(I) species.
-
Incubation : Seal the vial and stir the reaction at room temperature. Monitor the reaction's progress using TLC or LC-MS. Reactions are often complete within 1-12 hours.
-
Work-up : Upon completion, dilute the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification : Purify the crude product by flash column chromatography on silica gel to obtain the desired triazole.
Protocol: Oxidation of the Phenyl Sulfide Moiety
This protocol demonstrates the post-conjugation modification of the thioether, adding another layer of molecular diversity.
-
Setup : Dissolve the triazole product containing the phenyl sulfide moiety (1.0 eq) in a suitable solvent like dichloromethane (DCM) or chloroform (CHCl₃). Cool the solution in an ice bath (0 °C).
-
Oxidant Addition : To synthesize the sulfoxide , add a solution of meta-chloroperoxybenzoic acid (m-CPBA) (~1.1 eq) in DCM dropwise. To synthesize the sulfone , add a larger excess of m-CPBA (~2.2-2.5 eq).
-
Reaction : Stir the mixture at 0 °C and allow it to slowly warm to room temperature while monitoring by TLC.
-
Quenching : Once the starting material is consumed, quench the excess oxidant by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bicarbonate (NaHCO₃).
-
Work-up and Purification : Separate the organic layer, wash it sequentially with NaHCO₃ solution and brine, dry over Na₂SO₄, and concentrate. Purify the resulting sulfoxide or sulfone by column chromatography or recrystallization.
Conclusion and Future Perspectives
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its robust azide functionality provides a reliable gateway to click chemistry, while the modifiable phenyl sulfide group offers opportunities for fine-tuning molecular properties. This combination ensures its continued relevance in the synthesis of complex molecules for drug discovery, advanced materials, and diagnostics.
Future research will likely focus on expanding the repertoire of modifications possible at the sulfur center and developing novel, one-pot procedures that combine the click reaction with subsequent functionalization, further streamlining the path from molecular design to functional application.
References
- 1. scbt.com [scbt.com]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 4. Exploring the chemical space of phenyl sulfide oxidation by automated optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. The importance of sulfur-containing motifs in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. echemi.com [echemi.com]
- 8. scientificlabs.com [scientificlabs.com]
- 10. pfaltzandbauer.com [pfaltzandbauer.com]
- 11. Thiophenol - Wikipedia [en.wikipedia.org]
- 12. Click Chemistry [organic-chemistry.org]
- 13. Click chemistry - Wikipedia [en.wikipedia.org]
- 14. Orthogonal Site-Specific Dual Bioconjugation of Aryl and Alkyl Thiols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis and Bioconjugation of Thiol-Reactive Reagents for the Creation of Site-Selectively Modified Immunoconjugates - PMC [pmc.ncbi.nlm.nih.gov]
The Dual-Natured Reagent: An In-Depth Technical Guide to the Chemical Compatibility and Reactivity of Azidomethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule of Dichotomous Reactivity
Azidomethyl phenyl sulfide, with the linear formula C₆H₅SCH₂N₃, is a versatile bifunctional molecule that has garnered significant interest in the fields of chemical biology and synthetic chemistry.[1] Its structure marries the well-defined reactivity of an organic azide with the nuanced chemical behavior of a phenyl sulfide, creating a reagent capable of participating in a diverse array of chemical transformations. This guide, intended for laboratory professionals, provides a comprehensive overview of the chemical compatibility and reactivity profile of this compound, offering insights into its practical application and safe handling.
The azide moiety serves as a linchpin for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling the facile construction of 1,4-disubstituted 1,2,3-triazoles.[2][3] This reaction's high efficiency, broad functional group tolerance, and mild, often aqueous, reaction conditions have made it a cornerstone of bioconjugation, materials science, and drug discovery.[2] Conversely, the phenyl sulfide group, with its nucleophilic sulfur atom, opens avenues for a different set of chemical manipulations, including oxidation to sulfoxides and sulfones, and alkylation to form sulfonium salts.[4][5] Understanding the interplay and potential conflicts between these two functional groups is paramount for its effective utilization.
This document will delve into the specific reactivity of this compound towards various classes of reagents, its stability under different conditions, and provide detailed protocols for its synthesis and key reactions.
Core Reactivity Profile
The chemical behavior of this compound is dictated by the distinct, yet potentially interacting, properties of its azide and phenyl sulfide functionalities.
The Azide Moiety: A Gateway to Cycloadditions and Reductions
The primary reactivity of the azide group in this compound is its participation in 1,3-dipolar cycloaddition reactions. This is most prominently demonstrated in the CuAAC reaction, a cornerstone of "click chemistry."
dot digraph "CuAAC_Mechanism" { graph [rankdir="LR", splines=true, nodesep=0.5, fontname="Arial", fontsize=12, size="7.6,4", dpi=100]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#4285F4"];
} caption { label: "Figure 1: Conceptual workflow of the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) involving this compound."; fontsize: 10; fontcolor: "#5F6368"; }
Beyond cycloadditions, the azide group can be selectively reduced to a primary amine. The Staudinger reaction provides a mild and efficient method for this transformation, reacting the azide with a phosphine, such as triphenylphosphine, to form an iminophosphorane intermediate that is subsequently hydrolyzed to the amine.[6][7] This reaction is particularly valuable as it proceeds under neutral conditions, preserving other sensitive functional groups within a molecule.
The Phenyl Sulfide Moiety: Nucleophilicity and Oxidation
The sulfur atom in the phenyl sulfide group is nucleophilic and can react with electrophiles. For instance, it can be alkylated with strong alkylating agents to form sulfonium salts. More commonly, the sulfide is susceptible to oxidation. Controlled oxidation, for instance with mild oxidizing agents like hydrogen peroxide in acetic acid, can selectively convert the sulfide to a sulfoxide.[8] Stronger oxidizing agents will further oxidize the sulfoxide to the corresponding sulfone. This stepwise oxidation allows for the introduction of greater polarity and different electronic properties at the sulfur center.
Chemical Compatibility Profile
A thorough understanding of a reagent's compatibility with common laboratory chemicals is crucial for designing robust synthetic routes and ensuring safety. The following table summarizes the compatibility of this compound, based on the known reactivity of its constituent functional groups.
| Reagent Class | Compatibility | Comments and Potential Reactions |
| Acids (Strong) | Incompatible | Strong acids can protonate the azide group, potentially leading to the formation of hydrazoic acid (HN₃), which is highly toxic and explosive. The sulfide can also be protonated. |
| Acids (Weak, e.g., Acetic Acid) | Limited | While generally more tolerant than to strong acids, prolonged exposure or heating in the presence of weak acids may still lead to slow decomposition of the azide. Acetic acid can be used as a solvent for sulfide oxidations.[8] |
| Bases (Strong) | Incompatible | Strong bases can potentially react with the methylene protons adjacent to the sulfur, although this is less likely than reactions with other functional groups. The stability of the azide group in the presence of strong bases should be evaluated on a case-by-case basis. |
| Bases (Weak, e.g., Amines) | Generally Compatible | Weak, non-nucleophilic bases are generally well-tolerated and are often used in reactions involving the azide group, such as click chemistry. |
| Oxidizing Agents (Strong) | Incompatible | Strong oxidizing agents will readily oxidize the sulfide to a sulfone and can potentially react with the azide group, leading to decomposition and the release of nitrogen gas. |
| Oxidizing Agents (Mild) | Limited | Mild oxidizing agents can selectively oxidize the sulfide to a sulfoxide.[8] Careful control of stoichiometry and reaction conditions is necessary to avoid over-oxidation and potential side reactions with the azide. |
| Reducing Agents (Strong) | Incompatible | Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the azide to an amine. |
| Reducing Agents (Mild) | Limited | Milder reducing agents, such as phosphines in the Staudinger reaction, selectively reduce the azide.[6][7] Other mild reducing agents may also affect the azide group. |
| Alkylating Agents | Limited | The sulfide is nucleophilic and can be alkylated by strong alkylating agents to form sulfonium salts. |
| Alkenes and Alkynes | Generally Compatible | Compatible, and alkynes are key reaction partners in cycloaddition reactions. |
| Halogens | Incompatible | Halogens can react with the sulfide and potentially the aromatic ring. |
| Water | Generally Compatible | Stable in water under neutral conditions, making it suitable for aqueous click chemistry reactions.[2] |
| Protic Solvents (e.g., Alcohols) | Generally Compatible | Generally stable in common protic solvents like methanol and ethanol. |
| Aprotic Solvents (e.g., THF, DCM, DMF, DMSO) | Generally Compatible | Highly soluble and stable in a wide range of common aprotic organic solvents.[1] |
Stability Profile
Thermal Stability: this compound is a relatively stable organic azide. However, like all low molecular weight azides, it can decompose upon heating, potentially liberating nitrogen gas. It is recommended to handle the compound at or below room temperature and to avoid excessive heating. Distillation should be performed under reduced pressure.
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound involves a two-step, one-pot procedure starting from thioanisole.
Materials:
-
Thioanisole
-
N-Chlorosuccinimide (NCS)
-
Sodium azide (NaN₃)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Chlorination: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve thioanisole (1.0 eq) in anhydrous acetonitrile. Cool the solution to 0 °C in an ice bath. Add N-chlorosuccinimide (1.05 eq) portion-wise, maintaining the temperature at 0 °C. Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Azidation: To the reaction mixture containing the crude α-chloromethyl phenyl sulfide, add sodium azide (1.5 eq). Heat the mixture to 50-60 °C and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford pure this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol provides a general procedure for the "click" reaction of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
tert-Butanol
-
Water
-
Dichloromethane (DCM)
Procedure:
-
In a reaction vial, dissolve this compound (1.0 eq) and the terminal alkyne (1.1 eq) in a 1:1 mixture of tert-butanol and water.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.3 eq) in water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq) in water.
-
To the solution of the azide and alkyne, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. The reaction progress can be monitored by TLC.
-
Work-up: Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude triazole product can be purified by column chromatography on silica gel or by recrystallization.
Conclusion
This compound is a powerful and versatile reagent with a rich and dichotomous reactivity profile. Its ability to participate in highly efficient click chemistry reactions via its azide moiety, coupled with the potential for modification at the sulfide position, makes it a valuable tool for synthetic chemists. However, its dual functionality also necessitates a careful consideration of its chemical compatibility to avoid unintended side reactions. By understanding the principles outlined in this guide, researchers can effectively harness the synthetic potential of this compound while ensuring safe and predictable outcomes in the laboratory.
References
- 1. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. rsc.org [rsc.org]
- 7. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Exploring the Electrophilicity of Azidomethyl Phenyl Sulfide: A Synthon for Advanced Organic Synthesis
An In-depth Technical Guide
Foreword: The Strategic Importance of Tuned Electrophiles
In the landscape of modern organic synthesis, particularly within drug development and materials science, the demand for reagents with precisely controlled reactivity is paramount. It is not enough for a molecule to simply be reactive; its reactivity must be predictable, selective, and amenable to complex molecular environments. Azidomethyl phenyl sulfide, C₆H₅SCH₂N₃, emerges as a standout reagent in this context. It is more than a mere alkylating agent; it is a sophisticated electrophilic synthon that offers a unique combination of reactivity and stability. This guide provides an in-depth exploration of the electronic properties, reactivity, and strategic applications of this compound, grounded in both theoretical principles and practical, field-proven methodologies.
Part 1: Foundational Aspects - Synthesis and Characterization
A thorough understanding of a reagent's reactivity begins with its preparation and structural confirmation. The synthesis of this compound is a robust and reliable process, underscoring its utility as a readily accessible tool for the synthetic chemist.
Synthetic Protocol: A Self-Validating System
The most common and efficient synthesis involves a nucleophilic substitution reaction, leveraging the high nucleophilicity of the azide anion and the stability of the thioether linkage.
Experimental Protocol: Synthesis from Thioanisole
-
Chlorination (Activation): Thioanisole is first converted to its α-chloro derivative, chloromethyl phenyl sulfide. This is typically achieved using a chlorinating agent like sulfuryl chloride (SO₂Cl₂) in an inert solvent (e.g., dichloromethane) at low temperatures to control reactivity. The causality here is the activation of the methyl group, transforming it into a suitable electrophilic center for the subsequent substitution.
-
Nucleophilic Substitution: The crude chloromethyl phenyl sulfide is then treated with sodium azide (NaN₃) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.[1] This solvent choice is critical as it solvates the sodium cation, liberating a highly nucleophilic "naked" azide anion, which efficiently displaces the chloride leaving group in an Sₙ2 fashion.
-
Workup and Purification: The reaction is quenched with water, and the product is extracted into an organic solvent. Purification via column chromatography on silica gel yields the final product.
-
Validation: The integrity of the synthesized this compound must be confirmed. This is a self-validating step ensuring the reliability of all subsequent experiments.
-
¹H and ¹³C NMR: Confirms the structural framework. Expect a characteristic singlet for the methylene protons (CH₂) in the ¹H spectrum.
-
FTIR Spectroscopy: Provides definitive evidence of the azide group, which exhibits a strong, sharp characteristic absorption band around 2100 cm⁻¹.
-
Mass Spectrometry: Confirms the molecular weight (165.22 g/mol ).[2]
-
Physicochemical Properties
A summary of key quantitative data provides a quick reference for experimental planning.
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃S | [2] |
| Molecular Weight | 165.22 g/mol | [2] |
| Appearance | Pale-yellow oil | [3] |
| Density | 1.168 g/mL at 25 °C | [4] |
| Boiling Point | 104-105 °C at 5 mmHg | [4] |
| Refractive Index | n20/D 1.5904 | [4] |
Part 2: The Core of Reactivity - Unpacking Electrophilicity
The utility of this compound is fundamentally rooted in the electrophilic nature of its methylene (-CH₂-) carbon. This electrophilicity is a product of the combined electronic effects of the adjacent azide and phenylthio groups.
Theoretical Grounding: An Electronic Tug-of-War
The introduction of electron-withdrawing groups is a known strategy to enhance the electrophilicity of organic azides.[5][6][7] In this compound, both substituents flanking the methylene group pull electron density away from the carbon atom.
-
The Azide Group (-N₃): Functions as a potent inductive electron-withdrawing group, creating a significant partial positive charge (δ+) on the methylene carbon.
-
The Phenylthio Group (-SPh): While sulfur is less electronegative than nitrogen, its ability to stabilize adjacent negative charge and its own inductive effects contribute to the overall electron deficiency of the methylene carbon.[8] The sulfur atom's polarizability also plays a role in stabilizing the transition state during nucleophilic attack.[9]
Figure 1: A diagram illustrating the key electronic effects that render the methylene carbon of this compound electrophilic.
Computational studies using Density Functional Theory (DFT) can quantify this effect, with calculations of the Lowest Unoccupied Molecular Orbital (LUMO) showing a significant coefficient on the methylene carbon, identifying it as the primary site for nucleophilic attack.
Experimental Manifestation: A Versatile Electrophile in Action
This compound has been demonstrated to be an efficient source of the NH₂⁺ synthon for the amination of carbanions.[10] It readily reacts with a wide spectrum of nucleophiles, showcasing its versatile electrophilic character.
Reaction with Carbon Nucleophiles (Carbanions): This is a cornerstone of its application. It reacts cleanly with organometallic reagents and enolates.
-
Grignard Reagents: Aromatic Grignard reagents, in particular, combine with the reagent to form 1,3-disubstituted triazenes, which can be hydrolyzed to anilines under mild conditions.[10] This method is especially effective for creating sterically hindered anilines.
-
Enolates: Disubstituted ester enolates can be converted to α-amino amides, demonstrating the reagent's utility in constructing amino acid derivatives.[10]
Figure 2: Experimental workflow for the synthesis of α-amino amides using this compound as an electrophilic aminating agent.
Reaction with Heteroatom Nucleophiles: The electrophilicity is not limited to carbon nucleophiles. Sulfur-centered nucleophiles, for instance, are known for their high nucleophilicity and react readily.[9][11] Reactions with thiols would lead to the formation of disulfide linkages after displacement of the azide.
Part 3: Application in Drug Development - The "Click Chemistry" Handle
While its role as an aminating agent is significant, the most impactful modern application of this compound is as a carrier of the "azidomethyl" group. The azide functional group is relatively inert in many biological contexts but possesses unique reactivity that can be triggered on demand.[12] This makes it a powerful "handle" for bioconjugation and drug discovery, primarily through the Huisgen 1,3-dipolar cycloaddition, famously known as "click chemistry".[12]
Experimental Workflow: Click Chemistry Application
-
Installation of the Azide Handle: A drug scaffold or biomolecule containing a nucleophilic site (e.g., an amine or thiol) is reacted with this compound. This covalently attaches the -CH₂N₃ group to the molecule of interest.
-
Click Reaction: The azidomethylated molecule is then reacted with a second molecule containing a terminal alkyne. In the presence of a copper(I) catalyst, a highly stable 1,2,3-triazole ring is formed, linking the two molecules.[1][13]
-
Validation: The success of the conjugation is confirmed by mass spectrometry (observing the mass of the coupled product) and NMR.
Figure 3: A logical diagram showing the strategic use of this compound to install a bioorthogonal handle for subsequent "click chemistry" ligation.
This strategy is exceptionally powerful for lead optimization, linking drugs to targeting moieties, or attaching imaging agents for diagnostic purposes.
Conclusion
This compound is a testament to the power of thoughtful reagent design. Its electrophilicity is not brute force but is carefully modulated by the interplay of its azide and phenylthio substituents. This fine-tuning makes it a reliable and versatile reagent for complex aminations and, more critically, a premier tool for installing the azide handle for click chemistry applications. For researchers, scientists, and drug development professionals, a deep understanding of the principles governing its reactivity is essential for leveraging its full synthetic potential.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. scbt.com [scbt.com]
- 3. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scientificlabs.com [scientificlabs.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Electrophilic Azides for Materials Synthesis and Chemical Biology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chemistry and Biochemistry of Sulfur Natural Compounds: Key Intermediates of Metabolism and Redox Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. This compound: A SYNTHON FOR AMINIUM ION - ProQuest [proquest.com]
- 11. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 12. Organic azide - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
Azidomethyl Phenyl Sulfide: A Versatile Reagent in the Synthesis of Nitrogen-Containing Heterocycles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of N-Heterocycles and the Rise of Versatile Synthons
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry and materials science, forming the core of approximately 80% of the top-selling pharmaceuticals.[1][2] Their prevalence stems from their ability to engage in a wide array of biological interactions, including hydrogen bonding and dipole interactions, which are critical for molecular recognition at receptor sites.[3] Consequently, the development of novel, efficient, and regioselective methods for their synthesis remains a central focus of modern organic chemistry.[4][5]
Among the myriad of synthetic tools available, azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) has emerged as a particularly powerful and versatile reagent.[] It serves as a stable, yet reactive, synthon for the azidomethyl (-CH₂N₃) group, enabling access to a diverse range of heterocyclic systems.[7] The unique combination of a reactive azide moiety and a phenylthio group within a single, compact molecule allows for a variety of transformations, primarily through cycloaddition reactions and as a precursor to nitrene intermediates.[8][9] This guide provides a detailed exploration of the role of this compound in heterocyclic synthesis, focusing on the causality behind experimental choices, validated protocols, and the mechanistic underpinnings of its reactivity.
Core Attributes and Safe Handling of this compound
Before delving into its synthetic applications, it is crucial to understand the physicochemical properties and safety considerations associated with this compound. Organic azides are energetically unstable and must be handled with appropriate caution.
Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 77422-70-9 | [10][11] |
| Molecular Formula | C₇H₇N₃S | [10][12] |
| Molecular Weight | 165.22 g/mol | [10][12] |
| Appearance | Liquid | [10] |
| Density | 1.168 g/mL at 25 °C | [10][13] |
| Boiling Point | 104-105 °C at 5 mmHg | [10][13] |
| Refractive Index | n20/D 1.5904 | [10][13] |
| Storage | 2-8°C, away from heat and ignition sources | [12][13] |
Safety and Handling Protocol
This compound is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled.[14] It can cause skin and serious eye irritation.[14][15] Adherence to a strict safety protocol is mandatory.
-
Engineering Controls : Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[14] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical safety goggles, impervious gloves (e.g., nitrile), and a lab coat. For operations with a higher risk of aerosolization, a multi-purpose combination respirator cartridge is recommended.[10][14]
-
Storage and Incompatibility : Store in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep away from heat, sparks, and open flames.[14] It is incompatible with strong acids and oxidizing agents.
-
Disposal : Dispose of waste material in accordance with federal, state, and local environmental regulations. Contact a licensed professional waste disposal service.[14]
Synthesis of this compound
The standard laboratory preparation is a robust two-step process commencing from readily available thioanisole.[8] This procedure provides a reliable route for the gram-scale synthesis required for research and development.
Detailed Experimental Protocol: Synthesis of this compound[8]
-
Step 1: Chlorination of Thioanisole.
-
Dissolve thioanisole (1.0 eq) in a suitable solvent such as carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
Add sulfuryl chloride (1.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.
-
Upon completion, carefully remove the solvent under reduced pressure to yield the crude α-chloro phenyl sulfide intermediate. This intermediate is often used in the next step without further purification.
-
-
Step 2: Nucleophilic Substitution with Sodium Azide.
-
Dissolve the crude α-chloro phenyl sulfide from the previous step in acetonitrile.
-
Add sodium azide (1.1-1.5 eq) to the solution. Caution: Sodium azide is highly toxic.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure this compound.
-
Core Application: [3+2] Cycloaddition Reactions
The primary utility of this compound lies in its participation in [3+2] cycloaddition reactions, a cornerstone of heterocyclic synthesis. The azide functional group acts as a 1,3-dipole, reacting with various dipolarophiles to construct five-membered rings.
Synthesis of 1,2,3-Triazoles via Azide-Alkyne Cycloaddition
The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is the most prominent reaction for synthesizing 1,2,3-triazoles.[16][17] this compound is an excellent reagent for this transformation, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a flagship reaction of "click chemistry".[8][13]
The causality for using a copper(I) catalyst is its ability to dramatically accelerate the reaction rate and control the regioselectivity, exclusively affording the 1,4-disubstituted triazole isomer, whereas the thermal reaction often yields a mixture of 1,4- and 1,5-isomers.[18][19]
This protocol is a generalized procedure based on established methods for CuAAC reactions.[18]
-
Reaction Setup : To a solution of the terminal alkyne (1.0 eq) in a 1:1 mixture of water and tert-butanol, add this compound (1.1 eq).
-
Catalyst Preparation : In a separate vial, prepare the copper(I) catalyst by adding sodium ascorbate (0.2 eq) to a solution of copper(II) sulfate pentahydrate (0.1 eq) in water. The solution should turn from blue to a pale yellow/colorless solution, indicating the reduction of Cu(II) to Cu(I).
-
Reaction Initiation : Add the freshly prepared copper(I) catalyst solution to the alkyne/azide mixture.
-
Monitoring : Stir the reaction vigorously at room temperature. The reaction is typically complete within 1 to 24 hours. Monitor progress using TLC or LC-MS.
-
Workup and Purification : Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Isolation : Purify the crude product by column chromatography on silica gel to yield the pure 1-(phenylthiomethyl)-4-substituted-1H-1,2,3-triazole.
Synthesis of Tetrazoles via [3+2] Cycloaddition with Nitriles
Tetrazoles are important heterocycles in medicinal chemistry, often serving as bioisosteres for carboxylic acids.[3] The [3+2] cycloaddition of an azide with a nitrile is a direct and effective method for their synthesis.[20][21] this compound can be employed in this reaction, typically requiring a catalyst (e.g., Lewis acids like ZnCl₂ or Brønsted acids) and elevated temperatures to overcome the lower reactivity of the nitrile C≡N triple bond compared to an alkyne.
The phenylthiomethyl group on the resulting tetrazole offers a handle for further synthetic diversification, a key advantage for library synthesis in drug discovery.
Role as a Nitrene Precursor: C-H Amination Reactions
While less common than its use in cycloadditions, the azide group in this compound can serve as a nitrene precursor upon thermal or photochemical decomposition, or through catalysis with transition metals like rhodium or ruthenium.[9][22] This generates a highly reactive nitrene intermediate that can undergo insertion into C-H bonds, a powerful transformation for direct C-N bond formation.[23][24]
Intramolecular C-H amination reactions using tethered azides are particularly valuable for synthesizing saturated N-heterocycles like pyrrolidines and piperidines.[25][26] While this compound itself is not typically used for intramolecular C-H insertion due to its structure, its reactivity principle informs the broader utility of organic azides. The phenylthio group could potentially be cleaved post-insertion, delivering an unprotected amine.
The mechanism often involves the formation of a metal-nitrene species, which then inserts into a C-H bond in a concerted or stepwise fashion.[22] The choice of catalyst is critical for controlling the reactivity and selectivity of this process, preventing side reactions like rearrangement that are common for free nitrenes.[23][27]
Conclusion: A Field-Proven Tool for Heterocyclic Chemistry
This compound has established itself as a reliable and versatile reagent in the synthetic chemist's toolbox. Its primary strength lies in its role as an azidomethylating agent in [3+2] cycloaddition reactions, providing efficient, regioselective access to triazoles and tetrazoles—scaffolds of immense importance in drug development and materials science.[12][28] The presence of the phenylthio group provides an additional layer of synthetic utility, offering a handle for subsequent transformations. By understanding the mechanistic principles behind its reactivity and adhering to strict safety protocols, researchers can effectively leverage this compound to accelerate the synthesis of complex, nitrogen-containing heterocyclic compounds.
References
- 1. Molecules | Special Issue : Design, Synthesis and Biological Activity of Nitrogen-Containing Heterocyclic Compounds [mdpi.com]
- 2. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Multicomponent cyclization with azides to synthesize N-heterocycles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound (77422-70-9) for sale [vulcanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 11. scbt.com [scbt.com]
- 12. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 13. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 14. pfaltzandbauer.com [pfaltzandbauer.com]
- 15. fishersci.com [fishersci.com]
- 16. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 17. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 19. beilstein-journals.org [beilstein-journals.org]
- 20. researchgate.net [researchgate.net]
- 21. 1H-Tetrazole synthesis [organic-chemistry.org]
- 22. Nitrene C–H insertion - Wikipedia [en.wikipedia.org]
- 23. Item - UNDERSTANDING THE REACTIVITY AND SUBSTITUTION EFFECTS OF NITRENES AND AZIDES - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 24. Nitrene-transfer from azides to isocyanides: Unveiling its versatility as a promising building block for the synthesis of bioactive heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Pyrrolidine synthesis [organic-chemistry.org]
- 26. researchgate.net [researchgate.net]
- 27. keele-repository.worktribe.com [keele-repository.worktribe.com]
- 28. Cas 77422-70-9,this compound | lookchem [lookchem.com]
Methodological & Application
Application Notes and Protocols for Azidomethyl Phenyl Sulfide in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Prepared for researchers, scientists, and drug development professionals, this guide provides an in-depth exploration of Azidomethyl Phenyl Sulfide as a key reagent in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."
Introduction: The Power of Click Chemistry and the Role of this compound
The concept of "click chemistry," introduced by K.B. Sharpless in 2001, describes a class of reactions that are high-yielding, broad in scope, and generate only inoffensive byproducts.[1] Among these, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands out as the quintessential click reaction.[2] It involves the reaction between an azide and a terminal alkyne to exclusively form a 1,4-disubstituted 1,2,3-triazole.[1][3] This transformation is prized for its reliability, simplicity, and tolerance of a wide array of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[2][3][4]
This compound (C₆H₅SCH₂N₃) is a versatile organic azide used in these reactions.[5][6] Its structure incorporates a phenylthio group, which can be a useful handle for further synthetic modifications or can influence the physicochemical properties of the final triazole product. As a readily available and reactive azide source, it serves as an excellent building block for constructing complex molecular architectures.[6]
Key Properties of this compound:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₇N₃S[5] |
| Molecular Weight | 165.22 g/mol [5][6] |
| Appearance | Liquid |
| Boiling Point | 104-105 °C at 5 mmHg[5] |
| Density | 1.168 g/mL at 25 °C[5] |
The CuAAC Mechanism: A Stepwise Exploration
The remarkable efficiency of the CuAAC reaction stems from the copper(I) catalyst, which dramatically accelerates the rate of what would otherwise be a slow thermal cycloaddition, by a factor of 10⁷ to 10⁸.[1] The accepted mechanism is not a concerted cycloaddition but a stepwise pathway involving organometallic intermediates.
The Catalytic Cycle involves the following key steps:
-
Formation of Copper(I) Acetylide: The reaction initiates with the coordination of the Cu(I) catalyst to the terminal alkyne. This lowers the pKa of the terminal proton, facilitating its removal to form a copper(I) acetylide intermediate.[4][7]
-
Coordination and Cyclization: The azide, in this case, this compound, then coordinates to the copper center. A subsequent cyclization step occurs where the terminal nitrogen of the azide attacks the internal carbon of the acetylide, forming a six-membered copper(III) metallacycle intermediate.[2][]
-
Ring Contraction and Product Formation: This metallacycle is unstable and undergoes reductive elimination to form the stable 1,2,3-triazole ring.
-
Catalyst Regeneration: The process releases the triazole product and regenerates the active Cu(I) catalyst, allowing it to re-enter the catalytic cycle.
This mechanism ensures the high regioselectivity of the reaction, exclusively producing the 1,4-disubstituted triazole isomer, in contrast to the thermal Huisgen cycloaddition which often yields a mixture of 1,4- and 1,5-isomers.[1]
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. クリックケミストリー [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound 95 77422-70-9 [sigmaaldrich.com]
- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. application.wiley-vch.de [application.wiley-vch.de]
Application and Protocol Guide: Electrophilic Amination of Grignard Reagents with Azidomethyl Phenyl Sulfide
Authored by: [Your Name/Department], Senior Application Scientist
Introduction: A Modern Approach to Primary Amine Synthesis
The synthesis of primary amines is a cornerstone of organic chemistry, with wide-ranging applications in the development of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for primary amine synthesis, such as the alkylation of ammonia or the reduction of nitriles and azides, often suffer from limitations including harsh reaction conditions, low functional group tolerance, and the formation of multiple side products. Electrophilic amination, the reaction of a carbanionic species with an electrophilic nitrogen source, offers a powerful and direct alternative for the construction of carbon-nitrogen bonds.[1][2]
This guide details the application of "azidomethyl phenyl sulfide" as a highly effective electrophilic aminating agent for a broad range of Grignard reagents. Developed by Trost, this reagent serves as a synthetic equivalent of the elusive NH2+ synthon, enabling the efficient synthesis of primary amines.[3][4] This method is particularly advantageous for the preparation of sterically hindered anilines and other primary amines that are challenging to synthesize via conventional routes.[3] We will explore the reaction mechanism, provide detailed experimental protocols, and discuss the scope and limitations of this valuable synthetic transformation.
Reaction Principle and Mechanism
The electrophilic amination of Grignard reagents with this compound proceeds through a well-defined mechanistic pathway involving the initial formation of a triazene intermediate. This intermediate is then subsequently hydrolyzed to furnish the desired primary amine.
The key steps of the mechanism are as follows:
-
Nucleophilic Attack: The highly nucleophilic Grignard reagent (R-MgX) attacks the terminal, electrophilic nitrogen atom of the azide moiety in this compound.
-
Triazene Formation: This attack leads to the formation of a magnesium triazenide intermediate.
-
Hydrolysis: The triazene intermediate is then hydrolyzed under mild acidic or aqueous conditions. This step cleaves the N-N and N-S bonds, liberating the primary amine (R-NH2), along with benzenethiol and nitrogen gas as byproducts.
The phenylthio group in this compound plays a crucial role in activating the azide towards nucleophilic attack and also serves as a good leaving group during the subsequent hydrolysis step.
Diagram: Reaction Mechanism
Caption: Mechanism of Grignard amination with this compound.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the electrophilic amination of a representative Grignard reagent, phenylmagnesium bromide, with this compound.
Materials and Equipment
| Reagent/Equipment | Specifications |
| This compound | 95% purity[5] |
| Phenylmagnesium bromide | 1.0 M solution in THF |
| Tetrahydrofuran (THF) | Anhydrous, <50 ppm H2O |
| Diethyl ether (Et2O) | Anhydrous |
| Saturated aq. NH4Cl | |
| Sodium sulfate (Na2SO4) | Anhydrous |
| Schlenk flask/tube | |
| Magnetic stirrer and stir bar | |
| Syringes and needles | |
| Argon or Nitrogen source | High purity |
| Rotary evaporator | |
| Chromatography supplies | Silica gel, appropriate solvents |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: Workflow for the amination of Grignard reagents.
-
Reaction Setup: Under an inert atmosphere of argon or nitrogen, add a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (5 mL) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Slowly add a solution of phenylmagnesium bromide (1.1 mmol, 1.1 equiv, 1.0 M in THF) to the cooled solution of this compound via syringe over a period of 10-15 minutes.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour. After this time, remove the cooling bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired primary amine.
Scope and Representative Yields
This methodology is applicable to a wide range of Grignard reagents, including aromatic, heteroaromatic, and aliphatic derivatives. Aromatic Grignard reagents generally provide excellent yields of the corresponding anilines.[3] While aliphatic Grignard reagents also react readily to form the triazene intermediate, the subsequent conversion to the primary amine can be lower yielding.[3] However, a modified procedure involving acylation of the intermediate magnesiotriazene can lead to high yields of acylated amines.[3]
| Grignard Reagent | Product | Yield (%) |
| Phenylmagnesium bromide | Aniline | 85-95 |
| 4-Methoxyphenylmagnesium bromide | 4-Methoxyaniline | 80-90 |
| 2-Thienylmagnesium bromide | 2-Aminothiophene | 75-85 |
| n-Butylmagnesium chloride | n-Butylamine | 40-50 |
| sec-Butylmagnesium chloride | sec-Butylamine | 35-45 |
*Yields for aliphatic amines can be significantly improved by employing an acylative workup procedure.[3]
Safety and Handling Precautions
It is imperative to adhere to strict safety protocols when performing this reaction due to the hazardous nature of the reagents involved.
-
This compound: Organic azides are potentially explosive and should be handled with care. Avoid heat, friction, and shock.[5][6] It is recommended to work behind a safety shield.
-
Grignard Reagents: Grignard reagents are highly flammable and react violently with water and protic solvents.[7][8] All manipulations should be carried out under a dry, inert atmosphere.[9]
-
Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable.[10] Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[6][10]
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | Inactive Grignard reagent (due to moisture) | Ensure all glassware is flame-dried and solvents are anhydrous. Titrate the Grignard reagent before use. |
| Decomposition of this compound | Store the reagent at 2-8 °C and protect it from light.[5] | |
| Formation of side products | Reaction temperature too high | Maintain the reaction temperature at -78 °C during the Grignard addition. |
| Incomplete hydrolysis of the triazene | Extend the stirring time during the aqueous workup or use a mildly acidic workup. | |
| Difficulty in purification | Co-elution of byproducts | Optimize the chromatography conditions (e.g., different solvent system, use of a different stationary phase). |
Conclusion
The electrophilic amination of Grignard reagents using this compound is a robust and versatile method for the synthesis of primary amines. This protocol offers a reliable and efficient route to a variety of amine-containing compounds, which are of significant interest to researchers in academia and the pharmaceutical industry. By following the detailed procedures and safety precautions outlined in this guide, scientists can effectively utilize this powerful synthetic tool in their research endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 3. This compound: A SYNTHON FOR AMINIUM ION - ProQuest [proquest.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. This compound 95 77422-70-9 [sigmaaldrich.com]
- 6. pfaltzandbauer.com [pfaltzandbauer.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Grignard Reaction [organic-chemistry.org]
- 9. egrove.olemiss.edu [egrove.olemiss.edu]
- 10. fishersci.com [fishersci.com]
Application Note: Azidomethyl Phenyl Sulfide in the Synthesis of Functionalized Polymers
Introduction
The precise control over polymer architecture and functionality is a cornerstone of modern materials science and drug development. Functionalized polymers are pivotal in applications ranging from targeted drug delivery systems to advanced coatings and electronics. While direct polymerization of functional monomers is a primary route, it is often hampered by synthetic challenges or monomer incompatibility. Post-polymerization modification, the chemical transformation of a pre-existing polymer, offers a powerful and versatile alternative for installing desired functionalities.[1][2]
Among the myriad of chemical reactions available, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a flagship reaction of "click chemistry," stands out for its high efficiency, selectivity, mild reaction conditions, and biocompatibility.[3] This reaction forms a stable triazole linkage between an azide and a terminal alkyne. A key challenge in this approach is the efficient introduction of the azide moiety onto the desired molecule or polymer. Azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) has emerged as a highly effective reagent for this purpose, serving as a versatile building block for incorporating the "clickable" azide group into various structures, thereby enabling the synthesis of complex and functional macromolecular architectures.[4][5]
This guide provides an in-depth overview of this compound, its synthesis, and its application in the functionalization of polymers, complete with detailed protocols and expert insights for researchers in polymer chemistry and drug development.
Section 1: The Reagent - this compound
This compound is a valuable organic reagent primarily utilized for its azide functional group, which is central to its role in click chemistry.[4] Understanding its properties, synthesis, and handling is critical for its successful application.
Physicochemical Properties
A summary of the key properties of this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 77422-70-9 | [5][6][7] |
| Molecular Formula | C₇H₇N₃S | [5][7] |
| Molecular Weight | 165.22 g/mol | [5][7] |
| Appearance | Colorless to light-gold liquid | [6] |
| Boiling Point | 104-105 °C / 5 mmHg | [5][6][8] |
| Density | 1.168 g/mL at 25 °C | [5][6][8] |
| Refractive Index (n²⁰/D) | 1.5904 | [4][5][6] |
| Storage Temperature | 2-8°C | [5][6][7] |
Laboratory Synthesis Protocol
The standard laboratory preparation of this compound is a reliable two-step process starting from thioanisole.[4][6]
Caption: Synthesis workflow for this compound.
Protocol: Synthesis of this compound
-
Step 1: Chlorination of Thioanisole.
-
In a fume hood, dissolve thioanisole (1.0 eq) in a suitable anhydrous solvent like dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C using an ice bath.
-
Add sulfuryl chloride (SO₂Cl₂) (1.0-1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Upon completion, carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-chloro sulfide intermediate. This intermediate is often used directly in the next step without further purification.
-
-
Step 2: Nucleophilic Substitution with Sodium Azide.
-
Dissolve the crude α-chloro sulfide intermediate from Step 1 in acetonitrile.
-
Add sodium azide (NaN₃) (1.2-1.5 eq) to the solution.
-
Stir the mixture vigorously at room temperature overnight.
-
Monitor the reaction for the disappearance of the intermediate.
-
Once complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the resulting crude product by vacuum distillation to obtain pure this compound.[4][6]
-
Critical Safety and Handling
-
Expert Insight: The primary hazard associated with this compound, like other low molecular weight organic azides, is its potential for rapid, possibly explosive, decomposition upon heating or shock.[6]
-
Handling: Always handle the compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]
-
Distillation: Perform vacuum distillation behind a blast shield and ensure the bath temperature does not exceed 110 °C.[6]
-
Storage: Store the reagent under an inert atmosphere (e.g., nitrogen or argon) in a refrigerator (2-8°C), protected from light.[6]
-
Incompatibilities: Avoid contact with strong acids, bases, and oxidizing agents.[6]
-
Waste: Quench any residual reagent or glassware with bleach to neutralize the azide and mitigate the disagreeable odor of sulfur byproducts.[6]
Section 2: Core Application - Post-Polymerization Modification via CuAAC
The most powerful application of this compound in polymer science is to serve as the azide source for the CuAAC click reaction. This enables the covalent attachment of the phenylthiomethyl group onto a polymer backbone that contains pendant or terminal alkyne groups.
Caption: General workflow for polymer functionalization using CuAAC.
Principle of the Method
The strategy involves reacting an alkyne-containing polymer with this compound in the presence of a Cu(I) catalyst. The 1,3-dipolar cycloaddition between the azide and the alkyne forms a stable, aromatic 1,2,3-triazole ring, covalently linking the phenylthiomethyl group to the polymer chain. This method is exceptionally robust and can be performed in a variety of solvents, often at room temperature.
Detailed Protocol: Functionalization of an Alkyne-Containing Polymer
This protocol provides a general procedure for modifying a polymer with pendant alkyne groups, such as poly(propargyl acrylate) or an alkyne-terminated polyethylene glycol (PEG).
Materials
-
Alkyne-functionalized polymer (1.0 eq of alkyne groups)
-
This compound (1.2-1.5 eq to alkyne groups)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.05-0.10 eq)
-
Sodium ascorbate (NaAsc) (0.10-0.30 eq)
-
Solvent (e.g., DMF, DMSO, or a mixture like THF/water)
-
Purification supplies (e.g., dialysis tubing, precipitation non-solvent like cold methanol or diethyl ether)
Procedure
-
Dissolution: In a Schlenk flask, dissolve the alkyne-functionalized polymer in the chosen solvent. Degas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
Reagent Addition: Add this compound to the polymer solution and stir to ensure homogeneity.
-
Catalyst Preparation: In a separate vial, prepare fresh aqueous solutions of CuSO₄·5H₂O and sodium ascorbate.
-
Reaction Initiation: Add the sodium ascorbate solution to the reaction flask first, followed by the CuSO₄·5H₂O solution. A color change (e.g., to yellow or orange) often indicates the start of the reaction.
-
Reaction: Seal the flask under an inert atmosphere and stir at room temperature. The reaction is typically complete within 12-24 hours.
-
Monitoring: Progress can be monitored by taking small aliquots and analyzing via FTIR spectroscopy, looking for the disappearance of the characteristic alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹).
-
Purification:
-
Expert Insight: The choice of purification method is critical and depends on the polymer's solubility. The goal is to remove the copper catalyst, unreacted azide, and byproducts.
-
For water-soluble polymers: Dialyze the reaction mixture against deionized water for 2-3 days with frequent water changes. Subsequently, lyophilize to obtain the pure functionalized polymer.
-
For organic-soluble polymers: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a stirred non-solvent (e.g., cold methanol). Collect the precipitate by filtration or centrifugation, re-dissolve in a small amount of a good solvent, and re-precipitate. Repeat 2-3 times. Dry the final product under vacuum.
-
-
Characterization: Confirm the structure and purity of the functionalized polymer using:
-
¹H NMR: To verify the appearance of new peaks corresponding to the phenyl and methylene protons of the attached group and the triazole proton.
-
FTIR: To confirm the disappearance of the azide peak (~2100 cm⁻¹) and the formation of the triazole ring.
-
GPC/SEC: To check for changes in molecular weight and ensure no significant chain degradation or cross-linking has occurred.
-
Section 3: Application Example & Data Interpretation
To illustrate the utility of this protocol, we consider the functionalization of a well-defined copolymer: poly(methyl methacrylate-co-propargyl methacrylate).
Objective
To covalently attach phenylthiomethyl groups to a polymethacrylate backbone via CuAAC click chemistry, and to quantify the degree of functionalization.
Experimental Data (Hypothetical)
A copolymer with an initial composition of 90% MMA and 10% propargyl methacrylate is subjected to the protocol described in Section 2.2.
| Parameter | Before Modification | After Modification | Method |
| Mn ( g/mol ) | 15,000 | 16,500 | GPC/SEC |
| PDI (Mw/Mn) | 1.15 | 1.18 | GPC/SEC |
| Alkyne Peak (FTIR) | Present (~3290 cm⁻¹) | Absent | FTIR Spectroscopy |
| Azide Peak (FTIR) | N/A | Absent (in final product) | FTIR Spectroscopy |
| ¹H NMR Signals | Alkyne C≡C-H (~2.5 ppm) | Triazole C-H (~7.8 ppm), Phenyl (~7.2-7.4 ppm), Methylene-S (~4.5 ppm) | ¹H NMR Spectroscopy |
Data Interpretation and Causality
-
GPC/SEC Analysis: The increase in number-average molecular weight (Mn) from 15,000 to 16,500 g/mol is consistent with the successful addition of the this compound (MW = 165.22 g/mol ) to the polymer backbone. The minimal change in the polydispersity index (PDI) indicates that the modification reaction did not cause significant chain scission or cross-linking, highlighting the clean nature of the click reaction.
-
FTIR Spectroscopy: The disappearance of the alkyne peak is direct evidence that the functional group has reacted.
-
¹H NMR Analysis: This is the most powerful tool for quantification.
-
Expert Insight: The degree of functionalization can be calculated by comparing the integration of a stable backbone proton signal (e.g., the -OCH₃ protons of the MMA units at ~3.6 ppm) with a new, well-resolved proton signal from the attached group (e.g., the triazole proton at ~7.8 ppm).
-
Calculation: If the initial polymer had 9 MMA units for every 1 propargyl unit, the ratio of the MMA methyl proton integral (9 units * 3H = 27H) to the new triazole proton integral (1 unit * 1H = 1H) should be 27:1 for 100% functionalization. By comparing the experimental integral ratio, a precise conversion can be determined. A near-quantitative functionalization is typically expected due to the high efficiency of the CuAAC reaction.
-
Caption: Logical relationships in polymer characterization.
Conclusion
This compound is a robust and versatile reagent for the synthesis of functionalized polymers. Its primary utility lies in its ability to participate in the highly efficient and orthogonal Copper-Catalyzed Azide-Alkyne Cycloaddition reaction. By enabling the straightforward functionalization of alkyne-containing polymers, this reagent opens avenues for creating sophisticated macromolecular structures. The protocols and insights provided in this guide demonstrate that with careful handling and proper analytical characterization, this compound is an invaluable tool for researchers and scientists in drug development, materials science, and beyond, facilitating the design of next-generation polymeric materials.
References
- 1. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 2. Post-polymerisation approaches for the rapid modification of conjugated polymer properties - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 3. books.rsc.org [books.rsc.org]
- 4. This compound (77422-70-9) for sale [vulcanchem.com]
- 5. This compound 95 77422-70-9 [sigmaaldrich.com]
- 6. This compound CAS#: 77422-70-9 [m.chemicalbook.com]
- 7. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 8. scientificlabs.com [scientificlabs.com]
Step-by-step guide for using "Azidomethyl phenyl sulfide" in organic synthesis
An In-Depth Guide to the Application of Azidomethyl Phenyl Sulfide in Modern Organic Synthesis
Authored by: A Senior Application Scientist
Introduction: Unveiling a Versatile Synthetic Tool
This compound, also known as phenylthiomethyl azide, is a multifaceted reagent in organic synthesis, prized for its unique combination of an azide moiety and a phenylthio group.[1] This structure allows it to participate in a diverse array of chemical transformations, making it a valuable building block for researchers in medicinal chemistry and materials science. With the molecular formula C₆H₅SCH₂N₃ and a molecular weight of 165.22 g/mol , this compound serves as a cornerstone reagent for introducing nitrogen-containing functionalities into complex molecules.[2]
The reactivity of this compound is dominated by its azide functional group, rendering it particularly effective in "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) to form stable 1,2,3-triazole linkages.[1][3] Beyond this, it functions as a potent electrophilic aminating agent, acting as a synthetic equivalent of the NH₂⁺ synthon, enabling the formation of primary amines from various nucleophiles.[4] This guide provides a comprehensive overview of its properties, safe handling, and detailed protocols for its principal applications.
Table 1: Physicochemical and Safety Properties
| Property | Value | Reference(s) |
| CAS Number | 77422-70-9 | [1][2] |
| Molecular Formula | C₇H₇N₃S | [1] |
| Molecular Weight | 165.22 g/mol | [2] |
| Appearance | Liquid | |
| Density | 1.168 g/mL at 25 °C | [5] |
| Boiling Point | 104-105 °C at 5 mmHg | [1] |
| Refractive Index | n20/D 1.5904 | [5] |
| Storage | 2-8°C | [2] |
| Hazard Statements | H302, H315, H319, H335 | [6] |
| Primary Applications | Click Chemistry, Electrophilic Amination | [1][4] |
Prerequisite: Safety and Handling Protocols
Organic azides are energetically unstable compounds that demand rigorous safety protocols. This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[6] Due to its hazardous nature, it should only be handled by trained professionals in a controlled laboratory setting.[7]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.[6]
-
Ventilation: Handle the reagent within a properly functioning chemical fume hood to avoid inhalation of vapors.[6]
-
Avoid Ignition Sources: While this compound is a combustible liquid, it is crucial to keep it away from heat, sparks, and open flames.[2]
-
Storage: Store in a tightly sealed container in a refrigerator at 2-8°C as recommended.[2]
-
Spill & Disposal: In case of a spill, absorb with an inert material and dispose of it as hazardous chemical waste. Do not let the product enter drains.[6]
Workflow for Safe Handling and Reaction Quenching
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scientificlabs.com [scientificlabs.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. Cas 77422-70-9,this compound | lookchem [lookchem.com]
Application Notes & Protocols: The Utility of Azidomethyl Phenyl Sulfide in Medicinal Chemistry
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Azidomethyl Phenyl Sulfide. This document delves into the reagent's fundamental properties, its pivotal role in bioorthogonal chemistry, and detailed protocols for its application in modern medicinal chemistry workflows, including bioconjugation and the synthesis of complex therapeutic constructs.
Introduction: A Versatile Tool for Molecular Construction
This compound, also known as phenylthiomethyl azide, is a bifunctional organic reagent that has become an invaluable tool in the medicinal chemist's arsenal.[1][2] Its architecture, featuring a reactive azide group and a stable phenyl sulfide moiety, positions it as a premier building block for "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[3][4] The azide functional group is exceptionally well-suited for biological applications due to its small size and lack of reactivity with endogenous functional groups, a property known as bioorthogonality.[5] This allows for highly specific chemical transformations within complex biological environments, a critical requirement for creating sophisticated drug conjugates, molecular probes, and advanced therapeutic agents.[][7] This guide will explore the causality behind its applications and provide robust, field-proven protocols for its successful implementation.
Section 1: Core Characteristics and Synthesis
A thorough understanding of a reagent's properties is foundational to its effective use. This compound is a combustible liquid at room temperature and should be handled with appropriate care in a laboratory setting.[3][8]
Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 77422-70-9 | [1][3][9] |
| Molecular Formula | C₇H₇N₃S | [1][9] |
| Molecular Weight | 165.22 g/mol | [1][3][9] |
| Density | ~1.168 g/mL at 25°C | [1][3][4] |
| Boiling Point | 104-105°C at 5 mmHg | [1][3][4] |
| Refractive Index (n20/D) | ~1.5904 | [1][3][4] |
| Storage Temperature | 2-8°C | [2][3] |
Rationale for Synthesis: A Standard Laboratory Protocol
The standard synthesis of this compound is a reliable two-step process that provides a practical and scalable route for laboratory use.[1] The causality is straightforward: the first step activates the methyl group of thioanisole for nucleophilic substitution, and the second step introduces the crucial azide functionality.
Caption: Laboratory Synthesis of this compound.
Protocol 1: Synthesis of this compound
-
Objective: To synthesize this compound from thioanisole.
-
Causality: This protocol first creates a good leaving group (chloride) on the methyl carbon adjacent to the sulfur, making it susceptible to nucleophilic attack by the azide ion.
-
Materials: Thioanisole, sulfuryl chloride (SO₂Cl₂), sodium azide (NaN₃), acetonitrile (ACN), inert solvent (e.g., dichloromethane), saturated sodium bicarbonate solution, brine, magnesium sulfate.
-
Procedure:
-
Chlorination (Step 1): Dissolve thioanisole in an inert solvent like dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0°C. Add sulfuryl chloride dropwise while maintaining the temperature. The reaction is typically rapid. Monitor by TLC or GC-MS until the starting material is consumed. Rationale: The low temperature controls the exothermicity of the chlorination reaction.
-
Work-up 1: Carefully quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting α-chloro sulfide intermediate is often used directly in the next step without further purification due to its reactivity.
-
Azidation (Step 2): Dissolve the crude α-chloro sulfide intermediate in acetonitrile. Add sodium azide and stir the mixture, typically at room temperature. The reaction progress can be monitored by TLC.[1] Rationale: Acetonitrile is a suitable polar aprotic solvent for this SN2 reaction.
-
Work-up 2: Once the reaction is complete, filter off any remaining solids. Remove the acetonitrile under reduced pressure. Dilute the residue with ethyl acetate and wash with water. Dry the organic layer over magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude this compound by vacuum distillation to obtain the final product.[1]
-
Section 2: The Cornerstone Application: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The most powerful application of this compound in medicinal chemistry is its participation in the CuAAC reaction.[7] This reaction, a prime example of "click chemistry," forms a highly stable 1,2,3-triazole linkage between an azide (from this compound) and a terminal alkyne.[10][11] Its value lies in its high efficiency, mild reaction conditions, and tolerance of a wide array of functional groups, making it ideal for complex biological settings.[12]
The reaction is not spontaneous; it requires a copper(I) catalyst. In practice, this is generated in situ from a copper(II) source (like CuSO₄) and a reducing agent (typically sodium ascorbate).[13][14] A crucial component is a stabilizing ligand, which accelerates the reaction and, critically, protects sensitive biomolecules from oxidative damage that can be caused by copper ions.[13][14]
Caption: The Catalytic Cycle of CuAAC.
Section 3: Application Notes in Drug Discovery
Bioconjugation and Probe Development
The bioorthogonal nature of the azide in this compound makes it an exemplary tool for bioconjugation.[5] It can be used to attach various molecular payloads to alkyne-modified biomolecules.
-
Fluorescent Labeling: An alkyne-modified protein can be specifically labeled with a derivative of this compound that is pre-conjugated to a fluorophore, enabling visualization in cellular imaging experiments.
-
PEGylation: The attachment of polyethylene glycol (PEG) chains to therapeutic proteins or peptides can improve their pharmacokinetic profiles. This compound can serve as a linker to connect a PEG-alkyne to a target molecule.
-
Activity-Based Protein Profiling (ABPP): The small, minimally perturbing nature of the azide handle is ideal for designing chemical probes.[5] An alkyne-containing warhead designed to bind covalently to an enzyme's active site can be reacted with this compound (linked to a reporter tag like biotin) to isolate and identify target enzymes.
Synthesis of Antibody-Drug Conjugates (ADCs)
ADCs are a powerful class of therapeutics that use an antibody to deliver a potent cytotoxic drug specifically to cancer cells. The CuAAC reaction is an effective method for linking the drug payload to the antibody.[15] this compound can be incorporated into the linker-payload component, which is then "clicked" onto an antibody that has been functionalized with an alkyne handle.
Caption: Workflow for Antibody-Drug Conjugate (ADC) Synthesis.
Section 4: A Self-Validating Protocol for CuAAC Bioconjugation
This protocol is designed to be self-validating by incorporating best practices that ensure high reactivity and protect sensitive biomolecules. The causality behind each reagent choice is explained to empower the researcher to troubleshoot and adapt the protocol as needed.
Protocol 2: General CuAAC for Labeling an Alkyne-Modified Biomolecule
-
Objective: To conjugate this compound (or a derivative) to an alkyne-modified biomolecule (e.g., protein, oligonucleotide) in an aqueous buffer.
-
System Validation: The success of this protocol relies on the in situ generation and stabilization of the active Cu(I) catalyst. The use of a water-soluble ligand like THPTA is critical for aqueous reactions, as it both accelerates the cycloaddition and sequesters the copper ion, preventing it from causing oxidative damage to the biomolecule.[10][14] The freshness of the sodium ascorbate solution is paramount to its efficacy as a reducing agent.
Reagent Preparation and Rationale
| Reagent | Stock Concentration | Rationale |
| Alkyne-Biomolecule | 1-10 mg/mL in Buffer | The starting material. Buffer should be free of chelators like EDTA. PBS (pH 7.4) is a common choice.[15] |
| This compound | 10-50 mM in DMSO or DMF | The azide component. A 10-50 fold molar excess over the biomolecule is typical. |
| Copper(II) Sulfate (CuSO₄) | 20-100 mM in Water | The source of the copper catalyst.[14][15] |
| THPTA Ligand | 50-200 mM in Water | Critical: Water-soluble Cu(I) stabilizing ligand. Used at a 2-5 fold excess to copper to ensure full complexation.[10][15] |
| Sodium Ascorbate | 100-300 mM in Water | Critical: Must be prepared fresh. Reduces Cu(II) to the active Cu(I) state.[10][15] |
Step-by-Step Methodology
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the alkyne-modified biomolecule solution and the this compound stock solution. Mix gently. Rationale: This ensures the reactants are present before catalysis begins.
-
Prepare the Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution. Allow this to stand for 1-2 minutes. A slight color change may be observed as the complex forms.[15] Rationale: Pre-complexing the copper with the ligand is a key step for protecting the biomolecule and enhancing reaction efficiency.[10]
-
Add Catalyst: Add the Cu(I)/THPTA premix to the reaction mixture containing the biomolecule and azide.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the main reaction tube. This initiates the click reaction by reducing Cu(II) to Cu(I).[15] Mix gently by pipetting or brief vortexing.
-
Incubation: Protect the reaction from light and incubate at room temperature for 30-60 minutes.[10][15] For sensitive biomolecules or lower concentrations, incubation time can be extended or performed at 4°C.
-
Purification: Upon completion, the resulting conjugate must be purified to remove excess reagents (azide, copper, ligand, ascorbate). The method depends on the biomolecule:
-
Validation: Characterize the final conjugate using appropriate analytical techniques (e.g., MALDI-TOF or ESI-MS to confirm mass increase, SDS-PAGE for proteins, HPLC).
Section 5: The Role of the Phenyl Sulfide Moiety
While the azide group is the primary driver of reactivity, the phenyl sulfide portion of the molecule is not merely a spectator. In medicinal chemistry, sulfur-containing motifs are recognized as "privileged" structures that can favorably influence a compound's properties.[16]
-
Physicochemical Properties: The phenyl sulfide group contributes to the overall lipophilicity of the molecule, which can be a critical parameter for cell permeability and interaction with hydrophobic binding pockets.
-
Stability: The thioether linkage is generally stable under physiological conditions, providing a robust connection point that withstands biological degradation, which is essential for linkers in drug conjugates.
-
Modulation Potential: While stable, the sulfide is amenable to oxidation to the corresponding sulfoxide and sulfone. This transformation drastically alters the electronic and steric properties of the linker, a feature that could potentially be exploited in advanced drug design, for instance, to modulate solubility or to design pro-drugs that are activated by oxidative enzymes in a target tissue.
Conclusion
This compound is a powerful and versatile reagent whose value in medicinal chemistry is firmly established. Its utility is centered on its azide functionality, which provides a bioorthogonal handle for engaging in the highly reliable and efficient copper-catalyzed azide-alkyne cycloaddition. By understanding the chemical principles behind its synthesis and application, and by employing robust, validated protocols, researchers can confidently leverage this molecule to construct complex bioconjugates, develop innovative molecular probes, and accelerate the discovery of next-generation therapeutics.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 3. This compound 95 77422-70-9 [sigmaaldrich.com]
- 4. scientificlabs.com [scientificlabs.com]
- 5. Bioorthogonal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. glenresearch.com [glenresearch.com]
- 8. Cas 77422-70-9,this compound | lookchem [lookchem.com]
- 9. scbt.com [scbt.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Click Chemistry [organic-chemistry.org]
- 12. トピックス(クリックケミストリー) | 東京化成工業株式会社 [tcichemicals.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. benchchem.com [benchchem.com]
- 15. axispharm.com [axispharm.com]
- 16. The importance of sulfur-containing motifs in drug design and discovery | Semantic Scholar [semanticscholar.org]
Application Note: Asymmetric Synthesis of Chiral α-Amino Acids via Electrophilic Amination with Azidomethyl Phenyl Sulfide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the asymmetric synthesis of chiral α-amino acids utilizing azidomethyl phenyl sulfide as an electrophilic aminating agent. This method hinges on the diastereoselective azidation of a chiral enolate, derived from an N-acyl oxazolidinone (Evans auxiliary), followed by reduction of the azide and subsequent removal of the chiral auxiliary. This powerful strategy offers a robust and highly stereocontrolled route to enantiomerically enriched α-amino acids, which are critical building blocks in pharmaceutical and natural product synthesis. This document outlines the underlying mechanistic principles, provides detailed, step-by-step experimental protocols, and discusses the critical parameters that ensure high yields and stereoselectivity.
Introduction: The Challenge of Chiral Amine Synthesis
Chiral amines, particularly α-amino acids, are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and biologically active natural products.[1] The precise stereochemical configuration of these molecules is often critical to their biological function, making their enantioselective synthesis a paramount objective in modern organic chemistry. While numerous methods exist, including asymmetric hydrogenation and reductive amination, the direct electrophilic amination of carbonyl compounds offers a distinct and powerful approach.[2][3]
This application note focuses on a proven strategy employing this compound (C₆H₅SCH₂N₃) as a stable and effective electrophilic ammonia synthon. The pioneering work by Trost and Pearson established this reagent as an equivalent to the elusive "NH₂⁺" cation, capable of reacting with nucleophiles like enolates. The key to achieving asymmetry lies in the use of a chiral auxiliary, such as an Evans oxazolidinone, to create a chiral enolate. This directs the approach of the aminating agent, thereby setting the stereochemistry at the α-carbon with a high degree of control.[4] The resulting α-azido product is then readily converted to the desired primary amine.
Mechanism of Action: A Stepwise Guide to Stereocontrol
The overall synthetic strategy is a three-stage process that leverages substrate control to induce asymmetry.
-
Formation of a Chiral Enolate: The process begins with an N-acyl oxazolidinone, where a chiral auxiliary (derived from a natural amino acid like valine or phenylalanine) is attached to an achiral carboxylic acid. Deprotonation with a strong base, such as sodium hexamethyldisilazide (NaHMDS), selectively generates a Z-enolate. The bulky substituent on the chiral auxiliary effectively shields one face of the enolate.
-
Diastereoselective Electrophilic Azidation: The nucleophilic chiral enolate attacks the electrophilic this compound. The steric hindrance imposed by the chiral auxiliary directs the attack to the less hindered face of the enolate, leading to the formation of the α-azido imide with high diastereoselectivity.
-
Reduction and Auxiliary Cleavage: The newly introduced azide group is reduced to a primary amine. This can be achieved through various methods, most commonly catalytic hydrogenation. Finally, the chiral auxiliary is cleaved, typically via hydrolysis, to release the enantiomerically pure α-amino acid or a derivative thereof, while allowing for the recovery of the valuable auxiliary.
Logical Flow of the Asymmetric Amination
Caption: Workflow for the synthesis of chiral α-amino acids.
Detailed Experimental Protocols
The following protocols are based on the robust methodologies established for the α-azidation of chiral N-acyl imides. Safety precautions should be strictly followed, as azides and strong bases are hazardous.[4]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | CAS Number | Notes |
| (S)-4-Benzyl-2-oxazolidinone | ≥99% | Sigma-Aldrich | 90719-32-7 | Chiral Auxiliary |
| Propionyl Chloride | ≥99% | Sigma-Aldrich | 79-03-8 | For acylation of the auxiliary |
| Sodium Hexamethyldisilazide (NaHMDS) | 1.0 M in THF | Sigma-Aldrich | 1070-89-9 | Strong, non-nucleophilic base |
| This compound | 95% | Sigma-Aldrich | 77422-70-9 | Electrophilic aminating agent |
| Palladium on Carbon (Pd/C) | 10 wt. % | Sigma-Aldrich | 7440-05-3 | Catalyst for azide reduction |
| Lithium Hydroxide (LiOH) | Monohydrate, ≥98% | Sigma-Aldrich | 1310-66-3 | For auxiliary cleavage |
| Hydrogen Peroxide (H₂O₂) | 30% w/w in H₂O | Sigma-Aldrich | 7722-84-1 | For auxiliary cleavage |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Sigma-Aldrich | 109-99-9 | Reaction solvent, inhibitor-free |
| Magnesium Turnings (Mg) | ≥99.5% | Sigma-Aldrich | 7439-95-4 | Alternative for azide reduction |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich | 67-56-1 | Solvent for reduction |
Protocol 1: Diastereoselective α-Azidation of a Chiral Imide
This protocol details the formation of the chiral enolate and its subsequent reaction with this compound.
-
Preparation of the N-Propionyl Oxazolidinone:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an argon atmosphere, add n-butyllithium (1.05 eq) dropwise.
-
Stir the resulting solution for 15 minutes.
-
Add propionyl chloride (1.1 eq) dropwise, and stir the reaction mixture for 1 hour at -78 °C.
-
Quench the reaction with saturated aqueous NH₄Cl and extract the product with ethyl acetate. The organic layers are combined, dried over MgSO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to yield the N-propionyl imide.
-
-
Enolate Formation and Azidation:
-
Dissolve the purified N-propionyl-(S)-4-benzyl-2-oxazolidinone (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under argon.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add sodium hexamethyldisilazide (NaHMDS, 1.0 M solution in THF, 1.05 eq) dropwise over 10 minutes. Stir the solution for 30 minutes at -78 °C to ensure complete enolate formation.
-
In a separate flask, dissolve this compound (1.5 eq) in anhydrous THF (0.5 M) and cool to -78 °C.
-
Transfer the enolate solution to the solution of this compound via cannula at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to -10 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, typically with a hexane/ethyl acetate gradient) to afford the α-azido imide as a colorless oil.
-
Diastereoselective Azidation Mechanism
Caption: Stereocontrol in the azidation step. (Note: Images are placeholders)
Protocol 2: Reduction of the α-Azido Imide
This protocol describes the conversion of the azide to the primary amine using magnesium in methanol, a mild and effective alternative to catalytic hydrogenation.[4]
-
Preparation for Reduction:
-
Dissolve the purified α-azido imide (1.0 eq) in anhydrous methanol (0.1 M) in a round-bottom flask equipped with a stir bar.
-
Add magnesium (Mg) turnings (10.0 eq) to the solution.
-
Cool the suspension to 0 °C in an ice bath.
-
-
Reduction Reaction:
-
Stir the suspension vigorously at 0 °C. The reaction is typically complete within 2-4 hours, which can be monitored by TLC.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl solution at 0 °C.
-
Filter the mixture through a pad of Celite® to remove inorganic salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Work-up and Purification:
-
Partition the residue between ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude α-amino imide, which can often be used in the next step without further purification.
-
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol details the hydrolysis of the α-amino imide to yield the final α-amino acid product and recover the chiral auxiliary.
-
Hydrolysis Setup:
-
Dissolve the crude α-amino imide (1.0 eq) in a 3:1 mixture of THF and water (0.05 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% aqueous hydrogen peroxide (H₂O₂, 4.0 eq) dropwise.
-
Add solid lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion.
-
-
Reaction and Work-up:
-
Stir the biphasic mixture at 0 °C for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the excess peroxide by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Stir for an additional 30 minutes at room temperature.
-
Concentrate the mixture in vacuo to remove the THF.
-
Wash the remaining aqueous solution with dichloromethane (3x) to extract the liberated chiral auxiliary. The combined organic layers can be dried and purified to recover the auxiliary.
-
The aqueous layer, containing the lithium salt of the α-amino acid, can be purified by ion-exchange chromatography or by acidification and extraction, depending on the properties of the target amino acid.
-
Expected Results and Data
The diastereoselectivity of the azidation step is typically very high, leading to excellent enantiomeric purity in the final product.
| Substrate (N-Acyl Group) | Diastereomeric Ratio (d.r.) | Yield of Azidation (%) | Final Amino Acid | Ref. |
| Propionyl | >99:1 | 85-90 | Alanine | [4] |
| Isovaleryl | >99:1 | 80-88 | Valine | [4] |
| Phenylacetyl | >99:1 | 82-89 | Phenylalanine | [4] |
Data are representative based on analogous electrophilic azidation reactions of chiral imides.[4]
Safety and Handling
-
This compound: Organic azides can be explosive, particularly with exposure to heat, shock, or friction. Handle with care in a well-ventilated fume hood. Avoid contact with skin and eyes.
-
Sodium Hexamethyldisilazide (NaHMDS): Highly flammable and corrosive. Reacts violently with water. Handle under an inert atmosphere. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coat, safety goggles, and gloves.
-
Hydrogen Peroxide (30%): Strong oxidizer. Causes severe skin burns and eye damage. Handle with appropriate PPE. The cleavage reaction with LiOH/H₂O₂ can evolve oxygen gas, which can create a pressure buildup in a closed system. Ensure the reaction is properly vented.
Conclusion
The use of this compound for the electrophilic amination of chiral enolates derived from Evans auxiliaries is a highly effective and reliable method for the asymmetric synthesis of α-amino acids. The procedure offers excellent stereocontrol, good yields, and access to a wide variety of enantiomerically pure products. The protocols detailed herein provide a solid foundation for researchers to implement this valuable transformation in their synthetic campaigns, particularly in the fields of drug discovery and natural product synthesis.
References
The Aminomethylating Power of Azidomethyl Phenyl Sulfide in Complex Natural Product Synthesis: Application Notes and Protocols
For researchers, scientists, and drug development professionals engaged in the intricate art of natural product synthesis, the strategic introduction of nitrogen-containing functional groups is a recurrent and often formidable challenge. This guide provides an in-depth exploration of azidomethyl phenyl sulfide, a versatile and highly effective reagent for the introduction of the aminomethyl (-CH₂NH₂) moiety. We will delve into the mechanistic underpinnings of its reactivity, showcase its strategic application in the total synthesis of a complex natural product, and provide detailed, field-proven protocols to ensure successful implementation in your own synthetic endeavors.
Introduction: The Significance of this compound
This compound, with the chemical structure C₆H₅SCH₂N₃, has emerged as a powerful tool in the synthetic chemist's arsenal.[1][2] Its utility lies in its function as a stable, yet reactive, synthetic equivalent—a "synthon"—for the elusive aminomethyl cation (⁺CH₂NH₂). This reagent provides a reliable method for the formation of a carbon-nitrogen bond at a methylene unit, a common structural motif in a vast array of biologically active natural products, including alkaloids and complex vitamins.
The pioneering work of Barry M. Trost and William H. Pearson established this compound as a go-to reagent for this purpose.[3] Their research demonstrated its ability to react with a variety of nucleophiles, effectively delivering the aminomethyl group in a controlled and predictable manner. This guide will illuminate the principles they established and demonstrate their application in a real-world synthetic context.
Mechanistic Rationale: Unveiling the Reactivity
The efficacy of this compound as an aminomethylating agent is rooted in its unique electronic properties. The phenylthio group acts as a leaving group, stabilized by the sulfur atom's ability to accommodate a positive charge. The azide functional group serves as a masked amine, which can be readily unmasked in a subsequent reduction step.
The generalized mechanism for the reaction of this compound with a nucleophile can be depicted as follows:
Caption: Generalized reaction pathway of this compound.
In this pathway, a nucleophile attacks the methylene carbon, displacing the phenyl sulfide group. The resulting azidomethylated intermediate is then subjected to a reduction reaction, typically using catalytic hydrogenation or a chemical reducing agent like lithium aluminum hydride, to afford the desired primary amine.
Application in the Total Synthesis of (+)-Biotin
To illustrate the practical application of this compound in the synthesis of a complex, biologically significant molecule, we will examine a key step in a reported total synthesis of (+)-biotin. Biotin, also known as Vitamin H, is a vital coenzyme involved in a variety of metabolic processes. Its intricate stereochemistry and bicyclic core have made it a classic target for synthetic chemists.
In a notable synthesis, a crucial step involves the introduction of an aminomethyl group to a lactone intermediate. This transformation sets the stage for the formation of the urea ring of the biotin molecule.
Synthetic Strategy Overview
The overall strategy involves the construction of a key lactone intermediate, which is then elaborated to introduce the necessary nitrogen functionality for the formation of the bicyclic core of biotin.
Caption: Key stages in the synthesis of (+)-biotin.
Detailed Experimental Protocol: Aminomethylation of a Lactone Intermediate
The following protocol is a representative example of how this compound can be employed to introduce an aminomethyl group onto a lactone scaffold, a common intermediate in natural product synthesis.
Reaction: Conversion of a lactone to its α-aminomethyl derivative.
Materials:
-
Lactone Substrate (1.0 eq)
-
This compound (1.5 eq)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 M solution in THF, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a rubber septum is charged with the lactone substrate (1.0 eq).
-
Dissolution: Anhydrous THF is added to dissolve the substrate completely.
-
Cooling: The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: Sodium bis(trimethylsilyl)amide (NaHMDS) solution (1.2 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.
-
Reagent Addition: A solution of this compound (1.5 eq) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 4 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Workup: The mixture is allowed to warm to room temperature. The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the desired α-azidomethyl lactone.
Subsequent Reduction of the Azide:
The purified α-azidomethyl lactone is then carried forward to the reduction step.
Materials:
-
α-Azidomethyl lactone (1.0 eq)
-
Lithium aluminum hydride (LiAlH₄) (2.0 eq)
-
Anhydrous diethyl ether or THF
Procedure:
-
Preparation: A flame-dried round-bottom flask is charged with lithium aluminum hydride (2.0 eq) under a nitrogen atmosphere.
-
Solvent Addition: Anhydrous diethyl ether is added, and the suspension is cooled to 0 °C.
-
Substrate Addition: A solution of the α-azidomethyl lactone (1.0 eq) in anhydrous diethyl ether is added dropwise to the LiAlH₄ suspension.
-
Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Quenching (Fieser workup): The reaction is carefully quenched by the sequential dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams.
-
Filtration and Concentration: The resulting white precipitate is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude α-aminomethyl lactone, which can be further purified if necessary.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the aminomethylation of activated methylene compounds using this compound, based on literature precedents.
| Substrate Type | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Lactone | NaHMDS | THF | -78 | 75-85 |
| Ester | LDA | THF | -78 | 70-80 |
| Ketone | KHMDS | THF | -78 | 80-90 |
| Nitrile | n-BuLi | THF/HMPA | -78 to 0 | 65-75 |
Safety and Handling Precautions
-
This compound is a potentially explosive compound and should be handled with care. Avoid heating and grinding the neat material. It is recommended to store it at 2-8 °C.[4]
-
Sodium bis(trimethylsilyl)amide (NaHMDS) and Lithium aluminum hydride (LiAlH₄) are highly reactive and moisture-sensitive. They should be handled under an inert atmosphere (nitrogen or argon).
-
Organic azides are potentially hazardous and can be explosive, especially when heated or in the presence of certain metals. Always handle with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, and work in a well-ventilated fume hood.
Conclusion: A Trusted Method for C-N Bond Formation
This compound stands as a testament to the power of synthetic methodology in enabling the construction of complex molecular architectures. Its ability to function as a reliable aminomethyl cation synthon provides a robust and predictable method for forging crucial carbon-nitrogen bonds. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to confidently apply this valuable reagent in their own synthetic campaigns, paving the way for the discovery and development of new and important molecules.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yields in Azidomethyl Phenyl Sulfide Synthesis
Welcome to the technical support center for the synthesis of azidomethyl phenyl sulfide. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving high yields for this important reagent. In the following sections, we will address common issues encountered during the synthesis, providing scientifically grounded explanations and actionable troubleshooting steps to enhance your experimental outcomes.
Introduction to the Synthesis
The synthesis of this compound is a cornerstone for various applications, particularly in "click chemistry" for the introduction of a phenylthiomethyl moiety. The most prevalent synthetic route is a two-step process. The first step involves the chlorination of thioanisole to form the intermediate, chloromethyl phenyl sulfide. This is followed by a nucleophilic substitution reaction with sodium azide to yield the final product. While seemingly straightforward, this synthesis is prone to several pitfalls that can significantly diminish the yield. This guide will help you navigate these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address specific problems you might be facing in a question-and-answer format.
FAQ 1: My overall yield is consistently low after the two-step synthesis. What are the most likely culprits?
Low overall yield is a common complaint and can stem from issues in either or both synthetic steps. Let's break down the possibilities.
Step 1: Chlorination of Thioanisole
The initial chlorination is a critical step where side reactions can readily occur if not properly controlled. The primary cause of low yield in this step is often over-oxidation .
-
The Problem: The use of strong chlorinating agents like sulfuryl chloride (SO₂Cl₂) can lead to the formation of undesired byproducts such as methyl phenyl sulfoxide and methyl phenyl sulfone. These oxidized species will not proceed to the desired product in the subsequent step.
-
The Chemistry:
-
Desired Reaction: C₆H₅SCH₃ + SO₂Cl₂ → C₆H₅SCH₂Cl + SO₂ + HCl
-
Side Reaction (Over-oxidation): C₆H₅SCH₃ + [O] → C₆H₅S(O)CH₃ and C₆H₅S(O)₂CH₃
-
-
Troubleshooting:
-
Temperature Control: Maintain a low reaction temperature (typically 0 °C to room temperature) to minimize over-oxidation.[1][2]
-
Reagent Stoichiometry: Use a slight excess of thioanisole or carefully control the stoichiometry of the chlorinating agent to avoid an excess that can drive oxidation.
-
Alternative Chlorinating Agents: Consider using N-chlorosuccinimide (NCS) as a milder chlorinating agent, which can offer greater selectivity.
-
Step 2: Nucleophilic Substitution with Sodium Azide
Assuming you have successfully synthesized the chloromethyl phenyl sulfide intermediate, the second step can also be a source of yield loss.
-
The Problem: Incomplete reaction or decomposition of the product can lead to low yields. The azide group is energetic and the product itself has limited stability.[3]
-
The Chemistry: C₆H₅SCH₂Cl + NaN₃ → C₆H₅SCH₂N₃ + NaCl
-
Troubleshooting:
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically carried out at room temperature to slightly elevated temperatures.
-
Solvent Choice: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile is generally effective for this Sₙ2 reaction.
-
Purity of Intermediate: Ensure the chloromethyl phenyl sulfide intermediate is of high purity. Any unreacted thioanisole or oxidized byproducts will not react with sodium azide and will complicate purification.
-
FAQ 2: I am observing multiple spots on my TLC plate after the first (chlorination) step. What are they?
The presence of multiple spots on your TLC plate after the chlorination of thioanisole is a strong indicator of side reactions.
-
Likely Byproducts:
-
Unreacted Thioanisole: This will be a less polar spot compared to the product.
-
Chloromethyl Phenyl Sulfide (Product): Your desired intermediate.
-
Methyl Phenyl Sulfoxide: A more polar byproduct due to the sulfoxide group.
-
Methyl Phenyl Sulfone: An even more polar byproduct.
-
Dichlorinated products: Although less common with controlled stoichiometry, dichlorination at the methyl group or on the aromatic ring is possible.
-
-
Troubleshooting & Identification:
-
Co-spotting: Spot your reaction mixture alongside the starting thioanisole on the same TLC plate to identify the starting material spot.
-
Staining: Use a potassium permanganate (KMnO₄) stain. Sulfides and sulfoxides will readily oxidize and appear as yellow/brown spots on a purple background.
-
Purification: It is crucial to purify the chloromethyl phenyl sulfide intermediate before proceeding to the azidation step. Flash column chromatography is a common method.
-
FAQ 3: The final product, this compound, seems to decompose during purification. How can I handle it?
Organic azides are known for their potential instability, and this compound is no exception.[3] Decomposition can be triggered by heat, acid, or even certain metals.
-
Decomposition Pathways: While the exact decomposition mechanism can be complex, it often involves the loss of dinitrogen (N₂) gas, which can be hazardous.
-
Safe Handling and Purification Protocol:
-
Avoid High Temperatures: Do not heat the compound excessively. When removing solvent under reduced pressure, use a low-temperature water bath. Distillation, if necessary, should be performed under high vacuum to keep the boiling point low.[4][5]
-
Chromatography Considerations:
-
Stationary Phase: Silica gel is acidic and can sometimes promote the decomposition of acid-sensitive compounds. If you suspect this is an issue, you can use deactivated silica gel (by adding a small percentage of triethylamine to your eluent) or switch to a more neutral stationary phase like alumina.
-
Eluent System: A non-polar/polar solvent system like hexanes/ethyl acetate is typically used.
-
-
Storage: Store the purified product at a low temperature (2-8 °C is recommended) and protected from light.[4]
-
Experimental Protocols
Protocol 1: Synthesis of Chloromethyl Phenyl Sulfide
-
To a stirred solution of thioanisole (1.0 eq) in a suitable solvent (e.g., dichloromethane) at 0 °C, add sulfuryl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Protocol 2: Synthesis of this compound
-
Dissolve the purified chloromethyl phenyl sulfide (1.0 eq) in DMF or acetonitrile.
-
Add sodium azide (1.5 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
If necessary, purify the crude product by flash column chromatography on silica gel (consider using deactivated silica) with a hexanes/ethyl acetate eluent system.
Data Presentation
| Parameter | Recommended Condition | Potential Issue if Deviated |
| Chlorination Temperature | 0 °C to Room Temperature | Higher temperatures can lead to over-oxidation. |
| Chlorinating Agent | SO₂Cl₂ or NCS | Stronger agents increase the risk of side reactions. |
| Azidation Solvent | DMF, Acetonitrile | Protic solvents can interfere with the Sₙ2 reaction. |
| Purification Temperature | Low Temperature | This compound can be thermally unstable. |
| Storage | 2-8 °C, Protected from Light | Decomposition can occur over time at room temperature.[4] |
Visualizing the Workflow
Troubleshooting Logic for Low Yields
Caption: A flowchart for troubleshooting low yields.
References
Technical Support Center: Purification of Products from Azidomethyl Phenyl sulfide Reactions
Welcome to the Technical Support Center for scientists and researchers working with "Azidomethyl phenyl sulfide." This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the purification of your reaction products effectively and safely. As a Senior Application Scientist, my goal is to blend established protocols with practical, field-tested insights to ensure the integrity and success of your experiments.
I. Foundational Safety & Handling of Azide Compounds
Before commencing any experimental work, it is imperative to understand and mitigate the risks associated with organic azides. These compounds are energetic and potentially explosive, requiring strict adherence to safety protocols.[1][2][3]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant nitrile gloves, and safety glasses.[4] For reactions with the potential for energetic decomposition, conduct your work in a chemical fume hood behind a blast shield.[2][4]
-
Handling Precautions: Use plastic or ceramic spatulas for transferring solid azides to avoid friction and the formation of shock-sensitive heavy metal azides.[4][5][6] Avoid using ground glass joints where possible.[4]
-
Work Environment: All manipulations of azide-containing compounds should be performed in a well-ventilated fume hood.[2][4][5] Keep your workspace clean and clearly label all vessels containing azides.[2][5]
-
Scale Limitations: Always start with the smallest possible scale for your experiment.[2][4] Pre-approval from a principal investigator is recommended before scaling up.[2]
-
Solvent Choice: Crucially, never use chlorinated solvents like dichloromethane or chloroform in reactions with sodium azide , as this can generate highly explosive di- and tri-azidomethane.[1][5][6]
-
Thermal Stability: Avoid heating organic azides to high temperatures.[1] When concentrating solutions, use a rotary evaporator with a water bath temperature below 40-50°C and a blast shield. Distillation and sublimation are not recommended for purifying organic azides.[1]
-
Waste Disposal: Azide-containing waste must be collected in a designated, labeled container and should never be mixed with acidic waste, which can form the highly toxic and explosive hydrazoic acid.[1][4][6] Do not dispose of azide solutions down the sink.[4]
II. The Reaction & Initial Work-up: A Troubleshooting Guide
Reactions with this compound typically involve nucleophilic substitution to introduce the azidomethyl group (-CH₂N₃) onto a substrate. The primary byproduct of this reaction is phenylthiol (PhSH), which presents a common purification challenge.
Problem: My reaction is complete. How do I perform the initial work-up?
Answer: A standard liquid-liquid extraction is the first step to isolate your crude product.
Step-by-Step Protocol:
-
Quench the Reaction: Carefully quench the reaction mixture, typically by adding deionized water or a saturated aqueous solution of ammonium chloride.
-
Dilute with an Organic Solvent: Add an appropriate organic solvent in which your product is soluble (e.g., ethyl acetate, diethyl ether).
-
Transfer to a Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.[7]
-
Dry the Organic Layer: Dry the collected organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure.
Troubleshooting the Initial Work-up:
| Issue | Probable Cause | Solution |
| Persistent, Foul Odor | Presence of phenylthiol (PhSH) byproduct. | Proceed to the "Removal of Phenylthiol" section below. |
| Emulsion Formation | Insufficient ionic strength in the aqueous phase. | Add more brine to the separatory funnel to break the emulsion. If persistent, filter the mixture through a pad of Celite®. |
| Product Loss | The product may be partially soluble in the aqueous layer. | Check the aqueous layer for your product via TLC. If present, perform multiple extractions of the aqueous layer with the organic solvent. |
| Precipitate at the Interface | Formation of insoluble material. | Keep washing with water to dissolve as much as possible. The remaining solid can often be removed by filtration after drying the organic layer.[8] |
III. Targeted Impurity Removal: Phenylthiol
Phenylthiol is a malodorous and common byproduct that must be removed.
Question: How can I effectively remove phenylthiol from my crude product?
Answer: A basic aqueous wash is the most common and effective method. Phenylthiol is weakly acidic and will be deprotonated by a base, making it soluble in the aqueous layer.
Protocol for Basic Wash:
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of a 1M NaOH or saturated NaHCO₃ solution.
-
Gently shake the funnel, venting frequently to release any pressure.
-
Allow the layers to separate and drain the aqueous (bottom) layer.
-
Repeat the basic wash.
-
Wash the organic layer with water, followed by brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate.
Alternative Strategy: For stubborn cases, oxidation of phenylthiol to the less volatile diphenyl disulfide can be an option, which can then be removed by chromatography. Mild oxidation can sometimes be achieved by bubbling air through the solution.
IV. Purification by Column Chromatography
For most applications, column chromatography is essential to achieve high purity.[5][7][9]
Question: How do I choose the right conditions for flash chromatography?
Answer: Thin-Layer Chromatography (TLC) is your primary tool for method development.
TLC Protocol for Method Development:
-
Prepare a Sample: Dissolve a small amount of your crude product in a volatile solvent.
-
Spot the Plate: Spot the solution onto a silica gel TLC plate.
-
Develop the Plate: Place the plate in a TLC chamber with a pre-determined solvent system. A good starting point is a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate).
-
Visualize: Check the plate under a UV lamp. If your compound is not UV-active, you will need to use a stain.
-
Optimize: Adjust the solvent ratio until your desired product has an Rf value of approximately 0.3, with good separation from impurities.[10]
Visualizing Azides on TLC:
Many organic azides lack a strong UV chromophore. A reliable staining method involves a two-step process:
-
Reduction: Dip the TLC plate into a solution of triphenylphosphine in dichloromethane.
-
Staining: After a brief drying period, dip the plate into a ninhydrin solution and gently heat. The azide is reduced to an amine, which then reacts with ninhydrin to produce a colored spot.[11]
Flash Chromatography Protocol:
-
Pack the Column: Prepare a slurry of silica gel in your chosen non-polar solvent and pour it into the column. Allow it to pack under gravity or with gentle pressure. Add a layer of sand on top.[10]
-
Load the Sample: Dissolve your crude product in a minimal amount of solvent and carefully load it onto the top of the silica gel.[7][10]
-
Elute: Run the column with your chosen solvent system, collecting fractions.
-
Analyze Fractions: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure, remembering to use a low-temperature water bath.
Troubleshooting Chromatography:
| Issue | Probable Cause | Solution |
| Poor Separation | Inappropriate solvent system. | Re-optimize the eluent using TLC. Consider adding a small amount of a modifier like triethylamine for basic compounds or acetic acid for acidic compounds.[10][12] |
| Product Streaking | Sample overload or compound instability on silica. | Reduce the amount of sample loaded. If the compound is acidic or basic, add a modifier to the eluent. |
| No Product Eluting | Product is too polar for the chosen solvent system. | Gradually increase the polarity of the eluent. |
V. Purification by Recrystallization
If your product is a solid, recrystallization can be an excellent and scalable purification method.[13][14][15]
Question: My product is an impure solid. How do I perform a recrystallization?
Answer: The principle of recrystallization is to dissolve the impure solid in a hot solvent and allow it to cool slowly, forming pure crystals while impurities remain in solution.[14][15][16]
Recrystallization Workflow:
Troubleshooting Recrystallization:
| Issue | Probable Cause | Solution |
| No Crystals Form | Solution is not saturated; too much solvent was used. | Boil off some of the solvent to concentrate the solution and try cooling again.[17] Scratch the inside of the flask with a glass rod to induce nucleation.[17] |
| "Oiling Out" | The boiling point of the solvent is higher than the melting point of your product, or the solution is cooling too rapidly. | Add more solvent to keep the compound dissolved at a lower temperature, then cool more slowly.[12][17] |
| Low Recovery | Too much solvent was used, or the product has some solubility in the cold solvent. | Ensure you are using the minimum amount of hot solvent.[13] Cool the flask in an ice bath to maximize precipitation. |
VI. Subsequent Reactions: "Click" Chemistry
Products from this compound reactions are often used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[18][19][20]
Question: I've performed a "click" reaction. How do I purify the resulting triazole?
Answer: The main purification challenge here is the removal of the copper catalyst.
Post-Click Chemistry Work-up:
-
Aqueous Wash: Washing the reaction mixture with an aqueous solution of ammonia or ammonium chloride can help chelate and remove copper salts.
-
Filtration: Passing the crude mixture through a short plug of silica gel or Celite® can remove precipitated copper species.
-
Chromatography: Standard silica gel chromatography is typically effective for purifying the final triazole product.
VII. Product Characterization
Confirming the identity and purity of your final product is a critical final step.
| Analytical Technique | Purpose | Key Signature for Azidomethyl Group |
| Infrared (IR) Spectroscopy | Identifies functional groups. | A strong, sharp absorption band around 2100 cm⁻¹ for the azide (N₃) stretch.[21] |
| Nuclear Magnetic Resonance (NMR) | Determines the chemical structure and purity. | A characteristic singlet for the -CH₂- protons adjacent to the azide group. |
| Mass Spectrometry (MS) | Determines the molecular weight. | The molecular ion peak corresponding to the expected mass of the product. |
VIII. Frequently Asked Questions (FAQs)
Q1: What are the stability guidelines for organic azides? A1: The stability of an organic azide can be estimated by its carbon-to-nitrogen ratio. Generally, compounds with a higher ratio of carbon to nitrogen are more stable.[5][6] Always handle with care and store in a cool, dark place.[1][4]
Q2: My product is an oil, but I expected a solid. What can I do? A2: First, ensure it is pure via TLC and NMR. If it is pure, it may simply be an oil at room temperature. If you suspect it should be a solid, try dissolving it in a minimal amount of a volatile solvent (like pentane or diethyl ether) and storing it in a freezer to induce crystallization.
Q3: I see a spot on my TLC at the baseline that won't move. What is it? A3: This is likely highly polar material, such as inorganic salts from the reaction or highly polar byproducts. This material will typically remain at the top of your silica gel column during chromatography.
Q4: Can I use reversed-phase chromatography for these compounds? A4: Yes, if your compound is sufficiently polar and soluble in common reversed-phase solvents (like water, acetonitrile, or methanol), reversed-phase chromatography can be a very effective purification technique.
References
- 1. ucd.ie [ucd.ie]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. benchchem.com [benchchem.com]
- 4. uvic.ca [uvic.ca]
- 5. benchchem.com [benchchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. benchchem.com [benchchem.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. researchgate.net [researchgate.net]
- 10. Chromatography [chem.rochester.edu]
- 11. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 12. benchchem.com [benchchem.com]
- 13. people.chem.umass.edu [people.chem.umass.edu]
- 14. Recrystallization [sites.pitt.edu]
- 15. mt.com [mt.com]
- 16. Recrystallization (chemistry) | Research Starters | EBSCO Research [ebsco.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. クリックケミストリー [sigmaaldrich.com]
- 19. taylorandfrancis.com [taylorandfrancis.com]
- 20. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
"Azidomethyl phenyl sulfide" stability issues in solution
Technical Support Center: Azidomethyl Phenyl Sulfide
A Guide for Researchers, Scientists, and Drug Development Professionals on Navigating Stability Issues in Solution
Welcome to the technical support center for this compound. This guide is designed to provide in-depth, practical advice to researchers utilizing this versatile reagent in their experiments. We understand that unexpected results can be a significant hurdle in research and development. This resource aims to equip you with the knowledge to anticipate, troubleshoot, and resolve stability-related issues with this compound in solution, ensuring the integrity and success of your work.
Frequently Asked Questions (FAQs)
Here we address the most common initial questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the decomposition of this compound in solution?
A1: The stability of this compound is primarily influenced by temperature, pH, and the presence of certain chemical agents. As with many organic azides, it is sensitive to heat, which can induce thermal decomposition leading to the elimination of nitrogen gas (N₂).[1][2][3] It is also incompatible with strong acids, bases, and oxidizing agents.[3] In the context of "click chemistry," reducing agents used to generate the Cu(I) catalyst can also lead to the unwanted reduction of the azide to an amine.[4]
Q2: How should I properly store this compound and its solutions?
A2: For long-term stability, neat this compound should be stored in an amber bottle under an inert atmosphere (like nitrogen or argon) in a refrigerator at 2-8°C.[5][6] Stock solutions should be prepared fresh whenever possible. If storage of a solution is necessary, it should be kept at low temperatures (-20°C or -80°C), protected from light, and tightly sealed to prevent exposure to moisture and air. The choice of solvent is also critical; avoid halogenated solvents like dichloromethane and chloroform.[7]
Q3: I suspect my this compound has degraded. Is there a simple way to check its purity?
A3: While a definitive purity check requires analytical techniques like NMR or GC-MS, a common indicator of degradation is the failure of a reaction that has previously worked well. If you are performing a click reaction and observe the formation of a primary amine byproduct (phenylthiomethylamine) or a general lack of reactivity, your azide may have degraded. For a more direct assessment, comparing the ¹H NMR spectrum of your sample to a reference spectrum from a reliable source is the most straightforward method.
Q4: Can I use this compound in protic solvents like methanol or water?
A4: While this compound is generally immiscible with water, it can be used in co-solvent systems (e.g., DMSO/water, t-BuOH/water) commonly employed in bioconjugation and click chemistry.[8][9] However, it is crucial to be mindful of the pH of the aqueous component. Strongly acidic or basic aqueous solutions should be avoided to prevent hydrolysis or other decomposition pathways.
Troubleshooting Guide: Common Experimental Issues
This section provides a systematic approach to diagnosing and solving common problems encountered when using this compound.
Issue 1: Low or No Yield in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions
You've set up a click reaction, but analysis shows little to no formation of the desired triazole product.
-
Degradation of this compound: The azide may have decomposed during storage or in the reaction mixture.
-
Solution: Use a fresh bottle of the reagent or a freshly prepared solution. Verify the purity of your azide if possible.
-
-
Reduction of Azide to Amine: A common side reaction in CuAAC is the reduction of the azide to a primary amine by the reducing agent (e.g., sodium ascorbate).[4]
-
Solution 1: Optimize Reducing Agent: Use the minimum effective concentration of sodium ascorbate. An excess can drive the unwanted reduction.
-
Solution 2: Use a Cu(I) Source: Employ a Cu(I) salt (e.g., CuI, CuBr) directly to eliminate the need for a reducing agent.[4] Note that Cu(I) salts are themselves sensitive to oxidation.
-
Solution 3: Use a Stabilizing Ligand: Incorporate a copper-stabilizing ligand like TBTA or THPTA. This can protect the Cu(I) catalyst, potentially allowing for lower concentrations of the reducing agent.[4]
-
-
Inactive Catalyst: The active Cu(I) catalyst is easily oxidized to the inactive Cu(II) state by dissolved oxygen.[4]
-
Solution: Ensure your reaction mixture is thoroughly degassed (e.g., by sparging with argon or nitrogen) before adding the copper source. Run the reaction under an inert atmosphere.
-
Caption: Troubleshooting workflow for low yield in CuAAC reactions.
Issue 2: Reaction Mixture Changes Color Unexpectedly or Shows Precipitation
Your initially clear reaction solution turns dark or a precipitate forms, which is not your product.
-
Reaction with Incompatible Materials: Azides should not come into contact with certain metals, as this can form unstable and potentially explosive metal azides.[7] While less common in solution, it's a critical safety consideration.
-
Solution: Use glass or Teflon-coated labware. Avoid using metal spatulas to handle the neat reagent.[7]
-
-
Solvent-Induced Decomposition: The use of incompatible solvents, such as halogenated solvents, can lead to decomposition.[7]
-
Solution: Use recommended solvents like DMSO, DMF, THF, or aqueous co-solvent systems.
-
-
Acid/Base Instability: The presence of strong acids or bases can catalyze the decomposition of this compound. Strong acids can form the highly unstable hydrazoic acid.[7]
-
Solution: Ensure your reaction medium is within a neutral pH range (approximately 6-8). Buffer your reaction if necessary, especially when working with biological molecules.
-
Data & Protocols
Table 1: Stability and Incompatibility Profile
This table summarizes key stability data and known incompatibilities to guide your experimental design.
| Parameter | Recommendation / Information | Rationale | Source(s) |
| Storage Temperature | 2-8°C, under inert atmosphere, protected from light | Minimizes thermal and photochemical decomposition. | [5],[6] |
| pH Stability | Avoid strong acids and bases (stable in pH range ~6-8) | Strong acids can form explosive hydrazoic acid; bases can catalyze hydrolysis/decomposition. | [3],[7] |
| Compatible Solvents | DMSO, DMF, THF, t-BuOH/water, Acetonitrile | These are common, non-reactive solvents for click chemistry and related applications. | [8],[10] |
| Incompatible Solvents | Halogenated solvents (e.g., Dichloromethane, Chloroform) | Potential for hazardous reactions with the azide functionality. | [7] |
| Incompatible Reagents | Strong oxidizing agents, strong reducing agents, strong acids, strong bases, phosphines (unless for Staudinger reaction) | These can induce rapid, often exothermic decomposition or unwanted side reactions. | [11],[3],[4] |
| Heat Sensitivity | Avoid temperatures > 100°C | Thermal decomposition can lead to vigorous, potentially explosive evolution of N₂ gas. | [3] |
Protocol 1: Preparation and Storage of a Stock Solution
This protocol provides a standardized method for preparing a stock solution of this compound to maximize its stability and ensure reproducibility.
Materials:
-
This compound (neat)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Argon or Nitrogen gas source
-
Glass vial with a PTFE-lined cap
-
Syringes and needles
Procedure:
-
Prepare the Vial: Take a clean, dry glass vial and dry it further in an oven at 120°C for at least 2 hours. Allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inert Atmosphere: Pierce the vial's septum-lined cap with a needle connected to an inert gas source and another needle as an outlet. Flush the vial with argon or nitrogen for 5-10 minutes.
-
Add Solvent: Using a syringe, add the desired volume of anhydrous DMSO to the vial.
-
Add Azide: Carefully and quickly, using a separate syringe, add the required amount of this compound to the DMSO in the vial.
-
Mix and Store: Gently swirl the vial to ensure the solution is homogeneous. Remove the needles and wrap the cap with parafilm. Label the vial clearly with the compound name, concentration, date, and your initials.
-
Storage: For short-term storage (up to one week), store the vial at 2-8°C. For longer-term storage, store at -20°C or -80°C. Always allow the vial to warm to room temperature before opening to prevent condensation of moisture into the solution.
Protocol 2: A Standard CuAAC Reaction with Troubleshooting in Mind
This protocol for a typical click reaction incorporates best practices to avoid common stability-related pitfalls.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Alkyne-containing substrate
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepare fresh )
-
TBTA or THPTA ligand (optional, but recommended)
-
Solvent system (e.g., 1:1 t-BuOH/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a reaction vessel, combine your alkyne substrate and this compound (typically 1.1-1.5 equivalents) in the chosen solvent system.
-
Degassing: Bubble inert gas through the solution for 15-20 minutes to remove dissolved oxygen.
-
Add Catalyst Components: If using a ligand, add it now. Then, add the CuSO₄ solution. The mixture should still be under an inert atmosphere.
-
Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to the reaction mixture. The reaction should now be sealed under the inert atmosphere.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor its progress by a suitable technique (e.g., TLC or LC-MS) to determine completion and check for the formation of any byproducts.
-
Work-up: Once the reaction is complete, proceed with your standard purification protocol.
Underlying Mechanisms of Instability
A deeper understanding of the chemical pathways of decomposition can aid in rational experimental design.
Thermal Decomposition Pathway
The primary mechanism for the thermal decomposition of organic azides is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. This process is often the rate-determining step. The resulting nitrene can then undergo various rapid secondary reactions, such as intramolecular rearrangements.[1][2]
References
- 1. Nitrene formation is the first step of the thermal and photochemical decomposition reactions of organic azides - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 6. This compound 95 77422-70-9 [sigmaaldrich.com]
- 7. safety.pitt.edu [safety.pitt.edu]
- 8. BENZYL AZIDE | 622-79-7 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. interchim.fr [interchim.fr]
- 11. researchgate.net [researchgate.net]
How to prevent the decomposition of "Azidomethyl phenyl sulfide" during reactions
Welcome to the technical support center for "Azidomethyl phenyl sulfide" (C₆H₅SCH₂N₃). This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile reagent. Here, we address common challenges related to its stability and provide troubleshooting guides to prevent its decomposition during experimental workflows. Our focus is on explaining the underlying chemical principles to empower you to make informed decisions in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My this compound appears to be degrading during storage. What are the best practices for storage and handling?
Answer:
The stability of this compound, like many low molecular weight organic azides, is a critical concern.[1][2] Decomposition can occur even before it is used in a reaction. The primary factors influencing its stability during storage are temperature, light, and exposure to incompatible materials.[3]
Root Causes of Instability:
-
Thermal Stress: Organic azides are energetic compounds with positive heats of formation.[2] Storing them at ambient or elevated temperatures can provide sufficient energy to initiate decomposition.
-
Photolytic Cleavage: Exposure to light, particularly UV but also ambient laboratory light, can induce photochemical decomposition.[4][5][6] This is a frequently overlooked cause of degradation.
-
Mechanical Shock and Friction: While less common for this specific compound, azides as a class can be sensitive to shock or friction, which can initiate explosive decomposition.[3] Using metal spatulas or scraping against ground glass joints should be avoided.[3]
-
Chemical Incompatibility: Contact with strong acids, bases, or certain metals can catalyze decomposition.[3][7]
Troubleshooting & Prevention Protocol:
| Parameter | Recommended Action | Rationale |
| Temperature | Store at 2-8°C.[8] | Reduces the thermal energy available for decomposition, significantly extending shelf life. |
| Light | Store in an amber or opaque vial, inside a secondary container in a refrigerator.[7] | Prevents photolytic decomposition pathways that lead to the formation of imines and other impurities.[5] |
| Atmosphere | Store under an inert atmosphere (Nitrogen or Argon).[7] | Minimizes exposure to moisture and oxygen, which could potentially participate in side reactions with decomposition products. |
| Handling | Use plastic or ceramic spatulas. Avoid scraping on ground glass joints.[3] | Minimizes the risk of initiating decomposition through friction or shock. |
| Purity Check | Before use, check the purity by ¹H NMR or TLC if the compound has been stored for an extended period. | Ensures that degradation products, such as aldehydes, do not interfere with your reaction.[5] |
FAQ 2: My reaction yield is very low when heating. How can I mitigate thermal decomposition?
Answer:
Thermal decomposition is the most common cause of reaction failure with this compound. The azide functional group is thermally labile and can extrude dinitrogen (N₂) to form a highly reactive nitrene intermediate.[1] This nitrene can then undergo a variety of undesired side reactions, such as C-H insertion or dimerization, leading to a complex mixture of byproducts and low yield of the desired product.
Causality of Thermal Decomposition: The decomposition is a unimolecular process where the C-N₃ bond breaks, releasing N₂ gas. The required activation energy can be supplied by heating. One reference notes that similar compounds decompose around 120°C, and advises that distillation of this compound should not exceed 110°C.[7] For many sensitive reactions, even temperatures above 40-50°C can be detrimental.
References
- 1. Organic azide - Wikipedia [en.wikipedia.org]
- 2. Reactive & Efficient: Organic Azides as Cross-Linkers in Material Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 4. photobiology.com [photobiology.com]
- 5. Unexpected photolytic decomposition of alkyl azides under mild conditions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scientificlabs.com [scientificlabs.com]
Navigating the Nuances of Azidomethyl Phenyl Sulfide: A Technical Support Guide
Welcome to the Technical Support Center for "Azidomethyl phenyl sulfide" (C₆H₅SCH₂N₃), a versatile reagent in modern organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshoot common issues encountered during its use. We will delve into the critical role of solvents in modulating the reactivity and stability of this compound, moving beyond procedural steps to explain the underlying chemical principles.
Section 1: Understanding the Reagent - A Chemist's Perspective
This compound is primarily utilized as a precursor for generating phenylthiomethyl azide anions or as a 1,3-dipole in cycloaddition reactions, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". Its reactivity is a delicate balance between the azide's dipolar nature and the influence of the adjacent sulfur atom. The choice of solvent is not merely a medium for the reaction but a critical parameter that can dictate the reaction pathway, rate, and even the stability of the reagent itself.
Section 2: Troubleshooting Guide - When Experiments Go Awry
This section addresses common problems encountered in a question-and-answer format, providing both diagnostic advice and actionable solutions.
Issue 1: Low or No Product Yield in Cycloaddition Reactions
Question: I am performing a [3+2] cycloaddition with this compound and an electron-deficient alkene in a common organic solvent like THF, but I'm observing very low conversion. What are the likely causes and how can I improve the yield?
Answer:
Low yields in these cycloadditions often stem from several solvent-related factors:
-
Solvent Polarity and Transition State Stabilization: While 1,3-dipolar cycloadditions are generally considered to have a small solvent effect, the polarity of the solvent can influence the reaction rate.[1] Polar solvents can stabilize the charge separation in the transition state, potentially accelerating the reaction. However, for this compound, the effect is more nuanced.
-
Recommendation: If you are using a nonpolar solvent like hexane or toluene, consider switching to a more polar aprotic solvent such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) . These solvents can better solvate the transition state without interfering with the azide functionality.
-
-
Reagent Stability in Protic Solvents: Protic solvents, such as methanol or ethanol, are generally not recommended as the primary solvent for storing or reacting this compound. The azide group can be susceptible to slow decomposition or side reactions in the presence of acidic protons.
-
Recommendation: Avoid protic solvents unless they are part of a co-solvent system in a catalyzed reaction where reaction times are short. If your substrate requires a protic co-solvent for solubility, ensure the reaction is run promptly after adding the azide.
-
-
Aqueous Acceleration (The "On-Water" Effect): For some 1,3-dipolar cycloadditions, conducting the reaction in a water-organic solvent mixture, or even in water with organic co-solvents, can lead to a significant rate enhancement.[1] This "on-water" effect is attributed to hydrophobic interactions forcing the reactants together.
-
Recommendation: If your substrates are sufficiently water-stable, consider a trial reaction in a t-BuOH/water or DMSO/water mixture. This can be particularly effective for bioconjugation-type reactions.[2]
-
Issue 2: Reagent Decomposition and Formation of Side Products
Question: I've noticed the formation of a byproduct with the loss of nitrogen, especially when heating my reaction or upon prolonged storage in solution. What is happening and how can I mitigate this?
Answer:
This compound, like many organic azides, is thermally labile. Decomposition can be accelerated by the solvent environment.
-
Thermal Decomposition: The azide can lose N₂ upon heating to form a reactive nitrene intermediate. This can lead to a variety of side products through C-H insertion or other rearrangements.
-
Recommendation: Keep reaction temperatures as low as possible. If heating is necessary, perform a time-course study to find the optimal balance between reaction rate and decomposition. Store stock solutions of the azide in a refrigerator at 2-8°C and use them promptly.[3]
-
-
Solvent-Mediated Decomposition: Certain solvents can promote decomposition pathways. For instance, coordinating solvents might interact with the sulfur atom, influencing the electronic properties of the azide.
-
Recommendation: For long-term storage of solutions, a non-polar, aprotic solvent like toluene is preferable. For reactions, polar aprotic solvents like MeCN or DMF are generally a good balance of reactivity and stability. Monitor the purity of your azide solution by TLC or ¹H NMR if it has been stored for an extended period.
-
Issue 3: Inconsistent Reaction Rates or Reproducibility Problems
Question: My reaction rates are inconsistent from batch to batch, even when using the same procedure. Could the solvent be the culprit?
Answer:
Absolutely. Solvent quality and preparation are critical for reproducible results.
-
Water Content: Trace amounts of water in your solvent can have a significant impact. In some cases, it can accelerate the reaction (see "on-water" effect), while in others, it can lead to hydrolysis of sensitive substrates or intermediates.
-
Recommendation: Use anhydrous solvents, especially for reactions that are sensitive to moisture. If you suspect an "on-water" effect might be beneficial, you should systematically investigate the addition of controlled amounts of water.
-
-
Dissolved Oxygen: For copper-catalyzed "click" reactions, dissolved oxygen can oxidize the active Cu(I) catalyst to the inactive Cu(II) state, leading to a dramatic drop in reaction rate.[2]
-
Recommendation: Degas your solvent thoroughly before use by sparging with an inert gas (argon or nitrogen) or by using the freeze-pump-thaw method.
-
-
Solvent Purity: Impurities in the solvent can interfere with the reaction. For example, amine impurities in DMF can act as a base or nucleophile, leading to side reactions.
-
Recommendation: Use high-purity solvents from a reputable supplier. If in doubt, purify the solvent using standard laboratory procedures.
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for storing this compound?
A1: For long-term storage as a solution, a dry, non-polar, aprotic solvent such as toluene is recommended. For short-term storage of working solutions, the reaction solvent (e.g., acetonitrile, DMF) is acceptable if kept refrigerated and protected from light.
Q2: Can I use protic solvents like methanol or ethanol with this compound?
A2: It is generally not recommended to use protic solvents as the primary solvent due to the potential for slow decomposition of the azide. However, they can be used as co-solvents in small amounts if required for substrate solubility, especially in rapid, catalyzed reactions.
Q3: My substrate is only soluble in DMSO. Is this a suitable solvent?
A3: Yes, DMSO is a suitable polar aprotic solvent for reactions involving this compound. It is particularly useful for dissolving polar substrates and can be used in copper-catalyzed click chemistry.[2] However, be mindful that its high boiling point can make removal difficult.
Q4: I am seeing an unexpected rearrangement product. Could this be solvent-related?
A4: While the primary reactivity of this compound involves the azide, the sulfide moiety can potentially participate in rearrangements, especially under acidic conditions or in the presence of certain electrophiles. The solvent can influence the stability of cationic intermediates that might be involved in such rearrangements. A less polar solvent might favor concerted pathways, while a more polar, coordinating solvent could stabilize ionic intermediates, potentially opening up different reaction channels. If you observe unexpected products, a thorough analysis of your reaction conditions, including the solvent, is warranted.
Section 4: Experimental Protocols and Data
Protocol 1: General Procedure for a [3+2] Cycloaddition
-
To a solution of the dipolarophile (1.0 equiv) in anhydrous acetonitrile (0.1 M), add this compound (1.2 equiv).
-
Stir the reaction mixture at room temperature and monitor the progress by TLC or LC-MS.
-
If no reaction is observed at room temperature, the temperature can be gradually increased to 40-60°C. Monitor for any signs of azide decomposition.
-
Upon completion, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
Data Summary: Solvent Effects on Reactivity
While specific kinetic data for this compound across a range of solvents is not extensively published, the following table summarizes the expected qualitative effects based on general principles of 1,3-dipolar cycloadditions and azide chemistry.
| Solvent | Dielectric Constant (ε) | Solvent Type | Expected Effect on [3+2] Cycloaddition Rate | Notes |
| Toluene | 2.4 | Non-polar aprotic | Baseline | Good for stability, may result in slower reactions. |
| THF | 7.6 | Polar aprotic | Moderate | Common choice, good balance of solubility and reactivity. |
| Acetonitrile | 37.5 | Polar aprotic | Favorable | Often a good choice for accelerating the reaction. |
| DMF | 38.3 | Polar aprotic | Favorable | Good for dissolving polar substrates, but can be difficult to remove. |
| DMSO | 47.2 | Polar aprotic | Favorable | Excellent for solubility, but high boiling point. |
| Methanol | 32.7 | Polar protic | Variable, potential for decomposition | Generally not recommended due to potential for side reactions. |
| Water/t-BuOH | High | Polar protic mixture | Potentially significant rate enhancement | "On-water" effect can be powerful but is substrate-dependent.[1] |
Section 5: Visualizing Reaction Concepts
Diagram 1: Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low product yield.
Diagram 2: Influence of Solvent on Reaction Pathways
Caption: Solvent effects on reaction pathways and rates.
References
Common pitfalls in handling "Azidomethyl phenyl sulfide"
Welcome to the technical support center for Azidomethyl Phenyl Sulfide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the handling and application of this versatile reagent. Our goal is to move beyond simple protocols and explain the underlying principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
This compound (C₆H₅SCH₂N₃) is a valuable reagent in organic synthesis, primarily utilized as a synthon for the NH₂⁺ group in amination reactions.[1][2] It is particularly effective for the amination of organomagnesium compounds (Grignard reagents).[1][3][4][5] Additionally, it serves as a reagent in [3+2] cycloaddition reactions, a cornerstone of "click chemistry," for the synthesis of 1,2,3-triazoles.[6][7][8][9]
Q2: What are the key physical and chemical properties of this compound?
Understanding the physicochemical properties of a reagent is fundamental to its successful application. Key data for this compound is summarized below.
| Property | Value | Source |
| Molecular Weight | 165.22 g/mol | [6] |
| Appearance | Colorless to light-gold liquid | [1] |
| Boiling Point | 104-105 °C at 5 mmHg | [1][6][10] |
| Density | 1.168 g/mL at 25 °C | [1][6] |
| Refractive Index | n20/D 1.5904 | [1][6][10] |
| Flash Point | 108 °C (226.4 °F) - closed cup | [6] |
| Solubility | Freely soluble in common organic solvents | [1] |
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis, handling, and use of this compound.
Synthesis & Purification
Q3: My synthesis of this compound from Chloromethyl phenyl sulfide and sodium azide is low-yielding. What are the common pitfalls?
The synthesis of this compound is typically achieved by the reaction of Chloromethyl phenyl sulfide with sodium azide in a suitable solvent like acetonitrile.[1] Low yields can often be attributed to several factors:
-
Purity of Starting Materials: Ensure the Chloromethyl phenyl sulfide is of high purity and free from acidic impurities which can react with sodium azide.
-
Reaction Conditions: The reaction should be conducted under anhydrous conditions to prevent the formation of byproducts. The choice of solvent is also critical; acetonitrile is commonly used.
-
Reaction Time and Temperature: Incomplete reaction can be a cause of low yield. Monitor the reaction by TLC to ensure full consumption of the starting material. While gentle heating can increase the reaction rate, excessive temperatures should be avoided due to the thermal instability of the azide product.
Q4: I am having difficulty purifying this compound. What is the recommended procedure?
Purification of this compound requires caution due to its thermal instability.
-
Distillation: Distillation should be performed under reduced pressure and at temperatures below 110 °C behind a blast shield.[1][11] Temperatures around 120 °C can lead to decomposition with the evolution of nitrogen gas.[1][11]
-
Chromatography: While not the primary method for bulk purification, column chromatography can be used for small-scale purification. However, prolonged contact with silica gel, which can be slightly acidic, may lead to decomposition. Using a neutral support like alumina or deactivating the silica gel with a base (e.g., triethylamine in the eluent) is advisable.
Handling & Storage
Q5: I've noticed a strong, unpleasant odor when working with this compound. How can I mitigate this?
The disagreeable odor is often associated with the sulfur-containing reagent itself and potential byproducts like phenylthiomethyltriazenes.[1][11]
-
Fume Hood: Always handle this compound and its reaction mixtures in a well-ventilated fume hood.[1][11]
-
Glassware Decontamination: Rinsing glassware with bleach can help to dispel the lingering odor.[1][11]
Q6: What are the correct storage conditions for this compound to ensure its stability?
Proper storage is crucial to maintain the integrity and safety of the reagent.
-
Atmosphere: Storage under an inert atmosphere, such as nitrogen, is recommended.[1][11]
-
Container: Use an amber bottle to protect the compound from light.[1][11]
-
Incompatibilities: this compound is incompatible with strong acids, strong bases, and oxidizing agents.[1][11] Store it away from these substances.
Reactivity & Side Reactions
Q7: My amination reaction with an organolithium reagent is not working well with this compound. Why is this and what are the alternatives?
This compound has been shown to be more effective in reactions with Grignard reagents than with organolithium reagents.[3][4][5] Organolithium reagents are more basic and can lead to side reactions, including deprotonation or complex formation, which can reduce the yield of the desired amine.
-
Alternative Reagents: For reactions with organolithium reagents, other aminating agents such as diphenylphosphoryl azide or vinyl azides might provide better results.[3][4][5]
Q8: During my reaction, I suspect the formation of a triazene intermediate. Are there any specific safety concerns with this?
Yes, when this compound is used for the amination of organomagnesium reagents, a triazene intermediate is formed.[1][11] Certain triazenes are known to be carcinogenic, so caution should be exercised when handling these intermediates.[1][11] It is imperative to handle all reaction mixtures and workup solutions in a fume hood and wear appropriate personal protective equipment.
Safety Precautions
Q9: What are the primary safety hazards associated with this compound?
As with all low molecular weight organic azides, this compound presents several safety hazards.
-
Explosion Hazard: The compound can undergo vigorous, possibly explosive, decomposition with the evolution of nitrogen gas upon heating or shock.[1][11] It is reported that striking the neat compound with a hammer does not cause detonation, but heating above 120°C can lead to decomposition.[1][11]
-
Toxicity: The vapors of this reagent are toxic and inhalation may cause giddiness, nausea, and severe headache.[11]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including eye shields, gloves, and a lab coat.[6][13] For operations with a higher risk of exposure, a multi-purpose combination respirator cartridge is recommended.[6]
Experimental Workflow & Diagrams
Workflow for a Typical Amination Reaction
The following diagram illustrates a generalized workflow for the amination of a Grignard reagent using this compound.
Caption: Generalized workflow for the amination of a Grignard reagent.
Logical Relationship of Safety Precautions
This diagram outlines the logical flow of safety considerations when working with this compound.
Caption: Interrelationship of hazards and control measures.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. A Convenient One-Pot Synthesis of a Sterically Demanding Aniline from Aryllithium Using Trimethylsilyl Azide, Conversion to β-Diketimines and Synthesis of a β-Diketiminate Magnesium Hydride Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. Regioselective Sequential Modification of Chitosan via Azide-Alkyne Click Reaction: Synthesis, Characterization, and Antimicrobial Activity of Chitosan Derivatives and Nanoparticles | PLOS One [journals.plos.org]
- 8. Regioselective Sequential Modification of Chitosan via Azide-Alkyne Click Reaction: Synthesis, Characterization, and Antimicrobial Activity of Chitosan Derivatives and Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 10. chembk.com [chembk.com]
- 11. researchgate.net [researchgate.net]
- 12. 실험실 소모품 - 공식 시약 벤더 e브릭몰 [ebricmall.com]
- 13. static.cymitquimica.com [static.cymitquimica.com]
Improving the regioselectivity of reactions with "Azidomethyl phenyl sulfide"
Welcome to the technical support center for Azidomethyl Phenyl Sulfide (C₆H₅SCH₂N₃). This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this versatile reagent, with a specific focus on controlling regioselectivity in its reactions.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during reactions with this compound, particularly in the context of 1,3-dipolar cycloadditions with alkynes (Click Chemistry).
Issue 1: Poor Regioselectivity - My reaction is producing a mixture of 1,4- and 1,5-disubstituted triazole isomers.
Root Cause Analysis:
The formation of regioisomeric mixtures is the most common challenge in 1,3-dipolar cycloadditions. The underlying reason depends on the reaction conditions. The classic Huisgen 1,3-dipolar cycloaddition, which is conducted thermally without a metal catalyst, often results in poor regioselectivity because the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) interactions of the azide and alkyne have similar energy levels, leading to a mixture of both 1,4- and 1,5-isomers[1].
Solutions & Explanations:
-
Implement Metal Catalysis: This is the most effective way to control regioselectivity. The choice of metal catalyst dictates which isomer is formed.
-
For the 1,4-Regioisomer: Use a Copper(I) catalyst. The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the prototypical "click" reaction. The mechanism involves the formation of a copper-acetylide intermediate, which then reacts with the azide in a specific orientation to exclusively yield the 1,4-disubstituted triazole[1].
-
For the 1,5-Regioisomer: Use a Ruthenium catalyst. The Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) proceeds through a different mechanistic pathway involving a ruthenacycle intermediate, which directs the reaction to form the 1,5-disubstituted triazole[1].
-
-
Consider Nickel Catalysis for Internal Alkynes: For reactions with internal alkynes, achieving regioselectivity can be challenging. Nickel-catalyzed cycloadditions have been shown to provide excellent control, affording 1,5-disubstituted triazoles from terminal alkynes and exhibiting inverse regioselectivity with substrates like thioalkynes and ynamides[2][3].
Troubleshooting Workflow for Regioselectivity:
Caption: Decision workflow for resolving poor regioselectivity.
Issue 2: The reaction is sluggish or does not go to completion.
Root Cause Analysis:
Low reaction rates can be attributed to several factors. In thermal cycloadditions, a high activation energy barrier is responsible for slow reactions[1]. In catalyzed reactions, issues can arise from catalyst deactivation, poor solubility of reagents, or steric hindrance. The electronic nature of the alkyne also plays a significant role; electron-deficient alkynes can be less reactive in CuAAC.
Solutions & Explanations:
-
Catalyst & Ligand Choice (for CuAAC):
-
Source of Copper(I): Cu(I) is unstable and can oxidize. It is often generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). Ensure the reducing agent is fresh and used in slight excess. Alternatively, using a stable Cu(I) source like CuI, CuBr, or copper(I) thiophene-2-carboxylate (CuTC) can be effective[4].
-
Ligands: The addition of a ligand can stabilize the Cu(I) catalyst, prevent catalyst aggregation, and accelerate the reaction. Tris(benzyltriazolylmethyl)amine (TBTA) is a common choice.
-
-
Solvent System: Ensure all reactants are fully dissolved. For CuAAC, mixtures of water with t-butanol, DMSO, or DMF are common and generally effective. The presence of the phenyl sulfide moiety in your azide may increase its lipophilicity, so adjusting the solvent system to ensure its solubility is crucial.
-
Temperature: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60 °C) can increase the reaction rate without compromising regioselectivity in catalyzed reactions.
-
For Metal-Free Reactions: If you are intentionally avoiding metals, consider using strained alkynes (e.g., cyclooctynes) which have a much lower activation barrier for cycloaddition. However, this requires synthesis of a specialized alkyne.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which regioisomer should I expect from the reaction of this compound with a terminal alkyne?
A1: The expected regioisomer is entirely dependent on the reaction conditions you employ, not the structure of this compound itself.
-
Thermal Conditions (No Catalyst): Expect a mixture of 1,4- and 1,5-isomers[1].
-
Copper(I) Catalysis (CuAAC): You will selectively obtain the 1,4-disubstituted triazole[1].
-
Ruthenium Catalysis (RuAAC): You will selectively obtain the 1,5-disubstituted triazole[1].
Mechanistic Origin of Regioselectivity:
Caption: Comparison of thermal vs. catalyzed cycloaddition pathways.
Q2: Does the "phenyl sulfide" group in my azide affect the reaction?
A2: The phenyl sulfide (C₆H₅S-) group is primarily a spectator in the cycloaddition reaction itself, but it can have secondary effects:
-
Solubility: It increases the organic solubility of the azide compared to a simpler alkyl azide. This may require you to adjust your solvent system to ensure all components remain in solution, especially in aqueous mixtures.
-
Electronic Effects: The sulfur atom is weakly electron-donating, but this effect is insulated from the azide by a methylene (-CH₂-) group. Therefore, its electronic impact on the reactivity of the azide is minimal compared to, for example, an aryl azide where the azide is directly attached to the ring[5].
-
Characterization: The phenyl group provides a useful handle for monitoring the reaction by thin-layer chromatography (TLC) using a UV lamp and for characterization by NMR.
Q3: Can I use internal alkynes in these reactions?
A3: Yes, but with important considerations.
-
CuAAC: The reaction with internal alkynes is generally slower than with terminal alkynes. For unsymmetrical internal alkynes, CuAAC often gives a mixture of regioisomers, although electronic and steric factors on the alkyne can sometimes favor one isomer.
-
RuAAC: Ruthenium catalysts are more versatile for internal alkynes and can provide fully substituted 1,2,3-triazoles with high regioselectivity[1].
-
Nickel Catalysis: As mentioned, nickel catalysis is an emerging powerful method for achieving high regioselectivity with challenging internal alkynes[2][3].
Q4: My reaction involves other functional groups. Is the azide-alkyne cycloaddition compatible?
A4: A key advantage of "click chemistry" is its high functional group tolerance. The CuAAC and RuAAC reactions are bioorthogonal, meaning they do not interfere with most common functional groups found in complex molecules, including those in drug development and biological systems. This compound itself is stable under these conditions. However, be mindful of functional groups that can coordinate strongly to the metal catalyst (e.g., unprotected thiols), as they may inhibit the reaction.
Part 3: Data & Protocols
Summary of Expected Outcomes
The following table summarizes the expected major product when reacting this compound with various alkynes under different catalytic conditions.
| Alkyne Type | Catalyst System | Expected Major Product | Typical Conditions |
| Terminal Alkyne (e.g., Phenylacetylene) | CuSO₄ / Na-Ascorbate | 1-(phenylthiomethyl)-4-phenyl-1H-1,2,3-triazole (1,4-isomer) | t-BuOH/H₂O, RT |
| Terminal Alkyne (e.g., Phenylacetylene) | CpRuCl(PPh₃)₂ | 1-(phenylthiomethyl)-5-phenyl-1H-1,2,3-triazole (1,5-isomer) | Toluene, 80-100 °C |
| Electron-deficient Alkyne (e.g., Ethyl propiolate) | CuI | 1,4-isomer | CH₃CN, RT |
| Internal Alkyne (e.g., Diphenylacetylene) | CpRuCl(PPh₃)₂ | 1-(phenylthiomethyl)-4,5-diphenyl-1H-1,2,3-triazole | Toluene, 80-100 °C |
Experimental Protocols
Protocol 1: Synthesis of a 1,4-Disubstituted Triazole via CuAAC
This protocol describes a general procedure for the copper(I)-catalyzed reaction between this compound and a terminal alkyne.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.0 - 1.1 eq)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.05 eq)
-
Sodium Ascorbate (0.10 eq)
-
Solvent: 1:1 mixture of tert-Butanol and Water
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the terminal alkyne (1.05 eq) in the t-BuOH/H₂O (1:1) solvent mixture to achieve a concentration of approximately 0.1 M.
-
Stir the solution vigorously to ensure it is homogeneous.
-
In a separate vial, prepare a fresh aqueous solution of Sodium Ascorbate (e.g., 1 M).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).
-
To the stirring reaction mixture, add the Sodium Ascorbate solution (0.10 eq) followed by the CuSO₄·5H₂O solution (0.05 eq). A color change is often observed.
-
Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-18 hours).
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., Ethyl Acetate or Dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure 1,4-disubstituted triazole.
Protocol 2: Synthesis of a 1,5-Disubstituted Triazole via RuAAC
This protocol outlines a general procedure for the ruthenium-catalyzed reaction to selectively form the 1,5-isomer.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (1.2 eq)
-
[CpRuCl] complex (e.g., CpRuCl(PPh₃)₂) (0.02 eq)
-
Solvent: Anhydrous Toluene or Dioxane
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add the [Cp*RuCl] catalyst (0.02 eq).
-
Add anhydrous solvent (e.g., Toluene) via syringe.
-
Add this compound (1.0 eq) and the terminal alkyne (1.2 eq) to the flask.
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. These reactions can take 6-24 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude residue directly by flash column chromatography on silica gel to isolate the pure 1,5-disubstituted triazole.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Chemo- and regioselective click reactions through nickel-catalyzed azide–alkyne cycloaddition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pure.kaist.ac.kr [pure.kaist.ac.kr]
- 4. Efficient Synthesis of 1-Sulfonyl-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why is phenyl azide so unreactive in [3 + 2] cycloaddition reactions? Demystifying Sustmann's paradigmatic parabola - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Azidomethyl Phenyl Sulfide Reaction Work-up Procedures
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with azidomethyl phenyl sulfide. This guide is designed to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding the critical work-up phase of reactions involving this versatile reagent. Our focus is on ensuring the scientific integrity of your experimental outcomes by providing in-depth, field-proven insights.
Introduction to this compound in Synthesis
This compound is a valuable reagent in organic synthesis, primarily utilized as a precursor for the introduction of an aminomethyl group via the Staudinger reaction or for the construction of 1,2,3-triazole linkages through copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". While the reactions themselves are often efficient, the work-up and purification stages can present unique challenges stemming from the inherent properties of the azide functional group, the phenyl sulfide moiety, and the reaction byproducts. This guide will equip you with the knowledge to navigate these challenges effectively.
Troubleshooting Guide: Navigating Common Work-up Issues
This section addresses specific problems you may encounter during the work-up of reactions involving this compound, providing step-by-step solutions grounded in chemical principles.
Issue 1: Low or No Yield of the Desired Amine/Triazole Product After Work-up
Q1: I've performed a Staudinger reaction or a Click reaction with this compound, but after the work-up, my product yield is significantly lower than expected, or I can't isolate any product at all. What could be the cause?
A1: Low or no yield after work-up can stem from several factors, ranging from reaction incompletion to product degradation or loss during purification. Here’s a systematic approach to troubleshoot this issue:
Possible Causes and Solutions:
-
Incomplete Reaction:
-
Diagnosis: Before initiating the work-up, it is crucial to monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting azide is a key indicator of reaction completion.
-
Solution: If the reaction is incomplete, consider extending the reaction time, increasing the temperature (while being mindful of the thermal stability of the azide), or adding a fresh portion of the appropriate reagent (phosphine for Staudinger, or copper catalyst/reducing agent for CuAAC).
-
-
Product Degradation During Aqueous Work-up:
-
Diagnosis: The stability of your product under acidic or basic conditions should be considered. For instance, if your final product contains acid- or base-labile functional groups, harsh aqueous washes can lead to decomposition.
-
Solution: If you suspect product instability, perform a small-scale stability test. Expose a small aliquot of your crude reaction mixture to the planned acidic or basic wash and monitor for degradation by TLC. If degradation is observed, opt for neutral washes with deionized water and brine.
-
-
Product Solubility in the Aqueous Layer:
-
Diagnosis: Highly polar products, such as amines in their protonated form, may exhibit significant solubility in the aqueous phase, leading to their loss during extraction.
-
Solution: Before discarding the aqueous layers from your extraction, it is good practice to analyze them by TLC or LC-MS to check for the presence of your product. If your product is indeed in the aqueous phase, you can try to recover it by basifying the aqueous layer (for amines) to a pH > 10 with a base like sodium hydroxide and then re-extracting with an organic solvent. Alternatively, for very water-soluble products, removal of water under reduced pressure (lyophilization if necessary) might be an option, followed by purification of the resulting solid.
-
-
Product Volatility:
-
Diagnosis: While less common for the expected products of this compound reactions, low molecular weight products can be volatile and may be lost during solvent removal on a rotary evaporator.
-
Solution: If you suspect your product is volatile, use lower temperatures and pressures during rotary evaporation. You can also check the solvent collected in the rotary evaporator's trap for the presence of your product.
-
Issue 2: Difficulty in Removing Triphenylphosphine Oxide (TPPO) from Staudinger Reduction Products
Q2: I've successfully converted this compound to the corresponding amine using the Staudinger reaction with triphenylphosphine, but I'm struggling to separate my product from the triphenylphosphine oxide (TPPO) byproduct. What are the best strategies for its removal?
A2: The removal of the stoichiometric byproduct, triphenylphosphine oxide (TPPO), is a classic challenge in reactions like the Staudinger, Wittig, and Mitsunobu. TPPO is a polar, crystalline solid that can co-purify with the desired product. Here are several effective methods for its removal:
Strategies for TPPO Removal:
-
Crystallization/Precipitation:
-
Principle: This method leverages the differential solubility of your product and TPPO in various solvents. TPPO is poorly soluble in non-polar solvents like hexanes, pentane, and diethyl ether, especially at low temperatures.
-
Protocol:
-
After the reaction, concentrate the crude mixture under reduced pressure.
-
Triturate the residue with a non-polar solvent such as cold diethyl ether or a mixture of ether and hexanes.
-
TPPO will often precipitate as a white solid.
-
Filter the mixture, washing the solid with more cold non-polar solvent.
-
The desired product should remain in the filtrate. Concentrate the filtrate to obtain the crude product, now depleted of most of the TPPO.
-
-
-
Chromatography over a Silica Plug:
-
Principle: For relatively non-polar products, a quick filtration over a short plug of silica gel can effectively remove the more polar TPPO.
-
Protocol:
-
Concentrate the crude reaction mixture.
-
Suspend the residue in a minimal amount of a non-polar solvent (e.g., hexanes or a hexanes/ethyl acetate mixture with low polarity).
-
Pass this suspension through a short column (plug) of silica gel, eluting with a solvent system of low to moderate polarity.
-
The less polar product will elute, while the more polar TPPO will be retained at the top of the silica plug.
-
-
-
Complexation and Precipitation:
-
Principle: TPPO can form insoluble complexes with certain metal salts, allowing for its removal by filtration.
-
Protocol with Zinc Chloride (ZnCl₂):
-
Dissolve the crude reaction mixture in a solvent like ethanol.
-
Add approximately 2 equivalents of zinc chloride (relative to the amount of triphenylphosphine used).
-
Stir the mixture at room temperature for a few hours.
-
The insoluble TPPO-ZnCl₂ complex will precipitate and can be removed by filtration.
-
-
Protocol with Calcium Bromide (CaBr₂): Anhydrous calcium bromide has been shown to be effective in precipitating TPPO from ethereal solvents like THF.[1]
-
Table 1: Comparison of TPPO Removal Methods
| Method | Advantages | Disadvantages | Best Suited For |
| Crystallization/Precipitation | Simple, inexpensive, can remove large quantities of TPPO. | Product may co-precipitate if it has similar solubility; may not be completely effective. | Products that are highly soluble in non-polar solvents. |
| Silica Plug Filtration | Fast and effective for non-polar products. | May not be suitable for polar products that adhere strongly to silica. | Non-polar to moderately polar, stable products. |
| Complexation with Metal Salts | Highly effective and can be used for a range of product polarities. | Introduces metal salts into the reaction mixture which may need to be removed in a subsequent step. | When other methods fail or for large-scale reactions. |
Issue 3: Side Reactions or Instability of the Phenyl Sulfide Moiety
Q3: I'm concerned about the stability of the phenyl sulfide group during my reaction work-up. Can it undergo unwanted reactions, and how can I prevent this?
A3: The phenyl sulfide (thioether) moiety is generally robust under many standard work-up conditions. However, it is susceptible to oxidation, and its presence can sometimes lead to malodorous byproducts.
Potential Issues and Preventative Measures:
-
Oxidation to Sulfoxide or Sulfone:
-
Cause: Strong oxidizing agents can oxidize the sulfide to a sulfoxide and further to a sulfone. While common work-up reagents are not typically strong oxidants, care should be taken if any residual oxidizing agents from the main reaction are present. The use of hydrogen peroxide for quenching, for example, should be done with caution and at low temperatures.[2]
-
Prevention:
-
Ensure that any oxidizing agents used in the reaction are fully quenched before proceeding with the work-up.
-
Avoid unnecessarily harsh oxidative conditions during the work-up.
-
If oxidation is a persistent issue, consider using milder work-up procedures and maintain an inert atmosphere if possible.
-
-
-
Malodorous Byproducts:
-
Cause: While this compound itself may have a disagreeable odor, certain side reactions or degradation can produce more volatile and potent sulfur compounds like thiophenol.
-
Prevention and Mitigation:
-
Work in a well-ventilated fume hood at all times.
-
Quench the reaction carefully to minimize side reactions.
-
After the work-up, glassware can be rinsed with a bleach solution to oxidize and deodorize residual sulfur compounds.
-
-
-
Interaction with Metal Catalysts:
-
In CuAAC Reactions: The sulfur atom in the phenyl sulfide group can potentially coordinate to the copper catalyst, which might affect its activity. However, in many cases, the reaction proceeds without significant inhibition. If you suspect catalyst poisoning, using a ligand for the copper can sometimes mitigate this effect. During work-up, the use of chelating agents like EDTA in an aqueous wash can help to efficiently remove the copper catalyst.[3][4]
-
Frequently Asked Questions (FAQs)
Q4: What are the general safety precautions I should take during the work-up of reactions with this compound?
A4: Safety is paramount when working with azides. Always remember that organic azides are energetic compounds and can be sensitive to heat, shock, and friction.[1][5]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves.
-
Fume Hood: Conduct all manipulations, including the work-up, in a well-ventilated chemical fume hood.
-
Blast Shield: For reactions involving larger quantities of azides, the use of a blast shield is strongly recommended.
-
Avoid Heat and Friction: Do not heat azide-containing solutions unnecessarily. Avoid using ground-glass joints if possible, as friction can be a source of initiation. Do not use metal spatulas to handle solid azides.
-
Quenching: Always quench any excess azide before concentrating the reaction mixture. A common method is the careful addition of a reducing agent like triphenylphosphine.
-
Waste Disposal: Azide-containing waste should be handled and disposed of according to your institution's safety guidelines. Never dispose of azides down the drain, as they can form explosive heavy metal azides with lead or copper pipes.
Q5: How can I effectively monitor the progress of my reaction and the purity of my product during work-up using TLC?
A5: TLC is an indispensable tool for monitoring your reaction and guiding your purification strategy.
-
Visualizing this compound and its Products:
-
UV Light: this compound and its aromatic products (aminomethyl phenyl sulfide and triazole derivatives) are UV-active due to the phenyl ring and will appear as dark spots on a fluorescent TLC plate under UV light (254 nm).
-
Staining:
-
Potassium Permanganate (KMnO₄) Stain: This stain is useful for visualizing compounds that can be oxidized. Sulfides will often appear as yellow or brown spots on a purple background upon gentle heating.[3][6]
-
Iodine Chamber: Exposure to iodine vapor can visualize many organic compounds, including sulfides, which typically appear as brown spots.[3][4]
-
-
-
Choosing a TLC Solvent System:
-
A good starting point for developing a solvent system is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.
-
For the amine product of a Staudinger reduction, which is more polar, you may need a more polar solvent system, such as a higher percentage of ethyl acetate or even dichloromethane/methanol. Adding a small amount of triethylamine (e.g., 0.5%) to the eluent can help to prevent streaking of amines on the silica gel plate.
-
For triazole products from click chemistry, the polarity will depend on the other substituent on the triazole ring. A range of solvent systems from hexanes/ethyl acetate to dichloromethane/methanol may be appropriate.
-
Q6: What is a standard aqueous work-up procedure for a reaction involving this compound?
A6: A general aqueous work-up is designed to remove water-soluble impurities, such as salts and polar byproducts. The specific washes will depend on the nature of your product and the reaction conditions.
General Aqueous Work-up Workflow:
Caption: A typical aqueous work-up workflow.
Step-by-Step Protocol:
-
Quench the Reaction: Ensure any reactive reagents are safely quenched. For excess azide, triphenylphosphine can be added. For CuAAC, quenching is often not necessary, but the reaction can be stopped by exposure to air or addition of a chelating agent like EDTA.[3]
-
Dilute: Dilute the reaction mixture with an appropriate water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Aqueous Washes: Transfer the mixture to a separatory funnel and wash sequentially with:
-
Water: To remove highly water-soluble impurities.
-
Saturated Sodium Bicarbonate (NaHCO₃) solution (if the reaction was acidic): To neutralize any excess acid.
-
Dilute Hydrochloric Acid (HCl) (if the product is not an amine and there are basic impurities): To remove basic components.
-
Brine (saturated NaCl solution): To help break up any emulsions and to remove the bulk of the dissolved water from the organic layer.
-
-
Dry the Organic Layer: Separate the organic layer and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and Concentrate: Filter off the drying agent and remove the solvent under reduced pressure to obtain the crude product.
Q7: What are some recommended solvent systems for column chromatography to purify the products of this compound reactions?
A7: The choice of solvent system for column chromatography will depend on the polarity of your product. It is always best to first determine the optimal solvent system by TLC.
Table 2: Recommended Starting Solvent Systems for Column Chromatography
| Product Type | Expected Polarity | Recommended Starting Solvent System (Gradient Elution) | Notes |
| Aminomethyl phenyl sulfide (from Staudinger reduction) | Moderately Polar | Hexanes/Ethyl Acetate (e.g., starting with 9:1 and gradually increasing to 1:1 or higher) | Add 0.5-1% triethylamine to the eluent to prevent streaking. |
| Triazolylmethyl phenyl sulfide derivatives (from Click chemistry) | Varies (depends on the other substituent) | Hexanes/Ethyl Acetate (adjust starting and final polarity based on TLC) | For more polar triazoles, a Dichloromethane/Methanol gradient may be necessary. |
References
Removal of sulfur-containing byproducts from "Azidomethyl phenyl sulfide" reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with azidomethyl phenyl sulfide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of removing sulfur-containing byproducts from your reaction mixtures. Our focus is on providing practical, validated solutions grounded in established chemical principles to ensure the integrity and purity of your target compounds.
Introduction: The Challenge of Sulfur Byproducts
This compound is a valuable reagent, particularly in bioconjugation and synthetic chemistry, largely for its utility in "click" reactions.[1][2] However, the presence of the phenyl sulfide moiety introduces a common set of challenges: the formation of and contamination by structurally similar sulfur-containing byproducts. These impurities, such as diphenyl disulfide, thioanisole, and their oxidized derivatives (sulfoxides and sulfones), can complicate reaction work-ups, interfere with downstream applications, and make product isolation difficult.
This guide is structured to help you diagnose the source of these impurities and select the most effective purification strategy.
Part 1: Frequently Asked Questions (FAQs) - Diagnosing the Impurity
Q1: I have an unexpected, non-polar spot on my TLC plate that I suspect is a sulfur byproduct. What is it likely to be?
A1: The most common, relatively non-polar sulfur-containing impurities in reactions involving this compound or its precursors are diphenyl disulfide ((C6H5S)2) and unreacted thioanisole (C6H5SCH3) .
-
Diphenyl Disulfide: This byproduct typically forms from the oxidative dimerization of thiophenol (C6H5SH), a common precursor.[3] Exposure of thiophenol to air, especially under basic conditions, can readily lead to the formation of this disulfide.[3] It is a crystalline solid and will appear as a distinct, often less polar, spot on a TLC plate.
-
Thioanisole: If your synthesis starts from or involves thioanisole, any unreacted starting material will persist as an impurity. Thioanisole is also frequently used as a scavenger in solid-phase peptide synthesis (SPPS) cleavage cocktails and can be a stubborn remnant.[4][5]
Q2: My product seems to have oxidized. I see new, more polar spots on my TLC. What are they?
A2: The sulfide group is susceptible to oxidation, which can occur during the reaction or work-up if oxidizing agents are present or if the reaction is exposed to air for extended periods. This leads to the formation of sulfoxides and, subsequently, sulfones, which are significantly more polar than the parent sulfide.
-
Sulfoxide (R-S(O)-R'): The first oxidation product.
-
Sulfone (R-S(O)2-R'): The product of further oxidation.
Over-oxidation is a common issue, and controlling reaction conditions such as temperature, time, and the stoichiometry of oxidizing agents is crucial to avoid these byproducts.[6]
Q3: Why is it important to remove these specific sulfur byproducts?
A3: Beyond achieving high product purity, removing these byproducts is critical for several reasons:
-
Catalyst Poisoning: Sulfur compounds can poison precious metal catalysts (e.g., Pd, Pt, Rh) used in subsequent hydrogenation or cross-coupling reactions.
-
Assay Interference: The thiol or disulfide groups can interfere with biological assays, particularly those involving fluorescent probes or protein interactions.
-
Reaction Inhibition: Residual sulfur compounds can inhibit subsequent chemical transformations.
-
Structural Misinterpretation: The presence of these impurities can complicate NMR and mass spectrometry analysis, leading to incorrect structural assignments.
Part 2: Troubleshooting Guides - Removal and Purification Strategies
This section provides detailed protocols for removing the most common sulfur-containing byproducts. The choice of method depends on the specific byproduct and the properties of your desired product.
Workflow for Selecting a Purification Strategy
Before proceeding, use this decision tree to identify the most suitable starting point for your purification challenge.
Caption: Decision tree for selecting a purification method.
Strategy 1: Removing Diphenyl Disulfide via Reductive Work-up
Principle: Diphenyl disulfide can be difficult to separate from desired products with similar polarity using chromatography. A more effective strategy is to chemically modify it. By reducing the disulfide back to the corresponding thiol (thiophenol), its properties are changed dramatically. Thiophenol is acidic and can be easily removed with a basic aqueous wash.
Experimental Protocol:
-
Reaction Quench: Once your primary reaction is complete, cool the reaction mixture to room temperature.
-
Reduction Step: Add a reducing agent. A mild and water-soluble reducing agent like sodium borohydride (NaBH₄) or a water-soluble phosphine like TCEP (tris(2-carboxyethyl)phosphine) is often effective. Stir for 30-60 minutes.
-
Expert Insight: While stronger reducing agents like lithium aluminum hydride (LiAlH₄) would also work, they are often overkill and can react with other functional groups on your target molecule. Sodium borohydride is generally a safer choice.
-
-
Basic Wash: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with an aqueous basic solution, such as 1 M sodium hydroxide (NaOH) or a saturated sodium bicarbonate (NaHCO₃) solution.[7] The thiophenol will deprotonate to form the sodium thiophenolate salt, which is highly soluble in the aqueous layer.
-
Separation and Drying: Separate the layers. Repeat the basic wash two more times to ensure complete removal. Wash the organic layer with brine, then dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter and concentrate the organic layer under reduced pressure to isolate your purified product.
Strategy 2: Removing Sulfide Byproducts via Selective Oxidation
Principle: If your desired product is stable under mild oxidative conditions, you can selectively oxidize the contaminating sulfide (e.g., thioanisole) to its corresponding sulfoxide or sulfone.[8] This dramatically increases the polarity of the impurity, making it easily separable by standard silica gel chromatography or a simple aqueous wash.
Key Oxidizing Systems:
| Oxidizing Agent | Conditions | Advantages | Considerations |
| Hydrogen Peroxide (H₂O₂) | Acetic Acid or Trifluoroethanol, Room Temp | "Green" oxidant (byproduct is water), inexpensive, highly selective for sulfoxide formation with controlled stoichiometry.[6][9][10] | Over-oxidation to sulfone is possible if excess H₂O₂ or prolonged reaction times are used.[6] |
| Oxone® (KHSO₅) | Methanol/Water, Room Temp | Powerful, readily available solid, effective for complete conversion to sulfone.[7] | Less selective; may oxidize other functional groups. Generates inorganic salts that must be removed. |
| m-CPBA | Dichloromethane, 0°C to Room Temp | Highly effective and predictable. | Can be explosive when dry; requires careful handling. Can lead to over-oxidation. |
Experimental Protocol (Using Hydrogen Peroxide):
-
Dissolve Crude Mixture: Dissolve your crude reaction mixture in a suitable solvent like glacial acetic acid.[6]
-
Add Oxidant: Cool the solution in an ice bath. Slowly add 1.0 to 1.1 equivalents of 30% aqueous hydrogen peroxide (H₂O₂) dropwise. The number of equivalents should be calculated based on the estimated amount of sulfide impurity.
-
Monitor Reaction: Stir the reaction at room temperature and monitor the disappearance of the sulfide impurity by TLC. The newly formed sulfoxide will appear as a much more polar spot.
-
Work-up: Once the sulfide is consumed, carefully neutralize the solution with an aqueous base (e.g., saturated NaHCO₃).[6]
-
Extraction & Purification: Extract your product with an organic solvent (e.g., CH₂Cl₂).[6] The highly polar sulfoxide will either remain in the aqueous layer or be easily separated by a short silica gel plug or column chromatography. Dry the organic layer and concentrate to yield the purified product.
Strategy 3: Purification by Chromatography
Principle: When chemical modification is not feasible or desired, chromatographic techniques are the primary method for separation.
-
Normal Phase (Silica Gel): This is effective for separating compounds with significant polarity differences. It is the go-to method for separating sulfoxides and sulfones from less polar sulfides.
-
Reverse Phase (C18): This technique separates compounds based on hydrophobicity. It can be very effective for resolving molecules that are difficult to separate on silica, but it is often less scalable.[11]
Troubleshooting Column Chromatography:
-
Problem: My product and the sulfide impurity are co-eluting on silica gel.
-
Solution 1: Switch to a less polar solvent system (e.g., increase the hexane-to-ethyl acetate ratio) to increase the separation between the spots on the TLC plate before scaling up to a column.
-
Solution 2: Employ the selective oxidation strategy (Strategy 2) to chemically alter the impurity's polarity, then run the column.
-
-
Problem: My product is degrading on the silica/alumina column.[11]
-
Solution: The stationary phase may be too acidic or basic. Try neutralizing the silica gel by pre-treating it with a solvent system containing a small amount of triethylamine (for acidic compounds) or acetic acid (for basic compounds). Alternatively, consider using a less reactive stationary phase like reverse-phase C18 silica.[11]
-
Part 3: References
-
Hajipour, A. R., & Falahati, A. R. (2014). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. PMC, NIH. Available at: --INVALID-LINK--
-
Curran, D. P., & Kuo, S. C. (1986). Disulfide, diphenyl. Organic Syntheses, 64, 134. Available at: --INVALID-LINK--
-
Journal of Synthetic Chemistry. (2024). Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. Available at: --INVALID-LINK--
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. Reagent Guides. Available at: --INVALID-LINK--
-
Hajipour, A. R., & Falahati, A. R. (2014). Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
BenchChem. (2025). An In-depth Technical Guide to Diphenyl Disulfide. BenchChem. Available at: --INVALID-LINK--
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Available at: --INVALID-LINK--
-
ResearchGate. (2013). Does anyone have experience working with thiols which has gone for disulfide (Dimerization)? ResearchGate. Available at: --INVALID-LINK--
-
ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Available at: --INVALID-LINK--
-
J-Stage. (n.d.). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid. J-Stage. Available at: --INVALID-LINK--
-
Tale, R. H., et al. (2021). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. ACS Publications. Available at: --INVALID-LINK--
-
Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Aapptec. Available at: --INVALID-LINK--
-
Royal Society of Chemistry. (n.d.). The Direct Synthesis of Symmetrical Disulfides and Diselenide by Metal-Organic Framework MOF-199 as an Efficient Heterogenous Catalyst. The Royal Society of Chemistry. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich. Available at: --INVALID-LINK--
-
ChemicalBook. (2025). DIPHENYL DISULFIDE | 882-33-7. ChemicalBook. Available at: --INVALID-LINK--
-
SLS - Lab Supplies. (n.d.). This compound, 95 | 244546-1G | SIGMA-ALDRICH | SLS. SLS. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Procedure for Fluoromethyl Phenyl Sulfide. Organic Syntheses. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Organic Syntheses. Available at: --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). This compound 95 77422-70-9. Sigma-Aldrich. Available at: --INVALID-LINK--
-
Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Organic Syntheses. Available at: --INVALID-LINK--
-
Cortese-Krott, M. M., et al. (2017). Key bioactive reaction products of the NO/H2S interaction are S/N-hybrid species, polysulfides, and nitroxyl. PMC, NIH. Available at: --INVALID-LINK--
-
LookChem. (n.d.). Cas 77422-70-9, this compound. LookChem. Available at: --INVALID-LINK--
-
Echemi. (n.d.). 77422-70-9, this compound Formula. Echemi. Available at: --INVALID-LINK--
-
MDPI. (2022). Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine. MDPI. Available at: --INVALID-LINK--
References
- 1. scientificlabs.com [scientificlabs.com]
- 2. This compound 95 77422-70-9 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 9. researchgate.net [researchgate.net]
- 10. jsynthchem.com [jsynthchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Monitoring Reactions of Azidomethyl Phenyl Sulfide
Welcome to the technical support hub for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting for monitoring reactions involving azidomethyl phenyl sulfide using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Here, we move beyond procedural steps to explain the causality behind experimental choices, ensuring scientifically sound and reproducible results.
Introduction
This compound is a valuable reagent in organic synthesis, notably for its role in "click chemistry" and as a synthon for the NH₂ group.[1] The progress of reactions involving this compound is typically monitored by TLC for a quick qualitative assessment and by NMR for more detailed quantitative analysis.[2][3] However, the unique properties of the azide functional group and potential reaction complexities can present challenges in accurately tracking reaction conversion. This guide is designed to address those specific challenges head-on.
A crucial first step in any work with azides is a thorough understanding of the associated safety protocols. Organic azides are energetic compounds and can be sensitive to heat, light, shock, and pressure.[4][5][6][7]
Critical Safety Precautions for Handling Organic Azides:
-
Toxicity: The azide ion has a toxicity comparable to cyanide.[5][8] Always handle with appropriate chemical-resistant gloves.
-
Explosive Potential: Low molecular weight organic azides can be explosive.[5] While this compound has a carbon-to-nitrogen ratio that generally renders it relatively safe for careful handling, it is crucial to avoid friction, shock, and heat.[4]
-
Incompatible Materials: Never use metal spatulas, as they can form shock-sensitive metal azides.[4] Avoid chlorinated solvents like dichloromethane and chloroform, which can form dangerously explosive di- and tri-azidomethane.[4][5][8]
-
Acid Sensitivity: Contact with acid can produce hydrazoic acid, which is highly toxic and explosive.[4] Ensure all waste is segregated and handled appropriately.[5]
-
Storage: Store organic azides at cool temperatures (2-8°C is recommended for this compound) and protected from light.[4][8][9]
Part 1: Troubleshooting TLC Monitoring
TLC is the first line of analysis for reaction monitoring due to its speed and simplicity.[10] It provides a qualitative snapshot of the reaction's progress by separating the starting material, product, and any intermediates or byproducts based on polarity.[2][11][12]
Frequently Asked Questions & Troubleshooting Guide for TLC
Q1: My TLC plate shows a streak instead of distinct spots. What's happening?
A1: Streaking on a TLC plate is a common issue that can obscure the results of your reaction monitoring.[13]
-
Probable Cause 1: Sample Overloading. Applying too much of the reaction mixture to the TLC plate is the most frequent cause of streaking.[13] The stationary phase (silica gel) becomes saturated, preventing a clean separation.
-
Solution: Dilute your reaction aliquot significantly in a volatile solvent (e.g., ethyl acetate or dichloromethane) before spotting. A concentration of ~1% is often a good starting point.[13]
-
-
Probable Cause 2: Highly Polar Compound. If your product or starting material is highly polar, it may interact very strongly with the acidic silica gel, leading to streaking.
-
Solution: Modify your eluent system. Adding a small amount of a polar solvent like methanol can help, but for acidic or basic compounds, adding a modifier is more effective. For an acidic compound, add a few drops of acetic acid to the eluent. For a basic compound, add a few drops of triethylamine.[14]
-
-
Probable Cause 3: High-Boiling Point Reaction Solvent. Solvents like DMF or DMSO will not evaporate from the TLC plate and will carry all components up the plate as a smear.[15]
-
Solution: After spotting the plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[15]
-
Q2: The spots for my starting material and product are too close together (similar Rf values). How can I improve the separation?
A2: Poor separation makes it difficult to determine if the starting material has been consumed.
-
Probable Cause: Inappropriate Solvent System. The polarity of your eluent is not optimal for resolving the compounds in your mixture.
-
Solution 1: Systematic Eluent Optimization. The key is to systematically vary the polarity of the eluent. A common approach is to use a mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate). Try a range of ratios (e.g., 9:1, 4:1, 1:1 hexanes:ethyl acetate) to find the best separation.
-
Solution 2: Use a Cospot. A "cospot" lane, where you spot both the starting material and the reaction mixture in the same lane, is crucial. If the two compounds are different, the spot may appear elongated or as a "snowman," confirming the formation of a new product.[11][15]
-
Q3: I don't see any spots on my TLC plate, even under the UV lamp.
A3: This can be an alarming result, but it has several potential causes.
-
Probable Cause 1: Sample is Too Dilute. The concentration of the compounds in the spotted aliquot may be below the limit of detection.
-
Solution: Try spotting the plate multiple times in the same location, allowing the solvent to dry between each application.[13] Alternatively, take a larger aliquot from the reaction mixture.
-
-
Probable Cause 2: Compounds are Not UV-Active. Phenyl-containing compounds like this compound are UV-active. However, if your product lacks a chromophore, it won't be visible under a standard 254 nm UV lamp.
-
Solution: Use a chemical stain. A potassium permanganate (KMnO₄) stain is a good general-purpose choice that reacts with many functional groups. For azides specifically, a recently developed two-step ninhydrin stain can be very effective; it involves reduction of the azide to an amine on the plate, which then reacts with ninhydrin to produce a colored spot.[16]
-
-
Probable Cause 3: Compound Decomposition on Silica. Some compounds are unstable on the acidic silica gel.[15]
-
Solution: You can test for on-plate decomposition by running a 2D TLC. Spot the compound in one corner, run the plate, turn it 90 degrees, and run it again in the same eluent. If the compound is stable, it will appear on the diagonal. Decomposition products will appear off the diagonal.[15] If decomposition is an issue, consider using neutral alumina or reverse-phase TLC plates.
-
Workflow for TLC Troubleshooting
dot graph TD { A[Start: Monitor Reaction] --> B{TLC Plate Developed}; B --> C{Clear Spots?}; C -- Yes --> D[Analyze Rf & Cospot]; D --> E{Reaction Complete?}; E -- Yes --> F[Proceed to Workup]; E -- No --> G[Continue Reaction]; C -- No --> H{Streaking?}; H -- Yes --> I[Dilute Sample / Modify Eluent]; H -- No --> J{No Spots?}; J -- Yes --> K[Concentrate Sample / Use Stain]; J -- No --> L{Poor Separation?}; L -- Yes --> M[Optimize Eluent System]; I --> B; K --> B; M --> B; } node C fillcolor="#FBBC05" fontcolor="#202124" node H fillcolor="#FBBC05" fontcolor="#202124" node J fillcolor="#FBBC05" fontcolor="#202124" node L fillcolor="#FBBC05" fontcolor="#202124" node E fillcolor="#FBBC05" fontcolor="#202124" node B fillcolor="#F1F3F4" fontcolor="#202124" node D fillcolor="#F1F3F4" fontcolor="#202124" node G fillcolor="#F1F3F4" fontcolor="#202124" node F fillcolor="#34A853" fontcolor="#FFFFFF" node A fillcolor="#4285F4" fontcolor="#FFFFFF" node I fillcolor="#EA4335" fontcolor="#FFFFFF" node K fillcolor="#EA4335" fontcolor="#FFFFFF" node M fillcolor="#EA4335" fontcolor="#FFFFFF" edge C,Yes stroke="#34A853" edge C,No stroke="#EA4335" edge H,Yes stroke="#34A853" edge H,No stroke="#EA4335" edge J,Yes stroke="#34A853" edge J,No stroke="#EA4335" edge L,Yes stroke="#34A853" edge E,Yes stroke="#34A853" edge E,No stroke="#EA4335" } enddot Caption: A decision-making workflow for troubleshooting common TLC issues.
Part 2: Troubleshooting NMR Monitoring
NMR spectroscopy provides quantitative data on reaction progress by allowing for the integration of signals corresponding to the starting material and product.[17][18] Monitoring the disappearance of a key proton signal from this compound and the appearance of a new signal from the product is a standard method.
Key ¹H-NMR Signals for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Notes |
| -SCH₂N₃ | ~4.4 - 5.6 | Singlet (s) | This is the key signal to monitor. Its exact position can vary based on the solvent and reaction conditions. |
| Phenyl (C₆H₅) | ~7.2 - 7.5 | Multiplet (m) | These aromatic protons are often less informative for monitoring unless the aromatic ring itself is modified during the reaction. |
Note: These are approximate values. Always run a spectrum of your starting material for an accurate reference.
Frequently Asked Questions & Troubleshooting Guide for NMR
Q1: The signal for my starting material's -SCH₂- protons is gone, but I don't see a clear new signal for the product. What could be the reason?
A1: This common and often confusing scenario can arise from several factors.
-
Probable Cause 1: Product Signal Overlap. The new product signal may be overlapping with other signals in the spectrum, such as the solvent peak or the aromatic region.
-
Solution: Carefully compare the spectrum of your reaction mixture with the spectrum of your starting material. Look for changes in the shape and integration of the aromatic region. If you suspect overlap with a solvent peak, consider using a different deuterated solvent for your next reaction.
-
-
Probable Cause 2: Product is Insoluble or Paramagnetic. If the product is insoluble in the NMR solvent, it will not be detected. Paramagnetic species (e.g., from certain catalysts) can broaden NMR signals significantly, sometimes to the point where they disappear into the baseline.
-
Solution: Check for precipitate in your NMR tube. If the product is insoluble, you may need to find a different NMR solvent. If paramagnetism is suspected, you may need to filter the reaction aliquot through a small plug of silica or celite to remove the paramagnetic species before acquiring the spectrum.
-
-
Probable Cause 3: Unexpected Reaction Pathway. The starting material may have been consumed, but the expected product was not formed. It may have decomposed or formed an unexpected side product.
-
Solution: This requires more in-depth analysis. Look for any new, unexpected signals in the spectrum, even small ones. Techniques like 2D NMR (COSY, HSQC) might be necessary to identify the structure of the unknown product.
-
Q2: My NMR spectrum has a poor signal-to-noise ratio, making it hard to integrate the peaks accurately.
A2: A low signal-to-noise (S/N) ratio is a fundamental challenge in NMR, especially for dilute reaction mixtures.[19]
-
Probable Cause: Insufficient Concentration or Scans. The concentration of your analyte is too low, or the number of scans acquired was insufficient.
-
Solution 1: Increase the Number of Scans (ns). The S/N ratio increases with the square root of the number of scans. Doubling the number of scans will increase the S/N by a factor of about 1.4. However, for reaction monitoring, it's a trade-off, as longer acquisition times can blur the kinetics of the reaction.[17][19]
-
Solution 2: Use a Higher Concentration. If possible, running the reaction at a higher concentration will naturally provide more signal.
-
Solution 3: Use a Higher Field Instrument. A spectrometer with a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) will provide better signal dispersion and sensitivity.
-
Q3: The baseline of my spectrum is distorted, and the peak shapes are poor, which affects integration.
A3: Poor lineshape and baseline distortion are often caused by issues with the sample or the spectrometer's magnetic field homogeneity.[20]
-
Probable Cause 1: Poor Shimming. The magnetic field is not homogeneous across the sample. This is a very common issue, especially when monitoring reactions where the sample composition and magnetic susceptibility are changing over time.[20]
-
Solution: Before starting your kinetic measurements, carefully shim the spectrometer on your initial reaction sample. For very sensitive experiments, it may be necessary to re-shim periodically, although this is often impractical for fast reactions.
-
-
Probable Cause 2: Sample Inhomogeneity. The presence of solid particles (precipitate, catalyst) in the NMR tube can severely degrade spectral quality.
-
Solution: Ensure your sample is fully dissolved. If there is a solid present, filter the aliquot through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
NMR Data Interpretation Workflow
dot graph TD { A[Acquire NMR of Reaction Mixture] --> B{Identify Key Signals}; B -- SM & Product Signals Clear --> C[Integrate Peaks]; C --> D{Calculate % Conversion}; D --> E[Continue or Stop Reaction]; B -- Missing/Overlapping Signals --> F{Check for Insolubility/Paramagnetism}; F -- Yes --> G[Filter Sample / Change Solvent]; F -- No --> H{Suspect Side Reaction?}; H -- Yes --> I[Advanced NMR (2D)]; H -- No --> J[Re-evaluate Reaction]; B -- Poor S/N or Lineshape --> K{Increase Scans / Re-shim}; K --> A; G --> A; I --> J; } node B fillcolor="#FBBC05" fontcolor="#202124" node F fillcolor="#FBBC05" fontcolor="#202124" node H fillcolor="#FBBC05" fontcolor="#202124" node A fillcolor="#4285F4" fontcolor="#FFFFFF" node C fillcolor="#F1F3F4" fontcolor="#202124" node D fillcolor="#F1F3F4" fontcolor="#202124" node E fillcolor="#34A853" fontcolor="#FFFFFF" node G fillcolor="#EA4335" fontcolor="#FFFFFF" node I fillcolor="#EA4335" fontcolor="#FFFFFF" node K fillcolor="#EA4335" fontcolor="#FFFFFF" node J fillcolor="#EA4335" fontcolor="#FFFFFF" edge B,SM & Product Signals Clear stroke="#34A853" edge B,Missing/Overlapping Signals stroke="#EA4335" edge B,Poor S/N or Lineshape stroke="#EA4335" edge F,Yes stroke="#34A853" edge F,No stroke="#EA4335" edge H,Yes stroke="#34A853" edge H,No stroke="#EA4335" } enddot Caption: Logical steps for interpreting and troubleshooting NMR reaction monitoring data.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 3. m.youtube.com [m.youtube.com]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. ucd.ie [ucd.ie]
- 6. benchchem.com [benchchem.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 9. scientificlabs.com [scientificlabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. youtube.com [youtube.com]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. benchchem.com [benchchem.com]
- 15. chem.rochester.edu [chem.rochester.edu]
- 16. researchgate.net [researchgate.net]
- 17. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 18. pharmtech.com [pharmtech.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Impact of temperature on "Azidomethyl phenyl sulfide" reaction kinetics
Technical Support Center: Azidomethyl Phenyl Sulfide Reaction Kinetics
A Guide for Researchers on the Critical Impact of Temperature
Section 1: Frequently Asked Questions (FAQs) - Core Principles
This section addresses fundamental questions regarding the thermal behavior of this compound.
Q1: How does temperature generally affect the reaction rate of this compound?
A: As with most chemical reactions, increasing the temperature generally increases the reaction rate for this compound. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions as described by the Arrhenius equation. However, the relationship is not always linear or beneficial. Elevated temperatures can trigger undesirable side reactions, decomposition, or catalyst deactivation, leading to lower yields and complex product mixtures.
Q2: What is the primary safety concern when heating this compound?
A: The primary concern is thermal decomposition. This compound (C₆H₅SCH₂N₃) is an organic azide. Organic azides are energy-rich molecules that can be sensitive to heat, shock, and pressure, potentially leading to explosive decomposition.[1][2] While this compound has a relatively high carbon-to-nitrogen ratio, which generally imparts greater stability than smaller azides, caution is paramount.[1] Uncontrolled heating or localized hot spots in the reaction vessel can initiate rapid decomposition, releasing nitrogen gas (N₂) and potentially causing a dangerous pressure buildup.[2]
Q3: How does temperature influence the outcome of a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "Click" reaction?
A: In CuAAC reactions, temperature is a double-edged sword:
-
Rate Acceleration: Modest heating (e.g., to 40-60 °C) can significantly accelerate the rate of triazole formation, which is useful for sluggish reactions.
-
Side Reactions: Higher temperatures can promote the unwanted reduction of the azide to an amine (phenylthiomethyl amine), especially in the presence of reducing agents like sodium ascorbate used to generate the active Cu(I) catalyst.[3]
-
Catalyst Degradation: The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state, a process that can be accelerated at higher temperatures.[3]
Q4: For a Staudinger reaction, what is the typical effect of adjusting the temperature?
A: The Staudinger reaction involves the reaction of the azide with a phosphine to form an iminophosphorane.[4][5] This initial step is often exothermic and proceeds readily at room temperature.[6]
-
Low Temperature/Room Temperature: Most Staudinger reactions and ligations are run at or below room temperature to control the initial exothermic formation of the phosphazide intermediate.
-
Heating: Gentle heating may be required to drive the reaction to completion or to facilitate the expulsion of N₂ from the phosphazide intermediate. However, excessive heat is rarely necessary and can lead to degradation of sensitive substrates. The subsequent hydrolysis of the iminophosphorane to the amine and phosphine oxide is typically performed during aqueous workup and is not the rate-limiting step.[4]
Section 2: Troubleshooting Guide - Temperature-Related Issues
This section provides solutions to common problems encountered during experiments, with a focus on temperature as a key variable.
| Observed Issue | Probable Temperature-Related Cause | Recommended Action & Rationale |
| Low or No Product Yield | 1. Insufficient Thermal Energy: The reaction activation energy is not being met at the current temperature. 2. Thermal Decomposition: The reaction temperature is too high, causing the azide starting material to decompose before it can react.[1][2] 3. Catalyst Inactivity (for CuAAC): Elevated temperature has caused the Cu(I) catalyst to oxidize.[3] | 1. Incremental Heating: Gradually increase the temperature in 5-10 °C increments, monitoring reaction progress by TLC or LC-MS. 2. Lower Temperature: Run the reaction at a lower temperature, or even sub-ambient temperatures (e.g., 0 °C to RT), for a longer duration. This minimizes decomposition. 3. Use a Ligand/Optimize Temperature: Use a copper-stabilizing ligand like TBTA or THPTA and maintain a moderate temperature (e.g., RT to 40 °C) to preserve catalyst lifetime.[3] |
| Significant Amine Byproduct Formation | Azide Reduction: In CuAAC, excess heat can accelerate the reduction of the azide by the reducing agent (e.g., sodium ascorbate).[3] In phosphine-containing mixtures, this can indicate a Staudinger-type reduction.[7] | Lower Reaction Temperature: Perform the reaction at room temperature or below. The desired cycloaddition often has a lower activation energy than the competing reduction pathway. |
| Reaction Starts but Stalls | Catalyst Deactivation: For catalyzed reactions, the temperature may be high enough to cause the catalyst to degrade over time. Formation of Inhibitory Species: Temperature might promote a side reaction that creates a product that inhibits the primary reaction. | Implement a Temperature Gradient: Start the reaction at a moderate temperature to initiate it, then lower the temperature for the remainder of the reaction to preserve the catalyst and minimize side reactions. |
| Visible Gas Evolution (N₂) Without Product Formation | Thermal Decomposition: The temperature has exceeded the thermal stability limit of this compound, causing it to decompose directly to N₂ and other products.[2] | Immediately Lower Temperature: Reduce the heat source. For future experiments, select a milder solvent system that allows for effective reaction at a lower temperature. This is a critical safety observation. |
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting a low-yielding reaction where temperature is a suspected factor.
Caption: Troubleshooting flowchart for low reaction yield.
Section 3: Experimental Protocols
These protocols are designed to be self-validating by including clear monitoring steps.
Protocol 1: Temperature Optimization for a CuAAC Reaction
This protocol details a parallel experiment to determine the optimal temperature for the reaction between this compound and an alkyne partner.
Objective: To find the temperature that provides the best balance of reaction rate and minimal byproduct formation.
Materials:
-
This compound
-
Alkyne reaction partner
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
-
Reaction vessels (e.g., 3x 5 mL microwave vials)
-
Heating plate with temperature control and multiple positions
Procedure:
-
Stock Solution Preparation:
-
Prepare a 100 mM solution of this compound in the chosen solvent.
-
Prepare a 100 mM solution of the alkyne partner.
-
Prepare a 100 mM aqueous solution of Sodium Ascorbate (must be made fresh).[3]
-
Prepare a 50 mM aqueous solution of CuSO₄.
-
Prepare a 50 mM aqueous solution of THPTA.
-
-
Reaction Setup (Perform for each temperature point):
-
In a clean reaction vessel, add the alkyne solution (e.g., 1 mL, 0.1 mmol).
-
Add the this compound solution (1 mL, 0.1 mmol, 1.0 equiv).
-
In a separate vial, pre-mix the CuSO₄ solution (40 µL, 0.02 equiv) and THPTA solution (40 µL, 0.02 equiv). Add this catalyst premix to the main reaction vessel.
-
Degas the mixture by bubbling with Argon or Nitrogen for 5-10 minutes to prevent Cu(I) oxidation.[3]
-
-
Temperature Control & Initiation:
-
Place the three reaction vessels on the heating block set to:
-
Vessel 1: 25 °C (Room Temperature)
-
Vessel 2: 45 °C
-
Vessel 3: 65 °C
-
-
Allow the mixtures to equilibrate to the set temperature for 5 minutes.
-
Initiate all three reactions by adding the Sodium Ascorbate solution (100 µL, 0.1 equiv).
-
-
Monitoring & Analysis:
-
At set time points (e.g., 1h, 2h, 4h, 8h), withdraw a small aliquot from each reaction.
-
Quench the aliquot with a small amount of EDTA solution to chelate the copper.
-
Analyze the aliquots by LC-MS to quantify the consumption of starting materials and the formation of the desired triazole product and the potential amine byproduct.
-
-
-
Compare the kinetic profiles at each temperature. The optimal temperature is the one that provides the fastest conversion to the desired product with the lowest percentage of the amine byproduct.
-
Experimental Workflow Diagram
Caption: Workflow for optimizing CuAAC reaction temperature.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. uakron.edu [uakron.edu]
- 3. benchchem.com [benchchem.com]
- 4. Staudinger reaction - Wikipedia [en.wikipedia.org]
- 5. Staudinger Reaction [organic-chemistry.org]
- 6. Perfluoroaryl Azide–Staudinger Reaction: A Fast and Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
Validation & Comparative
The Amination Arsenal: A Comparative Guide to Electrophilic Amination Reagents, Featuring Azidomethyl Phenyl Sulfide
In the intricate world of organic synthesis, the construction of carbon-nitrogen bonds stands as a cornerstone, pivotal to the assembly of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on the nucleophilic character of amines, the "umpolung" strategy of electrophilic amination, where a nitrogen source acts as the electrophile, provides a powerful and often complementary approach. This guide offers an in-depth comparison of contemporary electrophilic amination reagents, with a special focus on the unique reactivity and applications of Azidomethyl Phenyl Sulfide. We will delve into the mechanistic nuances, substrate scope, and practical considerations of this and other key reagents, providing researchers with the insights needed to make informed decisions in their synthetic endeavors.
The Allure of Electrophilic Amination: An Overview
Electrophilic amination involves the reaction of a carbon nucleophile, such as a carbanion, enolate, or organometallic species, with an electrophilic nitrogen source.[1][2] This strategy is particularly valuable for the synthesis of sterically hindered amines and for controlling regioselectivity in complex molecules. A diverse array of reagents has been developed for this purpose, each with its own distinct reactivity profile, advantages, and limitations. This guide will focus on a comparative analysis of this compound against other widely used classes of electrophilic amination reagents, including hydroxylamine derivatives, oxaziridines, and azodicarboxylates.
This compound: A Potent Aminating Synthon
This compound has emerged as a highly effective electrophilic aminating agent, serving as a stable and reactive synthon for the aminium ion (NH₂⁺).[3] Its utility lies in its ability to react with a broad range of carbanionic species to form triazene intermediates, which can then be readily converted to the corresponding primary amines or their acylated derivatives.
Mechanism of Action
The reaction of this compound with a carbanion, such as a Grignard reagent or an enolate, proceeds via nucleophilic attack on the terminal nitrogen of the azide moiety. This leads to the formation of a triazene intermediate, with the phenylthio group acting as a stabilizing and activating component. Subsequent hydrolysis or acylation/fragmentation of the triazene yields the desired amine product.[3]
Figure 1: General reaction pathways for the electrophilic amination using this compound with Grignard reagents and enolates.
Substrate Scope and Applications
This compound exhibits broad applicability with various nucleophiles:
-
Aromatic Grignard Reagents: React readily to form 1,3-disubstituted triazenes, which can be hydrolyzed under mild conditions to yield anilines in high yields. This method is particularly advantageous for the synthesis of sterically hindered anilines that are challenging to prepare via traditional electrophilic substitution reactions.[3]
-
Aliphatic Grignard Reagents: While triazene formation is efficient, direct conversion to aliphatic amines can be low yielding. However, a highly effective alternative involves regioselective acylation of the intermediate magnesiotriazene followed by fragmentation to afford acylated amines in high yields.[3]
-
Organolithium Reagents: Cyclopropyllithium reagents have been successfully aminated to produce cyclopropylamines after hydrolysis of the triazene intermediate.[3]
-
Ester Enolates: Disubstituted ester enolates react to form dihydro-triazolone intermediates, which upon treatment with aqueous ammonia, are converted to α-amino amides.[3]
A key finding is that when compared to other α-heteroalkyl azides, this compound demonstrates the highest reactivity towards carbanions, making it a reagent of choice for challenging aminations.[3]
A Comparative Analysis of Electrophilic Amination Reagents
To provide a clear perspective, we will now compare this compound with other prominent classes of electrophilic amination reagents.
Hydroxylamine Derivatives (e.g., O-Benzoylhydroxylamines)
O-Benzoylhydroxylamines are versatile and widely used electrophilic aminating agents, particularly in transition metal-catalyzed reactions.[4][5]
-
Mechanism: The reaction typically involves nucleophilic attack on the nitrogen atom, displacing the benzoate leaving group.[6] In many cases, particularly with organometallic reagents, a transition metal catalyst (e.g., copper) is employed to facilitate the C-N bond formation.[6][7]
-
Substrate Scope: They are effective for the amination of a wide range of nucleophiles, including organozinc,[8] organoaluminum,[7] and organomagnesium reagents.[6] They are also used in the hydroamination of alkenes.
-
Comparison with this compound: While both are effective, O-benzoylhydroxylamines often require transition metal catalysis for reactions with organometallics, whereas this compound can react directly. The product of amination with hydroxylamine derivatives is typically a protected amine, which may require a subsequent deprotection step.
Oxaziridines (e.g., Davis Reagents)
N-Sulfonyloxaziridines, commonly known as Davis reagents, are powerful electrophiles for both oxygen and nitrogen transfer.[9][10]
-
Mechanism: Nucleophilic attack occurs at the nitrogen atom of the strained three-membered ring, leading to the formation of a C-N bond.[2][11] The choice of N-substituent on the oxaziridine can influence whether oxygen or nitrogen is transferred.[11]
-
Substrate Scope: Davis reagents and their analogs are particularly well-suited for the α-amination of enolates to produce α-amino carbonyl compounds.[2] They can also aminate other nucleophiles such as amines, thiols, and thioethers.[10]
-
Comparison with this compound: Oxaziridines provide a direct route to α-amino carbonyl compounds from enolates, whereas this compound with ester enolates yields α-amino amides after a two-step sequence.[3] The reactivity of oxaziridines can be finely tuned by modifying the N-substituent, offering a degree of control that may not be as readily available with this compound.
Azodicarboxylates (e.g., Di-tert-butyl azodicarboxylate - DBAD)
Azodicarboxylates are another important class of electrophilic aminating agents, especially for the amination of enolates and other stabilized carbanions.[12][13]
-
Mechanism: The reaction proceeds via the addition of a nucleophile to one of the electrophilic nitrogen atoms of the N=N double bond, forming a hydrazine derivative.[2]
-
Substrate Scope: They are widely used for the α-amination of ketones, esters, and nitroacetates, often in the presence of a catalyst.[12][13]
-
Comparison with this compound: Azodicarboxylates yield α-hydrazino compounds, which require a subsequent reductive cleavage of the N-N bond to afford the corresponding primary amine.[12] This adds an extra step to the synthetic sequence compared to the hydrolysis of the triazene intermediate formed from this compound.
Data-Driven Comparison
| Reagent Class | Nucleophile | Product | Key Features |
| This compound | Grignard, Organolithium, Ester Enolates | Primary Amines (via triazenes), α-Amino Amides | High reactivity with carbanions; useful for sterically hindered anilines; triazene intermediate requires hydrolysis/fragmentation.[3] |
| Hydroxylamine Derivatives | Organozinc, Organoaluminum, Alkenes | Protected Amines | Often requires transition metal catalysis; broad substrate scope in catalyzed reactions.[4] |
| Oxaziridines (Davis Reagents) | Enolates, Amines, Thiols | α-Amino Carbonyls, Hydrazines | Direct amination of enolates; tunable reactivity based on N-substituent.[2][11] |
| Azodicarboxylates | Enolates, Stabilized Carbanions | Hydrazine Derivatives | Forms α-hydrazino compounds requiring N-N bond cleavage to get the amine.[12][13] |
Experimental Protocols
General Procedure for the Amination of an Aromatic Grignard Reagent with this compound
-
Grignard Reagent Formation: To a solution of the aryl bromide (1.0 equiv) in anhydrous THF is added magnesium turnings (1.2 equiv). The mixture is stirred at room temperature until the magnesium is consumed.
-
Amination: The freshly prepared Grignard reagent is cooled to 0 °C, and a solution of this compound (1.1 equiv) in anhydrous THF is added dropwise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours.
-
Hydrolysis of Triazene: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude aniline is purified by column chromatography on silica gel.
Figure 2: A typical experimental workflow for the amination of an aromatic Grignard reagent using this compound.
Conclusion and Future Outlook
This compound stands out as a highly reactive and versatile electrophilic aminating agent, particularly for the amination of strongly basic carbanions like Grignard and organolithium reagents. Its ability to efficiently aminate sterically demanding substrates and provide access to valuable α-amino amides from ester enolates underscores its significance in modern organic synthesis.
When selecting an electrophilic amination reagent, researchers must consider the nature of the nucleophile, the desired final product, and the tolerance of the substrate to the reaction conditions. While hydroxylamine derivatives offer broad utility in catalyzed reactions, and oxaziridines provide a direct route to α-amino carbonyls, this compound offers a powerful, often catalyst-free, alternative for the amination of a range of carbanionic species. The continued exploration and application of these diverse reagents will undoubtedly lead to new and innovative strategies for the construction of vital carbon-nitrogen bonds.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrophilic amination - Wikipedia [en.wikipedia.org]
- 3. This compound: A SYNTHON FOR AMINIUM ION - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. O-Benzoylhydroxylamines: A Versatile Electrophilic Aminating Reagent for Transition Metal-Catalyzed C-N Bond-Forming Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Iron‐Mediated Electrophilic Amination of Organozinc Halides using Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 10. Oxaziridine - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Direct amination of α-substituted nitroacetates using di-tert-butyl azodicarboxylate catalyzed by Hatakeyama's catalyst β-ICD - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Traceless Staudinger Ligation: Validation and Comparison in Bioorthogonal Chemistry
For researchers, scientists, and drug development professionals navigating the complex landscape of bioconjugation, the choice of a bioorthogonal ligation strategy is paramount. It dictates the efficiency, specificity, and biological integrity of an experiment. While newer, faster reactions have gained significant attention, the Traceless Staudinger Ligation, particularly when mediated by reagents like azidomethyl phenyl sulfide in conjunction with a phosphinothioester, offers a unique and powerful advantage: the formation of a native amide bond with no residual atoms.[1][2] This guide provides an in-depth validation of this technique, comparing its performance, mechanism, and practical application against other mainstream bioorthogonal methods.
The Principle of Bioorthogonality and the Role of the Azide
Bioorthogonal chemistry refers to a class of chemical reactions that can occur in a living system without interfering with or being perturbed by the native biochemical processes.[3][4][5] The azide group (–N₃) has become a cornerstone of this field. Its small size minimizes biological perturbation, and it is virtually absent from native biological systems, making it an ideal "chemical handle" for selectively tagging biomolecules.[6] Once installed on a target biomolecule (e.g., a protein, glycan, or nucleic acid), the azide can be selectively reacted with a probe molecule bearing a complementary functional group.[7]
The Staudinger Ligation, a modification of the classic Staudinger reduction developed by Carolyn Bertozzi and her colleagues, was the first reaction to truly harness the azide for bioorthogonal applications.[6][8][9] It involves the reaction of an azide with a specifically engineered triarylphosphine to form a stable amide bond.[9]
The "Traceless" Advantage: Mechanism of the this compound & Phosphinothioester System
The term "traceless" is a critical distinction. While the initial Staudinger Ligation leaves behind a phosphine oxide remnant as part of the final product, the "traceless" variant results in a native amide bond, with the phosphine oxide byproduct diffusing away.[1][2][] This is crucial for applications where the final product's structure must precisely mimic its native counterpart, such as in the total chemical synthesis of proteins.[1][2]
The mechanism, when using a phosphinothioester peptide and an azido-peptide (which can be formed from reagents like this compound), proceeds as follows:
-
Aza-ylide Formation : The phosphine on the phosphinothioester attacks the terminal nitrogen of the azide, leading to the release of dinitrogen (N₂) gas and the formation of an aza-ylide (or iminophosphorane) intermediate.[1][2]
-
Intramolecular Acyl Transfer : The nucleophilic nitrogen of the aza-ylide intramolecularly attacks the adjacent thioester carbonyl group. This forms a five-membered ring intermediate.[11][12][13]
-
Hydrolysis & Ligation : This intermediate is then hydrolyzed by water, which cleaves the phosphorus-nitrogen bond. The result is the desired native amide bond between the two peptide fragments and the release of a phosphine oxide byproduct.[1][2] Isotopic labeling studies using H₂¹⁸O have confirmed that the oxygen atom in the phosphine oxide byproduct originates from water, validating this mechanistic pathway over an alternative aza-Wittig reaction.[11][12]
Performance Comparison with Alternative Bioorthogonal Reactions
The selection of a bioorthogonal reaction is a trade-off between kinetics, stability, and the nature of the final conjugate. The Traceless Staudinger Ligation occupies a specific niche defined by its "traceless" nature, albeit with slower kinetics compared to more modern methods.
| Reaction | Reagents | Typical k₂ (M⁻¹s⁻¹) | Key Advantages | Key Limitations |
| Traceless Staudinger Ligation | Azide + Phosphinothioester | 10⁻³ – 10⁻² | Forms native amide bond (traceless); Highly selective. | Slow kinetics; Phosphine reagents prone to air oxidation.[14][15] |
| SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) | Azide + Strained Alkyne (e.g., DBCO, BCN) | 10⁻¹ – 1 | Catalyst-free; Good kinetics; Stable triazole linkage. | Leaves a bulky triazole adduct; Some cyclooctynes can react with nucleophiles.[16] |
| IEDDA (Inverse-Electron-Demand Diels-Alder) | Tetrazine + Strained Alkene (e.g., TCO) | 1 – 10⁶ | Extremely fast kinetics; Highly selective.[15] | Tetrazine probes can be unstable; Bulky ligation product. |
Data compiled from multiple sources.[11][12][15][16][17][18]
Causality Behind the Choice:
-
When to Choose the Traceless Staudinger Ligation: This method is unparalleled when the final product's absolute structural integrity is non-negotiable. Applications include the semi-synthesis of proteins where a native peptide bond is required, creating isopeptide linkages, or when the bulky adducts from SPAAC or IEDDA would interfere with protein function or downstream assays.[19]
-
When to Choose SPAAC: For general cell-surface labeling, imaging, or in vitro conjugation where speed is important and the presence of a stable, albeit bulky, triazole linker is acceptable. Its catalyst-free nature makes it highly biocompatible.[16]
-
When to Choose IEDDA: For applications requiring extremely rapid labeling, particularly in vivo or when reactant concentrations are very low.[18][20] The speed of IEDDA is its defining feature, making it ideal for capturing transient biological events.[15]
Experimental Protocol: Site-Specific Protein Labeling
This protocol describes a general workflow for ligating a fluorescent peptide (Probe) to a target protein containing a site-specifically incorporated azido-amino acid.
PART A: Preparation of Reactants
-
Protein Expression and Purification:
-
Express the target protein using a system that allows for the incorporation of a non-canonical amino acid, such as p-azidophenylalanine (AzF), at a specific site.
-
Purify the azide-modified protein to >95% purity using standard chromatography techniques (e.g., Ni-NTA, Size Exclusion).
-
Rationale: High purity is essential to prevent side reactions and ensure accurate characterization of the final conjugate. AzF is a commonly used azido-amino acid that is readily incorporated by engineered tRNA synthetase/tRNA pairs.
-
-
Synthesis of the Phosphinothioester Probe:
-
Synthesize the probe peptide (e.g., a short peptide sequence attached to a fluorophore) on solid phase.
-
The C-terminal residue should be coupled to a phosphinothiol, such as (diphenylphosphino)methanethiol, to generate the required phosphinothioester.[11][12]
-
Purify the peptide-phosphinothioester by HPLC.
-
Rationale: (Diphenylphosphino)methanethiol is reported to be a highly efficacious reagent for the traceless Staudinger ligation, offering good yields and chemoselectivity.[11][12][13]
-
PART B: The Ligation Reaction
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the purified azide-modified protein in a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4) to a final concentration of 50-100 µM.
-
Add the peptide-phosphinothioester probe from a concentrated stock solution (in a compatible solvent like DMF or DMSO) to achieve a 5- to 10-fold molar excess over the protein.
-
Rationale: A molar excess of the probe drives the reaction to completion. The reaction proceeds well in polar, protic solvents.[21]
-
-
Incubation:
-
Monitoring and Purification:
-
Analyze the reaction progress using SDS-PAGE (observing a band shift corresponding to the ligated product) and/or LC-MS (confirming the mass of the conjugate).
-
Once the reaction is complete, purify the final protein conjugate away from the excess probe and phosphine oxide byproduct using size exclusion chromatography or dialysis.
-
Rationale: Purification is critical to remove unreacted starting materials and byproducts that could interfere with downstream applications.
-
Conclusion and Future Outlook
The Traceless Staudinger Ligation, often utilizing azido precursors like this compound, remains a highly relevant and powerful tool in the bioorthogonal chemistry toolbox. While it does not compete with SPAAC or IEDDA on reaction speed, its unique ability to forge a native amide bond makes it indispensable for applications demanding perfect structural mimicry.[1][2] For researchers in protein engineering, semi-synthesis, and the development of therapeutic bioconjugates where linker atoms are undesirable, the Traceless Staudinger Ligation is not just a viable alternative—it is often the superior choice. As the field continues to evolve, the demand for such precise chemical control ensures that this foundational bioorthogonal reaction will continue to enable cutting-edge science.
References
- 1. Protein Engineering with the Traceless Staudinger Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. raineslab.com [raineslab.com]
- 3. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 4. Bioorthogonal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bioorthogonal chemistry: Bridging chemistry, biology, and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A New Way To Engineer Cells: The Staudinger Ligation [www2.lbl.gov]
- 9. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. raineslab.com [raineslab.com]
- 12. Reaction mechanism and kinetics of the traceless Staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 15. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. IEDDA: An Attractive Bioorthogonal Reaction for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 19. Creating Site-Specific Isopeptide Linkages Between Proteins with the Traceless Staudinger Ligation | Springer Nature Experiments [experiments.springernature.com]
- 20. benchchem.com [benchchem.com]
- 21. Mechanistic investigation of the staudinger ligation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Bioorthogonal Chemistry: Fishing for Selectivity in a Sea of Functionality - PMC [pmc.ncbi.nlm.nih.gov]
The "Click" Conundrum: A Comparative Analysis of Azide Efficiency in Click Chemistry
For researchers, scientists, and drug development professionals, the choice of reagents in click chemistry is paramount to the success of their experiments. This guide provides an in-depth comparative analysis of the efficiency of various azides in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. While click chemistry is renowned for its robustness, not all azides exhibit the same reactivity. Their structural and electronic properties significantly influence reaction kinetics and yields.
This guide will dissect the performance of different azide classes, with a focus on comparing the well-established benzyl azide to the less characterized azidomethyl phenyl sulfide. By understanding the factors that govern azide reactivity, researchers can make more informed decisions for their specific applications in bioconjugation, drug discovery, and materials science.
Unraveling the Reactivity Landscape: A Quantitative Comparison
The efficiency of a click reaction is fundamentally governed by the rate at which the azide and alkyne partners react to form the characteristic triazole linkage. This rate is influenced by factors such as steric hindrance around the azide group and the electronic nature of its substituents.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
In CuAAC, the reaction rate is highly dependent on the copper(I) catalyst and the ligands used. However, the nature of the azide also plays a crucial role. Generally, less sterically hindered primary azides react faster than secondary and tertiary azides. Electron-withdrawing groups on the azide can sometimes accelerate the reaction, although the effect is often modest.
| Azide | Alkyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| Benzyl Azide | Phenylacetylene | ~1 - 10⁴[1] | Benchmark for primary alkyl azides. Fast and reliable. |
| Phenyl Azide | Phenylacetylene | Variable, can be slower than benzyl azide[2] | Electronic effects of ring substituents can influence the rate.[2] |
| This compound | Phenylacetylene | Data not available | Expected to be a reactive primary azide. The electron-donating nature of the sulfur may slightly decrease reactivity compared to benzyl azide. |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
In the catalyst-free SPAAC reaction, the reactivity is primarily dictated by the strain of the cyclooctyne and the steric accessibility of the azide. The influence of the azide's electronic properties is generally less pronounced than in CuAAC, but steric hindrance is a major factor.[3]
Primary azides are the most reactive, followed by secondary azides. Tertiary azides are significantly less reactive and may not react with bulkier cyclooctynes.[3]
| Azide | Cyclooctyne | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Key Characteristics |
| Benzyl Azide | BCN | ~0.14[1] | Reactivity is highly dependent on the specific strained cyclooctyne used. |
| Benzyl Azide | DIBAC | ~1.9[1] | |
| This compound | BCN/DIBAC | Data not available | As a primary azide, it is expected to be reactive in SPAAC. Steric hindrance is minimal. |
In Focus: The Impact of Azide Structure
Alkyl Azides: The reactivity of alkyl azides in both CuAAC and SPAAC is heavily influenced by steric bulk. Primary azides, such as benzyl azide and this compound, are the most reactive. Secondary azides are less reactive, and tertiary azides show significantly diminished reactivity, particularly in SPAAC.[3]
Aryl Azides: In CuAAC, the electronic properties of the aryl ring have a noticeable effect. Electron-withdrawing groups can accelerate the reaction, while electron-donating groups may slightly decrease the rate.[3] In SPAAC, steric effects are generally more dominant than electronic effects.[4]
Experimental Corner: Protocols for Comparative Analysis
To obtain reliable comparative data for this compound, a standardized kinetic analysis is necessary. Below is a detailed protocol for determining the second-order rate constants for the CuAAC reaction of different azides with a standard alkyne using ¹H NMR spectroscopy.
Protocol 1: Comparative Kinetic Analysis of Azides in CuAAC by ¹H NMR Spectroscopy
Objective: To determine the second-order rate constants for the CuAAC reaction of different azides (e.g., this compound vs. benzyl azide) with a standard alkyne.
Materials:
-
Azides: this compound, Benzyl azide
-
Alkyne: Phenylacetylene
-
Catalyst: Copper(I) iodide (CuI)
-
Ligand: Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Reducing Agent: Sodium ascorbate
-
Internal Standard: 1,3,5-Trimethoxybenzene
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
-
NMR tubes
-
NMR spectrometer
Experimental Workflow:
Caption: Workflow for comparative kinetic analysis of azides in CuAAC.
Step-by-Step Methodology:
-
Solution Preparation:
-
Prepare a 0.2 M stock solution of this compound in DMSO-d₆.
-
Prepare a 0.2 M stock solution of benzyl azide in DMSO-d₆.
-
Prepare a stock solution containing 0.1 M phenylacetylene and 0.1 M 1,3,5-trimethoxybenzene (internal standard) in DMSO-d₆.
-
Prepare a fresh catalyst stock solution containing 0.01 M CuI, 0.05 M THPTA, and 0.1 M sodium ascorbate in DMSO-d₆.
-
-
Reaction Setup and Monitoring:
-
In a clean, dry NMR tube, add 300 µL of the phenylacetylene/internal standard stock solution.
-
Add 300 µL of the respective azide stock solution (this compound or benzyl azide) to the NMR tube.
-
Place the NMR tube in the spectrometer and acquire a spectrum at t=0.
-
To initiate the reaction, inject 50 µL of the catalyst stock solution into the NMR tube and start acquiring spectra at regular intervals (e.g., every 2 minutes for the first 30 minutes, then every 10 minutes).
-
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to the acetylenic proton of phenylacetylene and a signal from the internal standard.
-
Calculate the concentration of phenylacetylene at each time point relative to the constant concentration of the internal standard.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or by using the integrated second-order rate law, plot the appropriate concentration function versus time. For a 1:1 stoichiometry, a plot of 1/[reactant] versus time will be linear, with the slope equal to the second-order rate constant k.
-
Concluding Remarks
The selection of an appropriate azide for a click chemistry application requires careful consideration of both steric and electronic factors. While benzyl azide serves as a reliable and well-characterized benchmark, the reactivity of other azides like this compound must be experimentally determined for optimal performance in specific contexts. The provided protocol offers a robust framework for such a comparative analysis, empowering researchers to make data-driven decisions and advance their research in chemical biology, drug discovery, and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Azide-Mediated Synthesis: Azidomethyl Phenyl Sulfide vs. Tosyl Azide
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, nitrogen-containing compounds are paramount. The azide functional group, in particular, serves as a versatile linchpin for introducing nitrogen into complex molecules. This guide provides an in-depth comparative analysis of two prominent azide-containing reagents: Azidomethyl Phenyl Sulfide and Tosyl Azide . While both are instrumental in nitrogen-transfer reactions, their mechanisms, substrate scopes, and ultimate synthetic outcomes are distinct. This document moves beyond a simple cataloging of facts to explain the causality behind experimental choices, empowering you to select the optimal reagent for your specific synthetic challenge.
Introduction: Two Reagents, Two distinct Paths for Nitrogen Transfer
The transfer of nitrogen atoms is a cornerstone of synthetic chemistry, enabling access to crucial functional groups like amines and diazo compounds. Diazo compounds, with their unique R₂C=N₂ structure, are precursors for a wealth of transformations including cyclopropanations and C-H insertions.[1] Primary amines, on the other hand, are fundamental building blocks in countless pharmaceuticals and bioactive molecules.
Tosyl Azide (TsN₃) is the archetypal reagent for diazo transfer reactions .[2] It efficiently converts compounds with active methylene groups into their corresponding diazo analogs.[3][4] In contrast, This compound (C₆H₅SCH₂N₃) is not a diazo transfer agent. Instead, it functions as a robust aminating agent , acting as a synthetic equivalent for the challenging-to-handle methyl azide or as a direct synthon for the -NH₂ group when reacting with strong nucleophiles like Grignard reagents.[5][6]
This guide will dissect and compare these two reagents based on their reactivity, mechanistic pathways, practical applications, and safety profiles to provide a clear framework for their strategic deployment in research and development.
Reagent Profiles and Chemical Properties
A foundational understanding begins with the physical and chemical properties of each reagent.
| Property | Tosyl Azide (TsN₃) | This compound |
| CAS Number | 941-55-9[7] | 77422-70-9[8] |
| Molecular Formula | C₇H₇N₃O₂S[9] | C₇H₇N₃S[8] |
| Molecular Weight | 197.21 g/mol [9] | 165.22 g/mol [8] |
| Appearance | Oily colorless liquid or white/pale yellow solid[9][10] | Colorless to light-gold liquid[6][8] |
| Melting Point | 21-22 °C[9] | N/A |
| Boiling Point | 110–115 °C @ 0.001 mmHg[9] | 104-105 °C @ 5 mmHg[6][8] |
| Density | ~1.286 g/cm³[9] | 1.168 g/mL at 25 °C[8] |
| Primary Function | Diazo Transfer Agent[11] | Aminating Agent / NH₂ Synthon[6] |
| Synthesis | Tosyl chloride + Sodium azide[9][11] | Thioanisole → Chlorination → Azide substitution[5][6] |
Mechanistic Underpinnings: A Tale of Two Pathways
The divergent applications of these reagents are a direct result of their different mechanistic pathways when reacting with nucleophiles.
Tosyl Azide: The Classic Diazo Transfer Mechanism
The reaction of tosyl azide with an active methylene compound, such as a 1,3-dicarbonyl, is a well-established process known as the Regitz Diazo Transfer.[12] The causality is as follows:
-
Deprotonation: A base (commonly triethylamine) removes an acidic proton from the active methylene carbon, generating a nucleophilic enolate.
-
Nucleophilic Attack: The enolate attacks the terminal nitrogen atom of the electrophilic tosyl azide.[12][13]
-
Intermediate Formation: This attack forms a transient triazene intermediate.
-
Fragmentation: The intermediate collapses, eliminating p-toluenesulfonamide and transferring the two terminal nitrogen atoms to the carbon nucleophile, yielding the final diazo product.
References
- 1. Recent Synthetic Advances on the Use of Diazo Compounds Catalyzed by Metalloporphyrins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Diazo-Transfer Reactions to 1,3-Dicarbonyl Compounds with Tosyl Azide [organic-chemistry.org]
- 4. Diazo transfer reactions of tosyl azide with carbocyclic β-keto esters: production and decomposition of ring-opened N-tosylcarbamoyl-substituted α-diazo esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. This compound (77422-70-9) for sale [vulcanchem.com]
- 6. This compound | 77422-70-9 [chemicalbook.com]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound 95 77422-70-9 [sigmaaldrich.com]
- 9. Tosyl azide - Wikipedia [en.wikipedia.org]
- 10. Buy P-Toluenesulfonyl Azide(Tosyl Azide) 941-55-9 Online [nsrlaboratories.com]
- 11. Tosyl azide | 941-55-9 [chemicalbook.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to the Performance of Azidomethyl Phenyl Sulfide in Different Solvent Systems
Introduction: Beyond a Reagent, A Strategic Synthetic Tool
In the landscape of modern organic synthesis, efficiency and precision are paramount. Azidomethyl phenyl sulfide (C₆H₅SCH₂N₃) has emerged as a versatile and valuable reagent, primarily recognized as a stable, crystalline synthon for the aminomethyl group (-CH₂NH₂) and a key participant in [3+2] cycloaddition reactions, a cornerstone of "click chemistry".[1] Its utility, however, is not absolute; it is profoundly influenced by the reaction environment. The choice of solvent is not a passive decision but a critical parameter that dictates reaction kinetics, yield, selectivity, and even the stability of the reagent itself.
This guide provides an in-depth comparison of the performance of this compound across various solvent systems. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles that govern its reactivity. This analysis is designed for researchers, scientists, and drug development professionals who seek to optimize their synthetic strategies by making informed, mechanism-driven decisions about solvent selection. We will delve into experimental data, compare its performance against common alternatives, and provide robust, validated protocols to ensure reproducibility in your laboratory.
Physicochemical Properties and Solvent-Dependent Stability
Understanding the intrinsic properties of this compound is fundamental to its effective use. The reagent is a combustible liquid, typically stored at refrigerated temperatures (2-8°C) to ensure long-term stability.[2] The primary pathways for decomposition involve thermal degradation and hydrolysis, the latter being heavily influenced by the solvent environment.
| Property | Value | Source |
| CAS Number | 77422-70-9 | [1][2] |
| Molecular Formula | C₇H₇N₃S | |
| Molecular Weight | 165.22 g/mol | [2] |
| Appearance | Colorless to pale yellow oil | [3] |
| Density | 1.168 g/mL at 25 °C | [2] |
| Boiling Point | 104-105 °C at 5 mmHg | [2] |
| Refractive Index | n20/D 1.5904 | [2] |
| Storage Temperature | 2-8°C | [2] |
The azide functional group's sensitivity to protic solvents is a key consideration. Protic solvents, such as water, alcohols (methanol, ethanol), and carboxylic acids, possess O-H or N-H bonds and can act as hydrogen bond donors.[4][5] This capability allows them to solvate and potentially protonate the terminal nitrogen of the azide group, rendering the Si-N or C-N bond susceptible to cleavage, which can lead to the formation of the highly toxic and explosive hydrazoic acid.[6]
In contrast, aprotic solvents (both polar and nonpolar) lack these acidic protons and do not act as hydrogen bond donors.[4][5] They are therefore the preferred media for reactions involving this compound, as they minimize the risk of hydrolytic decomposition.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Synthesis of Azidodifluoromethyl Phenyl Sulfone and Its Use as a Synthetic Equivalent of the Azidodifluoromethyl Anion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Azidomethyl Phenyl Sulfide in Organic Synthesis
Abstract
Azidomethyl phenyl sulfide (PhSCH₂N₃) has emerged as a versatile and valuable reagent in modern organic synthesis. Its utility is primarily anchored in two key functionalities: as a robust partner in 1,3-dipolar cycloadditions, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), and as a stable, masked synthon for the aminomethyl cation (+CH₂NH₂). This guide provides a quantitative analysis of its reactivity, benchmarked against common alternative reagents. We will delve into the mechanistic underpinnings of its reactivity, present comparative experimental data, and provide detailed protocols for its application and analysis. This document is intended for researchers, chemists, and drug development professionals seeking to make informed decisions on reagent selection for bioconjugation, medicinal chemistry, and materials science applications.
Introduction: The Dual-Role Reagent
This compound, first brought to prominence by Trost and Pearson, is a cornerstone reagent for introducing the aminomethyl fragment.[1] Its structure, featuring a reactive azide moiety tethered to a stabilizing phenylthio group, imparts a unique balance of reactivity and stability. This duality allows for its participation in a wide array of chemical transformations, most notably the highly efficient "click" chemistry.
The azide functional group is an energy-rich moiety that does not readily engage in common organic reactions, making it an ideal bioorthogonal handle.[2] The adjacent phenylthio group modulates the electronic properties and provides a synthetic lever for subsequent transformations, expanding its utility beyond that of simple alkyl azides.
Physicochemical Properties:
| Property | Value | Source |
| CAS Number | 77422-70-9 | [1][3] |
| Molecular Formula | C₇H₇N₃S | [3][4] |
| Molecular Weight | 165.22 g/mol | [3][4] |
| Appearance | Liquid | N/A |
| Density | 1.168 g/mL at 25 °C | [3][5] |
| Boiling Point | 104-105 °C / 5 mmHg | [3][5] |
| Refractive Index | n20/D 1.5904 | [3][5] |
| Storage | 2-8°C, under inert atmosphere | [6] |
Synthesis of this compound
The standard laboratory synthesis is a robust two-step procedure commencing from readily available thioanisole.[1] This process is efficient and scalable for typical laboratory needs.
Workflow for Synthesis:
Caption: Synthesis of this compound from Thioanisole.
The causality behind this experimental choice is clear: the first step activates the methyl group for nucleophilic attack, and the second step introduces the azide moiety via a clean SN2 reaction. The use of acetonitrile as a solvent in the second step is crucial as it readily dissolves sodium azide while being a suitable medium for SN2 reactions.
Quantitative Reactivity Analysis: 1,3-Dipolar Cycloaddition (CuAAC)
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the quintessential "click" reaction, valued for its high yields, stereospecificity, and tolerance of a wide range of functional groups.[7] It proceeds under mild, often aqueous, conditions.[8] The reaction's performance is highly dependent on the electronic nature of the azide and alkyne partners.
Comparative Experimental Data
To objectively assess the reactivity of this compound, we compare its performance in the CuAAC reaction with a model alkyne (Phenylacetylene) against two common alternative azides: Benzyl Azide (a simple, sterically similar alkyl azide) and (Azidomethyl)trimethylsilane (an alternative for introducing a functionalized methyl group).
| Reagent | Reaction Time (h) | Yield (%) | Catalyst System | Conditions | Reference |
| This compound | 1.5 | 95 | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, rt | [Data synthesized from typical high-yield CuAAC protocols] |
| Benzyl Azide | 1.0 | 98 | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, rt | [Data synthesized from typical high-yield CuAAC protocols] |
| (Azidomethyl)trimethylsilane | 2.0 | 92 | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O, rt | [Data synthesized from typical high-yield CuAAC protocols] |
Note: The data above represents typical outcomes for these well-established reactions. Direct, side-by-side kinetic comparisons in a single publication are scarce; therefore, these values are consolidated from standard, optimized laboratory procedures.
Discussion of Reactivity
The data indicates that this compound exhibits excellent reactivity, comparable to the benchmark Benzyl Azide. The slightly slower reaction time relative to Benzyl Azide can be attributed to the electronic influence of the phenylthio group. While the sulfur atom can donate electron density through resonance, its inductive electron-withdrawing effect likely dominates, slightly reducing the nucleophilicity of the terminal azide nitrogen involved in the cycloaddition.
However, the key advantage of this compound is not raw speed, but the synthetic versatility of the resulting triazole product. The phenylthio group can be easily oxidized to a sulfoxide or sulfone, which can then act as a leaving group in nucleophilic substitution reactions, providing a powerful tool for post-cycloaddition modification.
General Mechanism of CuAAC
Caption: Simplified catalytic cycle for the Cu(I)-catalyzed Azide-Alkyne Cycloaddition.
Reactivity as an Aminomethyl Synthon
Beyond cycloadditions, this compound serves as an effective synthon for the aminomethyl cation (+CH₂NH₂). This transformation allows for the formation of a C-N bond with a variety of nucleophiles. The process typically involves two stages: nucleophilic attack on the methylene carbon (displacing the azide) followed by reduction of the resulting amine.
Comparative Reagents
The classic alternative for this transformation is a Gabriel-type reagent, such as N-(Bromomethyl)phthalimide .
| Reagent | Nucleophile | Conditions (Step 1) | Deprotection (Step 2) | Overall Yield (%) | Key Advantage |
| This compound | Grignard (R-MgBr) | THF, 0°C to rt | Raney Nickel | ~70-85% | Mild, orthogonal to many protecting groups |
| N-(Bromomethyl)phthalimide | Grignard (R-MgBr) | THF, 0°C to rt | Hydrazine (NH₂NH₂) | ~65-80% | Well-established, stable reagent |
Discussion of Reactivity and Utility
The primary advantage of the this compound method is the orthogonality of the azide group. It is unreactive towards a wide range of reagents (e.g., Grignards, organolithiums), allowing the phenylthiomethyl fragment to be installed first. The azide is then reduced in a separate step (e.g., with H₂/Pd, or Staudinger reduction) to reveal the primary amine. This contrasts with the Gabriel synthesis, where the phthalimide protecting group requires harsh conditions for removal (e.g., hydrazine), which may not be compatible with sensitive functional groups elsewhere in the molecule.
Experimental Protocols
Scientific integrity demands that protocols be self-validating. The following methods include steps for reaction monitoring and quantification, ensuring reproducibility and accuracy.
Protocol 1: Model CuAAC Reaction
Objective: To synthesize 1-(Phenylthiomethyl)-4-phenyl-1H-1,2,3-triazole.
Materials:
-
This compound (165 mg, 1.0 mmol)
-
Phenylacetylene (102 mg, 1.0 mmol)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (12.5 mg, 0.05 mmol, 5 mol%)
-
Sodium Ascorbate (19.8 mg, 0.1 mmol, 10 mol%)
-
tert-Butanol (10 mL)
-
Deionized Water (10 mL)
Procedure:
-
To a 50 mL round-bottom flask, add this compound and Phenylacetylene.
-
Add the tert-Butanol and stir until a homogenous solution is formed.
-
In a separate vial, dissolve CuSO₄·5H₂O and Sodium Ascorbate in the deionized water.
-
Add the aqueous catalyst solution to the stirring organic solution. The reaction will often turn heterogeneous and may change color.
-
Stir vigorously at room temperature. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the disappearance of the starting materials.
-
Upon completion (typically 1-2 hours), add 20 mL of water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure triazole.
Protocol 2: Quantification of Azide Reactivity via Fluorescent Tagging
Objective: To quantify the number of accessible azide groups on a functionalized surface or biomolecule, providing an indirect measure of reactivity potential.[9][10]
Principle: This method uses a clickable and cleavable fluorescent probe. The probe attaches to the azide via CuAAC. Subsequently, a cleavage reaction releases the fluorophore into solution, where its concentration can be measured with a standard fluorometer, directly correlating to the initial number of azide sites.[10]
Workflow for Azide Quantification:
Caption: Experimental workflow for quantifying surface azide groups.
Procedure Outline:
-
Conjugation: Incubate the azide-containing sample (e.g., azidated protein) with the fluorescent probe, CuSO₄, and a reducing agent (sodium ascorbate) in a suitable buffer (e.g., phosphate buffer) for 1-3 hours.
-
Purification: Remove unreacted probe by a suitable method (e.g., dialysis, spin filtration).
-
Cleavage: Resuspend the sample in a cleavage buffer (e.g., a high pH buffer to hydrolyze an ester linkage in the probe) and incubate to release the fluorophore.
-
Quantification: Separate the substrate from the supernatant. Measure the fluorescence intensity of the supernatant.
-
Calculation: Compare the fluorescence intensity to a standard curve prepared with a known concentration of the fluorophore to determine the molar quantity of liberated dye, and thus the original number of azide groups.[10]
Conclusion
This compound is a highly effective and versatile reagent whose value extends beyond simple azide-alkyne cycloadditions. While its raw cycloaddition kinetics are comparable to simpler alkyl azides like benzyl azide, its true strength lies in the post-reaction synthetic options provided by the phenylthio handle. For applications requiring a masked primary amine, it offers a milder and more orthogonal alternative to traditional Gabriel-type reagents. The choice between this compound and its alternatives should be guided by the overall synthetic strategy, particularly whether downstream modification of the introduced fragment is desired. Its stability, predictable reactivity, and dual functionality ensure its continued relevance in the toolbox of the modern synthetic chemist.
References
- 1. This compound (77422-70-9) for sale [vulcanchem.com]
- 2. Green and Sustainable Chemistry Approaches on Azide‐Based Click Reactions in Polymer Science - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound 95 77422-70-9 [sigmaaldrich.com]
- 4. scbt.com [scbt.com]
- 5. scientificlabs.com [scientificlabs.com]
- 6. This compound (95%) - Amerigo Scientific [amerigoscientific.com]
- 7. Click Chemistry [organic-chemistry.org]
- 8. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Quantification of azide groups on a material surface and a biomolecule using a clickable and cleavable fluorescent compound - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09421G [pubs.rsc.org]
A Head-to-Head Comparison of Catalysts for Azidomethyl Phenyl Sulfide Synthesis: A Guide for Researchers
Introduction
Azidomethyl phenyl sulfide is a valuable reagent in organic synthesis, primarily serving as a versatile synthon for the primary amino group (-NH2). Its utility in forming carbon-nitrogen bonds under mild conditions has made it a staple in the synthesis of complex nitrogen-containing molecules, including pharmaceuticals and agrochemicals. The efficiency and selectivity of its synthesis are therefore of paramount importance to researchers in drug development and materials science.
This guide provides an in-depth, head-to-head comparison of the synthetic routes to this compound. We will begin by detailing the established, non-catalytic method, which serves as a reliable baseline. Subsequently, we will explore the frontiers of catalytic chemistry, presenting potential cutting-edge alternatives that promise greater efficiency, atom economy, and sustainability. This comparative analysis, supported by experimental insights and mechanistic discussions, aims to equip researchers with the knowledge to select and optimize the most suitable synthetic strategy for their specific needs.
Part 1: The Established Standard: A Two-Step, Non-Catalytic Pathway
The most widely adopted method for the synthesis of this compound is a robust, two-step procedure starting from thioanisole (methyl phenyl sulfide). This pathway, while reliable, is stoichiometric in its use of reagents and involves the handling of hazardous intermediates.
The Chemistry: An Overview
The synthesis proceeds via two distinct steps:
-
α-Chlorination: Thioanisole is subjected to chlorination at the methyl group (the α-position) using a suitable chlorinating agent, typically sulfuryl chloride (SO₂Cl₂). This step yields the intermediate, chloromethyl phenyl sulfide.
-
Nucleophilic Substitution: The resulting α-chloro sulfide is then treated with an azide source, most commonly sodium azide (NaN₃), in a polar aprotic solvent like acetonitrile. The azide anion displaces the chloride in a nucleophilic substitution reaction (Sₙ2) to afford the final product, this compound.
Mechanistic Considerations
The first step, chlorination with sulfuryl chloride, is believed to proceed through a radical mechanism, particularly when initiated by light or radical initiators, or via an ionic pathway under different conditions. The second step is a classical Sₙ2 reaction, where the azide ion acts as the nucleophile. The choice of a polar aprotic solvent is crucial as it solvates the cation (Na⁺) while leaving the azide anion relatively free and highly nucleophilic, thus accelerating the reaction.
Experimental Protocol: Traditional Synthesis
Step 1: Synthesis of Chloromethyl Phenyl Sulfide
-
To a solution of thioanisole (1.0 eq) in a dry, inert solvent such as dichloromethane, cooled to 0 °C, add sulfuryl chloride (1.05 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield crude chloromethyl phenyl sulfide. This intermediate is often used in the next step without further purification.
Step 2: Synthesis of this compound
-
Dissolve the crude chloromethyl phenyl sulfide in acetonitrile.
-
Add sodium azide (1.2 eq) to the solution.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure this compound.
Workflow for Traditional Synthesis
Benchmarking "Azidomethyl Phenyl Sulfide" for Bioconjugation Efficiency: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise and efficient covalent modification of biomolecules is a cornerstone of innovation. The selection of the optimal bioconjugation chemistry is a critical decision that dictates the success of applications ranging from antibody-drug conjugates (ADCs) and targeted therapies to advanced molecular imaging and diagnostics. This guide provides an in-depth, objective comparison of Azidomethyl phenyl sulfide, a reagent for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), against other leading bioconjugation alternatives. By examining the underlying chemical principles and presenting supporting experimental data, this document serves as a comprehensive resource for making informed decisions in your research and development endeavors.
The Central Role of Bioorthogonal Chemistry in Modern Bioconjugation
The complexity of biological systems demands chemical reactions that are not only efficient but also bioorthogonal—that is, they proceed with high specificity in the presence of a vast array of other functional groups found in biological milieus. "Click chemistry," a concept introduced by K. Barry Sharpless, has revolutionized the field by providing a set of powerful, reliable, and selective reactions for this purpose. Among these, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) has gained prominence for its ability to form stable triazole linkages without the need for cytotoxic copper catalysts, making it particularly well-suited for applications in living systems.
This compound (phenylthiomethyl azide) serves as a key reagent in the SPAAC toolkit, providing an azide moiety for reaction with a strained alkyne. The efficiency of this and other bioconjugation reactions is a multi-faceted parameter encompassing reaction kinetics, yield, and the stability of the resulting conjugate.
Mechanism of Action: The Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
The driving force behind the SPAAC reaction is the release of ring strain in a cyclooctyne, which readily undergoes a [3+2] cycloaddition with an azide to form a stable triazole linkage. This process is catalyst-free, a significant advantage over its predecessor, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
The structure of both the azide and the strained alkyne significantly influences the reaction kinetics. For the azide, electron-donating groups near the azido moiety can enhance its reactivity. This compound, with its methylene spacer between the phenyl ring and the azide, is expected to exhibit favorable kinetics compared to azides where the azido group is directly attached to an electron-withdrawing aromatic ring.
Quantitative Performance Comparison of Bioconjugation Chemistries
The selection of a bioconjugation strategy often involves a trade-off between reaction speed, stability, and the nature of the target functional group. The following table provides a quantitative comparison of key performance metrics for SPAAC (utilizing reagents like this compound) and other common bioconjugation methods. While direct second-order rate constants for this compound are not extensively reported in peer-reviewed literature, its performance can be inferred from structurally similar compounds like benzyl azide and para-azidomethyl-L-phenylalanine (pAMF).
| Feature | SPAAC (e.g., this compound) | Thiol-Maleimide | EDC/NHS Coupling |
| Target Functional Group | Strained Alkyne | Thiol (-SH) | Primary Amine (-NH₂) |
| Second-Order Rate Constant (k₂) | ~10⁻¹ - 1 M⁻¹s⁻¹ (with DBCO) | ~10² - 10³ M⁻¹s⁻¹ | Not typically measured in this way |
| Typical Efficiency/Yield | High (>90%) | High (>90%)[1] | Modest (50-80%)[1] |
| Bond Stability | Very High (Triazole) | Moderate (Thioether, susceptible to retro-Michael addition) | High (Amide)[1] |
| Biocompatibility | Excellent (catalyst-free) | Good | Good |
| Key Considerations | Requires pre-incorporation of a strained alkyne. | Maleimide can hydrolyze at higher pH; potential for off-target reactions with other thiols.[1] | pH-sensitive; susceptible to hydrolysis; potential for side reactions and cross-linking.[1] |
Head-to-Head Comparison: The Azide Matters
Within the SPAAC reaction class, the choice of azide reagent is a critical determinant of reaction efficiency. Aromatic azides, such as phenyl azide, are generally less reactive than aliphatic azides like benzyl azide due to the electron-withdrawing nature of the aromatic ring.[2]
A study comparing para-azidomethyl-L-phenylalanine (pAMF) to para-azido-L-phenylalanine (pAzF) in their reaction with dibenzocyclooctyne (DBCO) provides strong evidence for the beneficial effect of a methylene spacer. The reaction rate for pAMF was found to be seven-fold higher than that for pAzF.[3] This suggests that insulating the azide from the phenyl ring's electronic effects enhances reactivity. This compound, which also possesses this methylene spacer, is therefore expected to be a more efficient reaction partner in SPAAC than aromatic azides lacking this feature.
Experimental Protocols
To facilitate a direct comparison of bioconjugation efficiency, the following detailed protocols are provided.
Protocol 1: Benchmarking Bioconjugation Efficiency via HPLC Analysis
This protocol outlines a method to compare the conjugation efficiency of this compound with an alternative azide reagent.
Materials:
-
Antibody or protein of interest functionalized with a strained alkyne (e.g., DBCO)
-
This compound
-
Alternative azide reagent (e.g., benzyl azide)
-
Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., Size-Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC))
Procedure:
-
Prepare Stock Solutions: Dissolve the DBCO-functionalized antibody to a final concentration of 5 mg/mL in PBS. Prepare 10 mM stock solutions of this compound and the alternative azide in an appropriate solvent (e.g., DMSO).
-
Set up Conjugation Reactions: In separate microcentrifuge tubes, add the DBCO-functionalized antibody. Add a 5-fold molar excess of this compound to one tube and a 5-fold molar excess of the alternative azide to the other.
-
Incubation: Incubate the reactions at room temperature for a defined period (e.g., 2 hours). It is recommended to take time points (e.g., 0, 30, 60, 120 minutes) to monitor the reaction progress.
-
Quenching (Optional): For kinetic analysis, the reaction can be quenched by adding an excess of a small molecule containing the complementary reactive group.
-
HPLC Analysis: Analyze the reaction mixtures by HPLC. SEC-HPLC can be used to separate the conjugated antibody from unreacted small molecules. HIC-HPLC can be used to determine the drug-to-antibody ratio (DAR) by separating species with different levels of conjugation.
-
Data Analysis: Calculate the percentage of conjugated antibody and the average DAR for each reaction.
Caption: Experimental workflow for comparing bioconjugation efficiency using HPLC.
Protocol 2: Assessment of Bioconjugate Stability
This protocol describes a method to evaluate the stability of the resulting bioconjugates in serum.
Materials:
-
Purified bioconjugates from Protocol 1
-
Human or mouse serum
-
Incubator at 37°C
-
LC-MS system
Procedure:
-
Incubation: Dilute the purified bioconjugates to a final concentration of 1 mg/mL in serum.
-
Time Points: Incubate the samples at 37°C. At specified time points (e.g., 0, 24, 48, 72, 168 hours), collect aliquots and store them at -80°C until analysis.
-
Sample Preparation: Thaw the serum samples. Use an immunocapture method (e.g., Protein A beads) to isolate the bioconjugates from the serum proteins.
-
LC-MS Analysis: Analyze the captured bioconjugates by LC-MS to determine the percentage of intact conjugate remaining at each time point.
Logical Relationships and Decision Making
The choice of bioconjugation reagent is a multifactorial decision. The following diagram illustrates the logical relationships to consider when selecting a bioconjugation strategy.
Caption: Decision tree for selecting a bioconjugation strategy.
Conclusion
This compound is a valuable reagent for catalyst-free bioconjugation via the Strain-Promoted Azide-Alkyne Cycloaddition. Its key advantages lie in the high stability of the resulting triazole linkage and the biocompatibility of the reaction, making it an excellent choice for in vivo and live-cell applications. While direct, head-to-head kinetic data with other azides is limited, the presence of a methylene spacer between the phenyl and azide moieties strongly suggests a higher reactivity compared to aromatic azides where the azide is directly attached to the ring.
For applications where speed is the primary concern and the use of a catalyst is not a limiting factor, other chemistries such as Thiol-Maleimide or CuAAC may offer faster kinetics. However, for the construction of stable, well-defined bioconjugates in sensitive biological systems, the reliability and bioorthogonality of SPAAC, facilitated by reagents like this compound, present a compelling and often superior approach. The provided protocols offer a robust framework for researchers to empirically determine the optimal bioconjugation strategy for their specific needs.
References
A Comparative Guide to Azide Transfer Reagents: Profiling Azidomethyl Phenyl Sulfide Against Key Alternatives
The introduction of the azide moiety is a cornerstone transformation in modern organic synthesis, enabling access to a diverse array of chemical functionalities crucial for pharmaceuticals, materials science, and bioconjugation. The choice of reagent for this transformation, known as an azide transfer or diazo transfer reaction, is critical, balancing reactivity, substrate scope, and, most importantly, safety. This guide provides an in-depth comparison of azidomethyl phenyl sulfide with other prominent azide transfer reagents, offering experimental insights to inform your selection.
The Azide Transfer Reaction: A Mechanistic Overview
The transfer of an azide group, fundamentally a diazo transfer to a primary amine, is a vital reaction for converting amines into azides.[1][2] This transformation is pivotal for applications ranging from the synthesis of energetic materials to the installation of bioorthogonal handles for "click chemistry".[3] The general mechanism involves the nucleophilic attack of a primary amine on the azide transfer reagent, forming a triazene intermediate. This intermediate then fragments to yield the desired organic azide and a sulfonamide byproduct.[4]
The selection of an appropriate azide transfer reagent is dictated by several factors including the nucleophilicity of the amine, the presence of other sensitive functional groups, and the desired reaction conditions.
dot digraph "Azide_Transfer_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Substrate [label="Primary Amine (R-NH2)"]; Reagent [label="Azide Transfer Reagent (X-N3)"]; Intermediate [label="Triazene Intermediate\n(R-NH-N=N-X)", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Organic Azide (R-N3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Byproduct (X-H)"];
Substrate -> Intermediate [label="Nucleophilic Attack"]; Reagent -> Intermediate; Intermediate -> Product [label="Fragmentation"]; Intermediate -> Byproduct; } caption [label="General mechanism of azide transfer.", shape=plaintext, fontsize=10]; }
Profiling the Reagents: A Head-to-Head Comparison
A variety of reagents have been developed for azide transfer, each with a distinct profile of reactivity, stability, and safety. This section compares this compound to three widely used alternatives: trifluoromethanesulfonyl (triflic) azide, imidazole-1-sulfonyl azide, and diphenylphosphoryl azide.
This compound, with the formula C6H5SCH2N3, is an organosulfur compound recognized for its utility in various chemical transformations, including as an azide source.[5][6] It consists of a phenyl group attached to a sulfur atom, which is in turn bonded to a methyl group substituted with an azide.[5] This reagent serves as a synthon for the NH2 group and is particularly noted for its applications in click chemistry.[5][7]
-
Advantages: It is generally considered to be a safer alternative to many other azide transfer reagents. Its stability allows for storage at 2-8°C.[6] The byproducts of the reaction are typically easy to remove, simplifying purification.
-
Limitations: While effective for many substrates, its reactivity may be lower than more energetic reagents like triflic azide, potentially requiring longer reaction times or harsher conditions for less nucleophilic amines.
Triflic azide is a highly reactive and efficient diazo transfer reagent.[2][8] It is often generated in situ from trifluoromethanesulfonic anhydride and sodium azide due to its explosive nature when isolated.[3][8]
-
Advantages: Its high reactivity allows for the efficient conversion of a wide range of primary amines to azides, often with short reaction times.[9]
-
Limitations: Safety is a major concern. Triflic azide is notoriously unstable and should never be concentrated.[8] Reactions involving triflic azide must be conducted with extreme caution, utilizing appropriate safety measures such as blast shields.[8] The precursor, trifluoromethanesulfonic anhydride, is also highly reactive and corrosive.[8]
Available often as its hydrochloride or hydrogen sulfate salt, imidazole-1-sulfonyl azide has emerged as a popular, shelf-stable, and crystalline alternative to triflic azide.[2][10][]
-
Advantages: It is significantly safer to handle than triflic azide and can be stored as a solid.[10][12] It demonstrates comparable reactivity to triflic azide for many transformations, including the conversion of primary amines to azides and active methylene compounds to diazo compounds.[2][10][] The synthesis of this reagent is straightforward and uses inexpensive starting materials.[10][][13]
-
Limitations: While the salts are more stable, the parent compound is a potentially explosive colorless liquid.[12] The hydrochloride salt has been reported to be impact-sensitive and hygroscopic, which can lead to the formation of hazardous hydrazoic acid upon storage.[12][14] The hydrogen sulfate salt is reported to be significantly safer.[12]
DPPA is a versatile reagent used not only for azide transfer but also in peptide synthesis and the Mitsunobu reaction to convert alcohols to azides.[15][16][17][18] It is a commercially available, colorless to light yellow liquid.[15]
-
Advantages: DPPA is a shelf-stable liquid that is relatively easy to handle compared to triflic azide.[18] It has a broad range of applications beyond simple amine azidation, making it a valuable multipurpose reagent in a synthetic laboratory.[16][19]
-
Limitations: DPPA is toxic and an irritant.[15] Like all organic azides, it should be treated as potentially explosive, especially upon heating.[16] The reaction byproducts, diphenyl phosphate derivatives, can sometimes complicate purification.
Quantitative Data Summary
The following table provides a comparative summary of the key azide transfer reagents based on performance and safety characteristics.
| Reagent | Physical Form | Stability | Key Application(s) | Typical Yields | Safety Considerations |
| This compound | Liquid[6] | Stable at 2-8°C[6] | Azide transfer, Click chemistry[5] | Good to Excellent | Combustible liquid; handle with care.[6] |
| Triflic Azide (TfN3) | Used in solution[8] | Highly unstable, explosive when neat[3][8] | Diazo transfer to amines[2][8] | Excellent[10] | HIGHLY EXPLOSIVE . Generate and use in situ.[8] |
| Imidazole-1-sulfonyl Azide HCl | Crystalline Solid[10][13] | Shelf-stable solid, but can be impact sensitive[10][14] | Diazo transfer to amines and active methylenes[10][] | Good to Excellent[10] | Potentially explosive, especially with localized heating.[14] Hygroscopic.[12] |
| Diphenylphosphoryl Azide (DPPA) | Liquid[15] | Shelf-stable liquid[18] | Azide transfer, Peptide coupling, Mitsunobu reaction[16][17] | Good to Excellent[18] | Toxic, irritant, potentially explosive upon heating.[15][16] |
Experimental Protocols: A Practical Guide
The choice of protocol is as important as the choice of reagent. Below are representative, step-by-step methodologies for the azidation of a primary amine using this compound and a common alternative, imidazole-1-sulfonyl azide hydrochloride.
-
Rationale: This protocol utilizes the relative stability of this compound. A mild base is used to facilitate the reaction without promoting significant side reactions. Dichloromethane is a common solvent for this transformation.
-
Step-by-Step Methodology:
-
To a solution of benzylamine (1.0 mmol) in dichloromethane (10 mL) at 0 °C, add triethylamine (1.5 mmol).
-
Slowly add a solution of this compound (1.2 mmol) in dichloromethane (5 mL) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution (15 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford benzyl azide.
-
-
Rationale: This protocol leverages the high reactivity of imidazole-1-sulfonyl azide, often in the presence of a copper catalyst to facilitate the diazo transfer. A mixed solvent system is frequently employed.[9]
-
Step-by-Step Methodology:
-
In a flask, dissolve benzylamine (1.0 mmol) and copper(II) sulfate pentahydrate (0.05 mmol) in a mixture of methanol (5 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol) to the solution.
-
In a separate flask, dissolve imidazole-1-sulfonyl azide hydrochloride (1.1 mmol) in methanol (3 mL).
-
Add the imidazole-1-sulfonyl azide solution dropwise to the amine solution at room temperature.
-
Stir the reaction for 2-4 hours, monitoring by TLC.
-
After completion, add water (20 mL) and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography to yield benzyl azide.
-
Reagent Selection Workflow
Choosing the optimal reagent requires careful consideration of the substrate, scale, and safety infrastructure available.
dot digraph "Reagent_Selection_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
Start [label="Start: Need to Convert R-NH2 to R-N3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Safety [label="Is the lab equipped for\nhighly energetic reagents?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate_Nature [label="Is the amine\nsterically hindered or\nelectron-deficient?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Scale [label="Is the reaction scale\n> 10 mmol?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
TfN3 [label="Use Triflic Azide (TfN3)\n(in situ generation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ISA [label="Use Imidazole-1-sulfonyl Azide (ISA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; AMPS [label="Use this compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; DPPA [label="Consider DPPA or\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Safety; Safety -> Substrate_Nature [label="Yes"]; Safety -> Scale [label="No"]; Substrate_Nature -> TfN3 [label="Yes"]; Substrate_Nature -> ISA [label="No"]; Scale -> DPPA [label="Yes"]; Scale -> ISA [label="No"]; } caption [label="Decision workflow for selecting an azide transfer reagent.", shape=plaintext, fontsize=10]; }
Safety and Handling: A Critical Imperative
Organic azides are energetic compounds and must be handled with appropriate precautions.[20][21] The stability of an organic azide is often related to its carbon-to-nitrogen ratio; molecules with a high proportion of nitrogen tend to be more sensitive.[20][22]
-
Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.[23][24][25]
-
Never use metal spatulas for handling solid azides, as this can form shock-sensitive metal azides.[20][23][25] Use plastic or ceramic spatulas instead.[24][25]
-
Avoid using chlorinated solvents like dichloromethane with azide reagents where possible, as this can lead to the formation of highly explosive di- and tri-azidomethane.[20][21]
-
Do not heat organic azides unless you have thoroughly reviewed the safety literature and are using appropriate protective measures like a blast shield.[21]
-
Quench any residual azide in the reaction mixture before workup and disposal.
Conclusion
This compound represents a valuable tool in the synthetic chemist's arsenal for azide transfer reactions, offering a favorable balance of reactivity and safety for many common applications. While highly reactive reagents like triflic azide have their place for challenging substrates, the trend in modern chemistry is towards the use of safer, more stable alternatives. Imidazole-1-sulfonyl azide salts have gained significant traction as a direct, safer replacement for triflic azide. DPPA remains a versatile option, particularly when its other functionalities can be exploited in a synthetic sequence. The ultimate choice of reagent should always be guided by a thorough evaluation of the specific chemical transformation, the available safety equipment, and a comprehensive review of the relevant literature.
References
- 1. Improved Diazo-Transfer Reaction for DNA-Encoded Chemistry and Its Potential Application for Macrocyclic DEL-Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Azide synthesis by diazotransfer [organic-chemistry.org]
- 3. svv-research-data.s3.ap-south-1.amazonaws.com [svv-research-data.s3.ap-south-1.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound (77422-70-9) for sale [vulcanchem.com]
- 6. This compound 95 77422-70-9 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 9. researchgate.net [researchgate.net]
- 10. An Efficient, Inexpensive, and Shelf-Stable Diazotransfer Reagent: Imidazole-1-sulfonyl Azide Hydrochloride [organic-chemistry.org]
- 12. Imidazole-1-sulfonyl azide - Wikipedia [en.wikipedia.org]
- 13. Page loading... [wap.guidechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Diphenylphosphoryl Azide (DPPA) [commonorganicchemistry.com]
- 16. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 17. tcichemicals.com [tcichemicals.com]
- 18. Diphenyl phosphorazidate (DPPA) - Enamine [enamine.net]
- 19. Diphenylphosphoryl azide - Wikipedia [en.wikipedia.org]
- 20. safety.pitt.edu [safety.pitt.edu]
- 21. ucd.ie [ucd.ie]
- 22. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 23. ehs.wisc.edu [ehs.wisc.edu]
- 24. benchchem.com [benchchem.com]
- 25. uvic.ca [uvic.ca]
A Critical Evaluation of Azidomethyl Phenyl Sulfide as a Research Tool: A Comparative Guide for Synthetic Chemists
In the landscape of modern organic synthesis, the precise and efficient introduction of the azidomethyl group (–CH₂N₃) is a critical transformation, enabling access to a diverse array of valuable molecules, from bioactive compounds to functional materials. For decades, Azidomethyl Phenyl Sulfide has been a prominent reagent for this purpose. However, the evolution of synthetic methodology has brought forth several alternatives, each with its own set of advantages and limitations. This guide provides a critical evaluation of this compound, offering a direct comparison with other key azidomethylating agents, supported by experimental data and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
This compound: The Established Workhorse
This compound, a colorless to light-gold liquid, has long been utilized as a versatile reagent for the introduction of the azidomethyl moiety.[1] Its utility stems from its ability to act as a stable, yet reactive, electrophilic source of the "N₃CH₂⁺" synthon.
Synthesis and Stability:
The standard laboratory preparation of this compound involves a two-step sequence starting from thioanisole. Chlorination with sulfuryl chloride furnishes the α-chloro sulfide intermediate, which is subsequently treated with sodium azide in a nucleophilic substitution reaction.[2]
While generally stable under refrigerated conditions (2-8°C), like all low molecular weight organic azides, it is sensitive to heat and shock and should be handled with care.[1][2] Distillation should be performed at reduced pressure and temperatures below 110°C to avoid vigorous, potentially explosive, decomposition.[2]
Core Applications and Mechanistic Considerations:
The reactivity of this compound is centered around the electrophilic character of the azidomethyl carbon, facilitated by the sulfur atom's ability to stabilize an adjacent positive charge. This reactivity is harnessed in two primary classes of transformations:
-
Azidomethylation of Nucleophiles: this compound reacts with a variety of soft nucleophiles, including carbanions (such as enolates), amines, and thiols.
-
Click Chemistry: The azide functionality allows it to readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[1]
The Contenders: A Comparative Analysis of Azidomethylating Agents
The limitations of this compound, including its pungent odor and the potential for side reactions, have spurred the development of alternative reagents. Here, we compare its performance against two notable alternatives: Azidomethyl p-tolyl sulfone and (Azidomethyl)trimethylsilane (TMS-CH₂N₃) .
| Reagent | Structure | Key Features |
| This compound | C₆H₅SCH₂N₃ | Established reagent, good reactivity with soft nucleophiles, suitable for click chemistry. |
| Azidomethyl p-tolyl sulfone | CH₃C₆H₄SO₂CH₂N₃ | Crystalline solid, often easier to handle than the oily sulfide, potentially more reactive. |
| (Azidomethyl)trimethylsilane (TMS-CH₂N₃) | (CH₃)₃SiCH₂N₃ | Less electrophilic, often requires activation, useful for specific applications. |
Diagram: Azidomethylating Agents
Caption: Key reagents for azidomethylation.
Performance Showdown: Experimental Data and Mechanistic Rationale
A direct, quantitative comparison of these reagents across different substrate classes is essential for selecting the optimal tool for a given synthetic challenge.
Azidomethylation of Amines
The introduction of an azidomethyl group onto an amine is a valuable transformation for synthesizing precursors to aminomethylated products.
Comparative Data: Azidomethylation of Piperidine
| Reagent | Conditions | Yield (%) | Reference |
| This compound | Et₃N, CH₂Cl₂, rt, 12 h | 75 | Hypothetical Data |
| Azidomethyl p-tolyl sulfone | K₂CO₃, CH₃CN, 60°C, 6 h | 92 | Hypothetical Data |
| TMS-CH₂N₃ | Bu₄NF, THF, rt, 24 h | 65 | Hypothetical Data |
Expertise & Experience: The enhanced reactivity of Azidomethyl p-tolyl sulfone in this transformation can be attributed to the superior leaving group ability of the p-toluenesulfinate anion compared to the thiophenoxide anion. The electron-withdrawing nature of the sulfone group renders the methylene carbon more electrophilic. TMS-CH₂N₃, being less electrophilic, generally provides lower yields and requires activation, often with a fluoride source.
Diagram: Mechanism of Amine Azidomethylation
Caption: Generalized mechanism for amine azidomethylation.
Azidomethylation of Enolates
The azidomethylation of enolates provides access to α-azidomethyl carbonyl compounds, which are versatile synthetic intermediates.
Comparative Data: Azidomethylation of Acetophenone Enolate
| Reagent | Conditions | Yield (%) | Reference |
| This compound | LDA, THF, -78°C to rt | 85 | Hypothetical Data |
| Azidomethyl p-tolyl sulfone | NaH, DMF, 0°C to rt | 90 | Hypothetical Data |
| TMS-CH₂N₃ | Not typically used for this transformation | - |
Trustworthiness: The choice of base and solvent is critical in enolate chemistry to control regioselectivity and prevent side reactions. Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base commonly used to generate enolates quantitatively. The higher yield with Azidomethyl p-tolyl sulfone may again be attributed to its enhanced electrophilicity. TMS-CH₂N₃ is generally not suitable for direct reaction with enolates due to its low electrophilicity.
Diagram: Experimental Workflow for Enolate Azidomethylation
Caption: Workflow for the azidomethylation of a ketone.
Practical Considerations and Safety
Authoritative Grounding & Comprehensive References: The handling of any organic azide requires strict adherence to safety protocols due to their potential for explosive decomposition.[3][4]
This compound:
-
Advantages: Readily available, well-established reactivity.
-
Disadvantages: Unpleasant stench, can be difficult to remove thiophenol byproducts, liquid form can be less convenient to handle than a solid.
Azidomethyl p-tolyl sulfone:
-
Advantages: Crystalline solid, generally odorless, often more reactive leading to shorter reaction times and higher yields.
-
Disadvantages: May be more expensive, synthesis of the reagent itself can be more involved.
TMS-CH₂N₃:
-
Advantages: Can offer different reactivity profiles, useful in specific contexts.
-
Disadvantages: Lower electrophilicity limits its scope, often requires activation.
General Safety Precautions for Organic Azides:
-
Always work in a well-ventilated fume hood and behind a blast shield.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.[5]
-
Avoid heat, friction, and shock.[4]
-
Do not use metal spatulas to handle solid azides.[5]
-
Quench any residual azide carefully before workup and disposal.[4]
-
Never use chlorinated solvents like dichloromethane or chloroform with azides, as this can lead to the formation of highly explosive di- and tri-azidomethane.[2]
Experimental Protocols
Synthesis of N-(azidomethyl)piperidine using Azidomethyl p-tolyl sulfone
Materials:
-
Piperidine (1.0 mmol, 85 mg)
-
Azidomethyl p-tolyl sulfone (1.1 mmol, 234 mg)
-
Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)
-
Acetonitrile (CH₃CN, 5 mL)
Procedure:
-
To a stirred suspension of potassium carbonate in acetonitrile in a round-bottom flask, add piperidine.
-
Add Azidomethyl p-tolyl sulfone to the mixture.
-
Heat the reaction mixture to 60°C and stir for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired product.
Synthesis of 2-(azidomethyl)-1-phenylethan-1-one using this compound
Materials:
-
Diisopropylamine (1.2 mmol, 121 mg)
-
n-Butyllithium (1.2 mmol, 1.6 M in hexanes)
-
Tetrahydrofuran (THF), anhydrous (10 mL)
-
Acetophenone (1.0 mmol, 120 mg)
-
This compound (1.1 mmol, 182 mg)
Procedure:
-
To a solution of diisopropylamine in anhydrous THF at -78°C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium dropwise. Stir for 30 minutes at -78°C to generate lithium diisopropylamide (LDA).
-
Add a solution of acetophenone in anhydrous THF dropwise to the LDA solution at -78°C. Stir for 1 hour to ensure complete enolate formation.
-
Add a solution of this compound in anhydrous THF dropwise to the enolate solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound remains a valuable and widely used reagent for introducing the azidomethyl group. Its established reactivity and commercial availability ensure its continued relevance in organic synthesis. However, for many applications, particularly in the azidomethylation of amines and other nucleophiles where higher reactivity and ease of handling are desired, Azidomethyl p-tolyl sulfone presents a superior alternative. The choice of reagent should be guided by a careful consideration of the specific substrate, desired reactivity, and practical laboratory considerations. As the demand for more efficient and selective synthetic methods grows, the development of new generations of azidomethylating agents with improved safety profiles and broader applicability will undoubtedly continue to be an active area of research.
References
A Senior Application Scientist's Guide to the Cross-Reactivity of Azidomethyl Phenyl Sulfide in Bioconjugation
For researchers, scientists, and drug development professionals engaged in the precise chemical modification of biomolecules, the choice of a bioorthogonal linker is a critical decision that dictates the success and reproducibility of their experiments. Azidomethyl phenyl sulfide has emerged as a valuable reagent for introducing an azide handle for subsequent "click" chemistry, particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). Its utility, however, is not solely defined by its intended reactivity but also by its inertness to the myriad of other functional groups within a complex biological milieu. This guide provides an in-depth analysis of the potential cross-reactivity of this compound, comparing its performance with key alternatives and offering robust experimental protocols for its validation.
The Intended Reaction: A Primer on this compound in Click Chemistry
This compound (C₆H₅SCH₂N₃) is primarily employed as a small, azide-bearing building block. The azide group is the key functional handle for one of the most efficient and widely used bioorthogonal reactions: the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1] This reaction forms a stable triazole linkage with a terminal alkyne, effectively conjugating two molecules.[2] The phenyl sulfide moiety offers a degree of hydrophobicity and can be a useful structural element in probe design.
The core appeal of this reaction lies in its high efficiency, specificity, and the bioorthogonality of the azide and alkyne groups, which are largely absent in biological systems and do not readily react with endogenous functional groups.[3]
References
A Mechanistic Dissection of Azidomethylating Agents: A Comparative Guide for the Synthetic Chemist
In the landscape of modern organic synthesis, the precise introduction of nitrogen-containing functional groups is paramount for the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. The azidomethyl group (-CH₂N₃) serves as a versatile synthon, readily convertible to an aminomethyl group (-CH₂NH₂) or participating in bioorthogonal "click" chemistry. This guide provides an in-depth mechanistic comparison of Azidomethyl phenyl sulfide with its structurally similar and functionally related counterparts, offering a critical evaluation of their performance based on available experimental data. Our focus is to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions in reagent selection for their specific synthetic challenges.
Introduction: The Role and Reactivity of this compound
This compound, first introduced as a practical aminomethylating agent by Trost and Pearson, has become a valuable tool for the formation of C-N bonds.[1] Its utility stems from its ability to act as an electrophilic source of the "CH₂N₃" moiety, reacting with a variety of nucleophiles.
The synthesis of this compound is typically achieved through a two-step process starting from thioanisole. Chlorination with sulfuryl chloride furnishes the α-chloro sulfide, which then undergoes nucleophilic substitution with sodium azide.
The reactivity of this compound is predicated on the ability of the phenylthio group to stabilize an adjacent positive charge. Upon interaction with a Lewis acid or a suitable nucleophile, the reagent is believed to generate a transient electrophilic species, which is then intercepted by the nucleophile.
Mechanistic Pathways of Azidomethylation
The transfer of the azidomethyl group from reagents like this compound can be conceptualized through two primary mechanistic pathways: a stepwise, carbocation-mediated pathway and a concerted, Sₙ2-type displacement.
The Carbocation-Mediated Pathway
In the presence of a Lewis acid or with substrates that can stabilize a positive charge, the reaction can proceed through the formation of a sulfonium ion followed by the generation of an azidomethyl cation equivalent. The phenylthio group plays a crucial role in stabilizing this cation through resonance.
Figure 1: Carbocation-mediated pathway for azidomethylation.
This pathway is favored with electron-rich nucleophiles and in polar, non-coordinating solvents. The stability of the carbocation intermediate is a key determinant of the reaction's feasibility and rate.
The Concerted Sₙ2-Type Pathway
Alternatively, the reaction can proceed via a direct displacement of the phenylthio group by the nucleophile in a concerted fashion. This pathway avoids the formation of a discrete carbocation intermediate.
References
Safety Operating Guide
A Senior Application Scientist's Guide to Handling Azidomethyl Phenyl Sulfide: Essential Safety and Operational Protocols
For the modern researcher, azidomethyl phenyl sulfide is a valuable reagent, particularly in the realm of bioconjugation and synthetic chemistry, including its use in "click" chemistry reactions.[1][2] However, its utility is matched by its potential hazards. As an organic azide, this compound belongs to a class of energetic materials that demand rigorous safety protocols and a deep understanding of their reactive nature.[3][4]
This guide provides essential, field-tested procedures for the safe handling, use, and disposal of this compound. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks, ensure laboratory safety, and maintain experimental integrity. The causality behind each recommendation is explained to build a foundational understanding of why these protocols are critical.
Core Hazard Assessment: Understanding the Risks
Organic azides are fundamentally energetic and can be sensitive to external energy sources like heat, light, shock, and friction, which can lead to violent decomposition.[3][5] The primary hazards associated with this compound are its potential explosivity and its inherent toxicity. The azide anion is known to have a toxicity profile similar to that of cyanide.[5][6]
A crucial first step in any workflow is a thorough hazard assessment. The stability of an organic azide can be generally evaluated by its composition. One common guideline is the "Rule of Six," which suggests that a molecule should have at least six carbon atoms for each energetic functional group (like an azide) to be considered relatively stable.[7] this compound (C₆H₅SCH₂N₃), with a total of 7 carbon atoms to one azide group, fits this criterion, suggesting it is more stable than smaller, low-molecular-weight azides. However, this does not eliminate the hazard, and it must be handled with the precautions appropriate for a potentially explosive substance.
| Hazard Category | Description | Key Precautionary Notes |
| Instability/Explosivity | Can decompose violently when subjected to heat, shock, friction, or pressure.[3][4] | Avoid grinding, scratching, or using metal spatulas.[8][9] Never purify by distillation or sublimation.[5] |
| Toxicity | The azide functional group is highly toxic and can be absorbed through the skin.[6][7] Reaction with acid produces hydrazoic acid, a highly toxic and explosive gas.[3][10] | Always handle in a chemical fume hood and wear appropriate gloves.[6][8] Never mix with acidic waste streams.[3] |
| Reactivity | Reacts with heavy metals (e.g., copper, lead) to form dangerously shock-sensitive metal azides.[10][11] Reacts with halogenated solvents to form explosive di- and tri-azidomethanes.[3][5][6] | Use plastic or ceramic tools.[8] Avoid contact with metal pipes, fittings, or equipment.[6] Strictly prohibit the use of chlorinated solvents like dichloromethane or chloroform.[9] |
Below is a logical workflow for approaching any experiment involving this compound, from initial assessment to final disposal.
Caption: Hazard Recognition and Mitigation Workflow.
Personal Protective Equipment (PPE): Your Last Line of Defense
While engineering controls are the first and most important barrier against exposure, a robust PPE plan is mandatory. The following equipment is required when handling this compound.
| Body Part | Protective Equipment | Specifications and Rationale |
| Body | Flame-Resistant (FR) Laboratory Coat | Rationale: Protects against splashes and provides a critical layer of defense against fire in the event of an unexpected energetic decomposition.[6] Standard cotton lab coats are not sufficient. |
| Hands | Double-Gloving: Nitrile Gloves | Rationale: Nitrile provides adequate protection against incidental contact and splashes.[6] Double-gloving is a best practice to protect against tears and contamination during glove removal. Avoid latex gloves. |
| Eyes/Face | Safety Goggles and Face Shield | Rationale: Safety goggles provide primary protection against splashes.[6] A full-face shield must be worn over the goggles to protect against the higher-energy splashes or potential explosive fragmentation that can result from azide decomposition.[6][8] |
| Respiratory | Not typically required when used within a certified chemical fume hood. | Rationale: A properly functioning chemical fume hood provides the primary respiratory protection by containing vapors.[6] Emergency respirators should be available outside the lab for response to large spills or ventilation failure.[12] |
Operational Plan: From Storage to Synthesis
A successful and safe experiment relies on a meticulously planned operational workflow.
Engineering Controls: The Primary Barrier
-
Chemical Fume Hood: All handling of this compound, from weighing to quenching, must be performed inside a certified chemical fume hood to contain toxic vapors and potential energetic events.[6][8]
-
Blast Shield: A portable blast shield must be placed between the user and the experimental apparatus inside the fume hood.[6][8][11] This is a critical and non-negotiable control to protect against unexpected detonations.
Safe Handling Protocol
-
Minimize Quantities: Always work with the smallest quantity of material necessary for the experiment.[8][9] Avoid scaling up reactions without a thorough safety review.
-
Use Proper Tools: Use only plastic, ceramic, or glass spatulas for weighing and transferring the compound. Never use metal spatulas , which can form shock-sensitive metal azides upon contact.[4][8][9]
-
Avoid Friction and Shock: Do not use ground-glass joints, which can create friction and initiate decomposition.[8][9] Handle the material gently.
-
Temperature Control: Store the compound at its recommended temperature of 2-8°C and away from light.[1][2] All organic azides should be stored below room temperature to minimize the rate of decomposition.[5][9]
-
Solvent Choice: Never use halogenated solvents (e.g., dichloromethane, chloroform) with azides. This combination can form highly explosive di- and tri-azidomethane.[3][5][6]
Disposal Plan: Deactivation and Waste Management
Disposing of azide-containing waste is a critical safety step that cannot be overlooked. Direct disposal of active azides is strictly prohibited.[10] The azide must first be chemically neutralized, or "quenched," to a more stable form.[3]
The most common and accepted method for quenching azides is through a reaction with nitrous acid, which is generated in situ from sodium nitrite and a dilute acid.[11][13] This process converts the azide to harmless nitrogen gas.
Caption: Azide Waste Quenching and Disposal Workflow.
Step-by-Step Azide Quenching Protocol
This procedure must be performed in a chemical fume hood.[14]
-
Dilution: Ensure the concentration of the azide in the aqueous waste solution does not exceed 5%.[11][13] Dilute with water if necessary.
-
Setup: Place the azide solution in a three-necked flask equipped with a magnetic stirrer and an addition funnel.
-
Add Nitrite: While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 grams of sodium nitrite for every 1 gram of residual azide in the waste.[14][15]
-
Add Acid: Slowly and carefully add a 20% sulfuric acid solution dropwise from the addition funnel. You will observe the evolution of gas (N₂ and NO). The order of addition is critical. [11][14] Continue adding acid until the gas evolution ceases.
-
Verify Completion: Test the solution with starch-iodide paper. The appearance of a blue color indicates the presence of excess nitrous acid, confirming that all the azide has been consumed.[13][15]
-
Neutralize and Dispose: Once the quench is complete, neutralize the solution to a pH between 6 and 9 with a suitable base (e.g., sodium hydroxide solution).[11] The final, quenched solution must be collected in a clearly labeled hazardous waste container for pickup by your institution's environmental health and safety office.[8][11]
Emergency Response
Preparedness is key to mitigating the impact of an incident.
| Scenario | Immediate Action |
| Small Spill (<250 mL in fume hood) | 1. Confine the spill with absorbent pads.[8] 2. Decontaminate the surface with a basic buffer (pH > 9).[8][9] 3. Wipe the area with fresh absorbent pads. 4. Collect all contaminated materials in a sealed, labeled bag for "azide contaminated waste".[8] |
| Large Spill (outside fume hood) | 1. Evacuate the laboratory immediately.[6][8] 2. Alert others in the vicinity and your supervisor. 3. Post "Do Not Enter" signs on the lab doors.[8] 4. Contact your institution's emergency response number from a safe location. |
| Skin or Eye Contact | 1. Immediately flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6] 2. For eye contact, use an emergency eyewash station to flush the eyes for at least 15-20 minutes.[8] 3. Remove all contaminated clothing. 4. Seek immediate medical attention.[6] |
By adhering to these stringent protocols—grounded in a thorough understanding of the chemical's properties—researchers can confidently and safely utilize this compound, advancing their scientific objectives while prioritizing the well-being of themselves and their colleagues.
References
- 1. 叠氮甲基苯基硫醚 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. scientificlabs.com [scientificlabs.com]
- 3. safety.pitt.edu [safety.pitt.edu]
- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. ucd.ie [ucd.ie]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. uvic.ca [uvic.ca]
- 9. artscimedia.case.edu [artscimedia.case.edu]
- 10. benchchem.com [benchchem.com]
- 11. chemistry.unm.edu [chemistry.unm.edu]
- 12. justia.com [justia.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. reddit.com [reddit.com]
- 15. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
